molecular formula C5H9ClO B101064 2-Chloropentan-3-one CAS No. 17042-21-6

2-Chloropentan-3-one

Cat. No.: B101064
CAS No.: 17042-21-6
M. Wt: 120.58 g/mol
InChI Key: ABCRJWMADDBQFJ-UHFFFAOYSA-N
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Description

2-chloropentan-3-one serves as a key compound in scientific research, particularly in the field of atmospheric chemistry where it is identified as a major product in the reaction of chlorine atoms with 3-pentanone . Studies of its formation and behavior are critical for understanding the degradation pathways of organic compounds in the atmosphere . Research has shown that its yield is highly dependent on reaction conditions, such as the presence and concentration of oxygen, providing insights into the competing mechanisms of chlorine atom reactions and the stability of resulting radical intermediates . The compound itself can also serve as a substrate for further kinetic studies, with research measuring the rate constant of its subsequent reaction with chlorine atoms . This makes this compound a relevant standard for calibrating models of atmospheric chemical processes and for detailed gas chromatographic analysis of chlorinated ketones .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloropentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c1-3-5(7)4(2)6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCRJWMADDBQFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455276
Record name 2-chloropentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17042-21-6
Record name 2-chloropentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloropentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Chloropentan-3-one (CAS No. 17042-21-6), an α-chloroketone of significant interest in organic synthesis. The document details its structural characteristics, physicochemical properties, reactivity, and typical reaction pathways. A representative experimental protocol for its synthesis via α-chlorination of 3-pentanone (B124093) is provided, alongside a discussion of its spectroscopic characteristics. The inherent reactivity of the C-Cl bond adjacent to the carbonyl group makes this compound a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical and agrochemical compounds.

Introduction

This compound is a halogenated ketone featuring a chlorine atom on the carbon alpha to the carbonyl group.[1] This structural arrangement confers a high degree of reactivity to the molecule, making it a valuable building block in synthetic organic chemistry. The electron-withdrawing nature of both the carbonyl group and the chlorine atom polarizes the C-Cl bond and increases the acidity of the α-hydrogen, facilitating a range of chemical transformations including nucleophilic substitutions and enolate chemistry.[1] This guide aims to consolidate the available technical information on this compound for professionals engaged in chemical research and development.

Chemical and Physical Properties

Identifiers and Descriptors
PropertyValue
IUPAC Name This compound[2]
CAS Number 17042-21-6[2]
Molecular Formula C₅H₉ClO[2]
Molecular Weight 120.58 g/mol [2]
Canonical SMILES CCC(=O)C(C)Cl[2]
InChI InChI=1S/C5H9ClO/c1-3-5(7)4(2)6/h4H,3H2,1-2H3[2]
InChIKey ABCRJWMADDBQFJ-UHFFFAOYSA-N[2]
Physicochemical Data (Predicted)
PropertyValue
Boiling Point 143.5 °C (Predicted)
Density 1.0±0.1 g/cm³ (Predicted)
Vapor Pressure 3.5±0.3 mmHg at 25°C (Predicted)
Enthalpy of Vaporization 39.3±3.0 kJ/mol (Predicted)
Flash Point 46.1±22.4 °C (Predicted)
Refractive Index 1.432 (Predicted)
Molar Refractivity 30.1±0.3 cm³ (Predicted)
Polarizability 11.9±0.5 10⁻²⁴ cm³ (Predicted)
Surface Tension 29.3±3.0 dyne/cm (Predicted)

Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the presence of the α-chloro-ketone functional group. This arrangement leads to two primary modes of reactivity: nucleophilic substitution at the α-carbon and reactions involving the enol or enolate form of the ketone.

Nucleophilic Substitution

The chlorine atom in this compound is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups via Sₙ2 reactions. Common nucleophiles include amines, alkoxides, and thiolates, leading to the formation of α-amino ketones, α-alkoxy ketones, and α-thio ketones, respectively. These products are valuable intermediates in the synthesis of heterocycles and other complex organic molecules.[1]

Enolate Chemistry

The presence of the electron-withdrawing chlorine atom increases the acidity of the α-hydrogen on the same carbon, facilitating the formation of an enolate under basic conditions. This enolate can then react with various electrophiles. However, due to the presence of the chlorine atom, other reaction pathways such as Favorskii rearrangement can also occur.

α-Halogenation of Ketones (General Mechanism)

The synthesis of this compound is a classic example of the α-halogenation of a ketone. This reaction typically proceeds via an enol or enolate intermediate. Under acidic conditions, the ketone is protonated, which facilitates the formation of the enol tautomer. The electron-rich double bond of the enol then attacks a halogen molecule (e.g., Cl₂), leading to the α-halogenated ketone and regeneration of the acid catalyst.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general procedure for the α-chlorination of a ketone using sulfuryl chloride can be adapted.

Representative Synthesis of this compound

Disclaimer: This is a representative protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Objective: To synthesize this compound via the α-chlorination of 3-pentanone using sulfuryl chloride.

Materials:

  • 3-Pentanone

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether)

  • Stirring apparatus

  • Reaction flask with a reflux condenser and a dropping funnel

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a fume hood, a solution of 3-pentanone in an anhydrous solvent is prepared in a reaction flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • The flask is cooled in an ice bath.

  • Sulfuryl chloride is added dropwise to the stirred solution at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete (monitored by TLC or GC).

  • The reaction mixture is then carefully quenched by the slow addition of water or a saturated sodium bicarbonate solution to neutralize any remaining acid and sulfuryl chloride.

  • The organic layer is separated using a separatory funnel, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by fractional distillation under reduced pressure to yield this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.5Quartet1H-CH(Cl)-
~2.7Quartet2H-CO-CH₂-
~1.6Doublet3H-CH(Cl)-CH₃
~1.1Triplet3H-CH₂-CH₃
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (ppm)Assignment
~205C=O
~60-CH(Cl)-
~35-CO-CH₂-
~15-CH(Cl)-CH₃
~8-CH₂-CH₃
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Assignment
~1720C=O stretch
~2980-2850C-H stretch (aliphatic)
~750C-Cl stretch
Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 120 and an M+2 peak at m/z 122 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns for α-chloroketones would involve the loss of the chlorine atom, and cleavage alpha to the carbonyl group.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 3-Pentanone + Sulfuryl Chloride reaction α-Chlorination start->reaction crude Crude this compound reaction->crude workup Aqueous Workup crude->workup drying Drying workup->drying evaporation Solvent Evaporation drying->evaporation distillation Fractional Distillation evaporation->distillation pure Pure this compound distillation->pure Acid_Catalyzed_Chlorination ketone Ketone (3-Pentanone) protonated_ketone Protonated Ketone ketone->protonated_ketone + H⁺ enol Enol Intermediate protonated_ketone->enol - H⁺ alpha_chloro_ketone α-Chloro Ketone (this compound) enol->alpha_chloro_ketone + Cl₂ chlorine Cl₂ chlorine->alpha_chloro_ketone cl_minus Cl⁻ h_plus_regen H⁺ (regenerated) alpha_chloro_ketone->h_plus_regen - H⁺ h_plus H⁺

References

An In-depth Technical Guide to the Physical Properties of 2-Chloropentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Chloropentan-3-one, a halogenated ketone of interest in organic synthesis. The information is presented to be a valuable resource for researchers and professionals in drug development and related scientific fields.

Core Physical Properties

This compound is a moderately polar organic compound.[1] Its key physical characteristics are summarized in the table below, providing a clear reference for experimental and developmental work.

PropertyValueSource(s)
Molecular Formula C₅H₉ClO[1][2]
Molecular Weight 120.58 g/mol [1][2]
CAS Number 17042-21-6[1][2]
Boiling Point 133-137 °C at 15 Torr[1]
Density 1.0343 g/cm³
Solubility High in organic solvents[1]
Appearance Pale yellow liquid

Experimental Protocols: Synthesis of this compound

The primary method for the synthesis of this compound is the α-chlorination of 3-pentanone (B124093).[1] This can be achieved using various chlorinating agents, including chlorine gas or sulfuryl chloride.[1] Below is a detailed experimental protocol adapted from a reliable method for the α-chlorination of a similar β-keto ester using sulfuryl chloride, which can be applied to the synthesis of this compound.[3]

Reaction Scheme:

3-Pentanone + Sulfuryl Chloride → this compound + Sulfur Dioxide + Hydrogen Chloride

Materials and Equipment:

  • 3-Pentanone

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) or other suitable inert solvent

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice-salt bath

  • Rotary evaporator

  • Apparatus for fractional distillation under reduced pressure

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the desired amount of 3-pentanone in an appropriate volume of anhydrous dichloromethane.

  • Cooling: Cool the solution to a temperature between 0 and 5°C using an ice-salt bath.[3]

  • Addition of Chlorinating Agent: Add an equimolar amount of sulfuryl chloride dropwise to the cooled solution via the dropping funnel. It is crucial to maintain the reaction mixture's temperature between 0 and 5°C during the addition to control the reaction rate and minimize side product formation.[3]

  • Reaction: After the complete addition of sulfuryl chloride, allow the reaction mixture to warm to room temperature and stir overnight to ensure the reaction goes to completion.[3]

  • Work-up:

    • Carefully quench the reaction mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts (HCl and remaining SO₂Cl₂).

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.[1]

Safety Precautions:

  • This procedure should be carried out in a well-ventilated fume hood.

  • Sulfuryl chloride is corrosive, toxic if inhaled, and reacts violently with water. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[3]

  • Dichloromethane is a volatile and potentially harmful solvent.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocol.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Dissolve 3-Pentanone in Dichloromethane B Cool to 0-5 °C A->B C Add Sulfuryl Chloride (dropwise, 0-5 °C) B->C D Stir Overnight at Room Temperature C->D E Quench with NaHCO3 Solution D->E F Separate Organic Layer E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Filter H->I J Solvent Removal (Rotary Evaporation) I->J K Fractional Distillation (Reduced Pressure) J->K L Pure this compound K->L

Caption: Synthesis and Purification Workflow for this compound.

References

An In-depth Technical Guide to 2-Chloropentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 2-chloropentan-3-one, including its chemical identity, properties, synthesis, and reactivity. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Structure

This compound is an organic compound classified as an α-chloroketone.[1] Its systematic IUPAC name is this compound.[1][2] The structure consists of a five-carbon pentane (B18724) chain with a ketone functional group at the third carbon and a chlorine atom at the second carbon position.[1] This arrangement makes it a chiral molecule.

The key identifiers for this compound are:

  • IUPAC Name: this compound[2]

  • CAS Number: 17042-21-6[1][2][3]

  • Molecular Formula: C₅H₉ClO[1][2]

  • Canonical SMILES: CCC(=O)C(C)Cl[1][2]

  • InChI Key: ABCRJWMADDBQFJ-UHFFFAOYSA-N[1][2]

The presence of the chlorine atom on the carbon adjacent to the carbonyl group significantly influences the molecule's electronic properties and chemical reactivity.[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below. This data is crucial for its characterization and application in synthesis.

PropertyValueReference
Molecular Weight120.58 g/mol [1][2]
Exact Mass120.0341926 Da[1][2]
XLogP3-AA1.4[1][2]
Hydrogen Bond Donor Count0[1][2]
Hydrogen Bond Acceptor Count1[1][2]
Rotatable Bond Count2[1]
Topological Polar Surface Area17.1 Ų[1][2]
Heavy Atom Count7[1]
Complexity70.5[1]

Experimental Protocols: Synthesis of this compound

The primary method for synthesizing this compound is through the α-halogenation of pentan-3-one.[1] This reaction typically involves the use of a chlorinating agent.

Protocol: α-Chlorination of Pentan-3-one

This protocol is a generalized procedure based on common methods for the α-chlorination of ketones.

  • Materials:

    • Pentan-3-one

    • Chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS))

    • Anhydrous solvent (e.g., dichloromethane, chloroform, carbon tetrachloride)

    • Inert gas atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve pentan-3-one in the chosen anhydrous solvent.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add the chlorinating agent to the stirred solution. The addition should be dropwise to control the reaction temperature and prevent side reactions.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction by adding a suitable aqueous solution, such as sodium bicarbonate or sodium sulfite (B76179) solution, to neutralize any remaining acid or unreacted chlorinating agent.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Reactivity and Applications

This compound is a versatile building block in organic synthesis due to its two reactive sites: the carbonyl group and the carbon-chlorine bond.[1]

  • Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles, leading to the formation of a wide range of derivatives.

  • Enolate Chemistry: The presence of the carbonyl group allows for the formation of an enolate, which can then react with electrophiles.[1]

  • Building Block: It serves as a precursor for the synthesis of more complex molecules, including heterocyclic compounds.[1]

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction Steps Pentan-3-one Pentan-3-one Dissolution Dissolve Pentan-3-one in Anhydrous Solvent Pentan-3-one->Dissolution Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂) Addition Slow Addition of Chlorinating Agent Chlorinating_Agent->Addition Cooling Cool to 0-5 °C Dissolution->Cooling Cooling->Addition Reaction Stir at Room Temperature Addition->Reaction Quenching Quench Reaction Reaction->Quenching Workup Aqueous Workup (Separation & Washing) Quenching->Workup Drying Dry Organic Layer Workup->Drying Purification Purification (Distillation) Drying->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

References

Synthesis of 2-Chloropentan-3-one from Pentan-3-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloropentan-3-one from pentan-3-one, a key transformation in organic synthesis for the production of valuable intermediates in the pharmaceutical and agrochemical industries. This document details the underlying chemical principles, experimental protocols, and relevant data to facilitate the successful execution and understanding of this reaction.

Introduction

Alpha-chloroketones are a critical class of organic compounds that serve as versatile building blocks in the synthesis of more complex molecules. Their enhanced reactivity at the alpha-carbon, owing to the presence of the electron-withdrawing chlorine atom, makes them amenable to a variety of nucleophilic substitution and elimination reactions. The synthesis of this compound from pentan-3-one is a classic example of alpha-halogenation of a ketone, a fundamental reaction in organic chemistry.

The primary method for this transformation is the acid-catalyzed electrophilic substitution at the alpha-carbon of the ketone. The reaction proceeds through the formation of an enol intermediate, which then acts as a nucleophile to attack an electrophilic chlorine source. Common chlorinating agents for this purpose include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The choice of reagent and reaction conditions can influence the yield and selectivity of the desired product.

Physicochemical Properties of Reactant and Product

A thorough understanding of the physical and chemical properties of both the starting material and the product is essential for proper handling, reaction monitoring, and purification.

PropertyPentan-3-oneThis compound
CAS Number 96-22-0[1]17042-21-6[2]
Molecular Formula C₅H₁₀O[1]C₅H₉ClO[2]
Molecular Weight 86.13 g/mol [1]120.58 g/mol [2]
Appearance Colorless liquid[1]Pale yellow liquid
Boiling Point 101.5 °C[1]Not specified
Melting Point -42 °C[1]Not specified
Density 0.813 g/mL at 25 °C[1]Not specified
Refractive Index (n²⁰/D) 1.392[1]Not specified

Reaction Mechanism and Signaling Pathway

The acid-catalyzed alpha-chlorination of pentan-3-one proceeds through a well-established multi-step mechanism involving the formation of an enol intermediate.

reaction_mechanism pentan_3_one Pentan-3-one protonated_ketone Protonated Ketone pentan_3_one->protonated_ketone Protonation enol Enol Intermediate protonated_ketone->enol Deprotonation (rate-determining) chloronium_ion Chloronium Ion Intermediate enol->chloronium_ion Nucleophilic Attack product This compound chloronium_ion->product Deprotonation H_plus_out H+ H_plus H+ Cl2 Cl₂ Cl_minus Cl⁻

Caption: Acid-catalyzed alpha-chlorination of pentan-3-one.

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound. Researchers should adapt these procedures based on available equipment and safety considerations. All manipulations should be performed in a well-ventilated fume hood.

Chlorination using Chlorine Gas

This method has been reported to yield a mixture of 1-chloro- and 2-chloro-3-pentanone. In the absence of oxygen, the reaction of chlorine atoms with 3-pentanone (B124093) yields 21% of 1-chloro-3-pentanone (B146379) and 78% of 2-chloro-3-pentanone.[3]

Materials:

  • Pentan-3-one

  • Chlorine gas (Cl₂)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)

  • Apparatus for gas dispersion (e.g., a gas dispersion tube)

  • Reaction flask with a magnetic stirrer

  • Drying tube

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve pentan-3-one in an appropriate anhydrous solvent.

  • Protect the reaction from atmospheric moisture using a drying tube.

  • Slowly bubble chlorine gas through the stirred solution. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

  • Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Once the reaction is complete, stop the chlorine gas flow and purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove excess dissolved chlorine and hydrogen chloride gas.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to separate the isomers and any unreacted starting material.

Chlorination using Sulfuryl Chloride

Sulfuryl chloride is a convenient liquid alternative to chlorine gas for chlorination reactions.

Materials:

  • Pentan-3-one

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous solvent (e.g., dichloromethane or chloroform)

  • Dropping funnel

  • Reaction flask with a magnetic stirrer and reflux condenser

  • Drying tube

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • Charge the flask with pentan-3-one and the anhydrous solvent.

  • Cool the stirred solution in an ice bath.

  • Add sulfuryl chloride dropwise from the dropping funnel to the reaction mixture. Control the rate of addition to maintain the reaction temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for a specified period, monitoring the reaction progress by GC or TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to decompose any unreacted sulfuryl chloride.

  • Separate the organic layer, and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude product by fractional distillation under reduced pressure.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

experimental_workflow start Start: Pentan-3-one reaction_setup Reaction Setup (Solvent, Inert Atmosphere) start->reaction_setup chlorination Chlorination (Chlorinating Agent Addition) reaction_setup->chlorination monitoring Reaction Monitoring (GC/TLC) chlorination->monitoring workup Aqueous Work-up (Quenching, Washing, Drying) monitoring->workup Reaction Complete concentration Solvent Removal (Rotary Evaporation) workup->concentration purification Purification (Fractional Distillation) concentration->purification product Product: this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Data Presentation

Reactant and Product Spectroscopic Data
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Pentan-3-one 2.42 (q, 4H), 1.05 (t, 6H)211.9, 35.5, 7.9~1715 (C=O stretch)
This compound Not availableNot availableNot available
Reaction Conditions and Yields
Chlorinating AgentCatalystSolventTemperatureTimeYield of this compoundReference
Chlorine (Cl₂)None (radical reaction)N₂/O₂ diluent297 KNot specified78% (in the absence of O₂)[3]
Sulfuryl Chloride (SO₂Cl₂)Acid (optional)Dichloromethane0 °C to RTVariesNot specifiedGeneral Method
N-Chlorosuccinimide (NCS)AcidAcetonitrileRTVariesNot specifiedGeneral Method

Conclusion

The synthesis of this compound from pentan-3-one is a well-established and important transformation in organic chemistry. The acid-catalyzed alpha-chlorination provides a reliable route to this valuable intermediate. While various chlorinating agents can be employed, the choice will depend on factors such as safety, cost, and desired selectivity. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize and characterize this compound for its application in further synthetic endeavors. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining the desired product in high yield and purity.

References

Spectroscopic Profile of 2-Chloropentan-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Chloropentan-3-one (CAS No. 17042-21-6). Due to the limited availability of experimentally derived spectra in public databases, this guide utilizes predicted data for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside typical Infrared (IR) absorption values for α-chloroketones. This information is presented to aid in the characterization and analysis of this compound in a research and development setting.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₅H₉ClO[1]

  • Molecular Weight: 120.58 g/mol [1]

  • SMILES: CCC(=O)C(C)Cl[1]

  • InChI Key: ABCRJWMADDBQFJ-UHFFFAOYSA-N[1]

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data is valuable for the structural elucidation of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Protons (Label)Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (a)1.12Triplet3H
CH₂ (b)2.65Quartet2H
CH (c)4.45Quartet1H
CH₃ (d)1.65Doublet3H

Disclaimer: Data is predicted and may not reflect experimental values.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon (Label)Chemical Shift (δ, ppm)
C=O (e)205.0
C-Cl (c)55.0
CH₂ (b)35.0
CH₃ (d)20.0
CH₃ (a)8.0

Disclaimer: Data is predicted and may not reflect experimental values.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Ketone)~1725 - 1705Strong
C-H (Alkyl)~2985 - 2870Medium-Strong
C-Cl~800 - 600Medium-Strong
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to produce a molecular ion peak and several characteristic fragment ions. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
120/122[C₅H₉ClO]⁺Molecular ion peak (M⁺/M⁺+2)
91/93[C₄H₄ClO]⁺Loss of ethyl radical
63[C₅H₃]⁺Loss of HCl and CO
57[C₃H₅O]⁺α-cleavage, loss of C₂H₄Cl radical
43[C₂H₃O]⁺α-cleavage, loss of C₃H₆Cl radical

Disclaimer: Data is predicted and may not reflect experimental values.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization for specific instrumentation and sample conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • For a ¹H NMR spectrum, accurately weigh approximately 5-20 mg of this compound. For a ¹³C NMR spectrum, a higher concentration of 20-50 mg is recommended.[2]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry vial.[2][3] Ensure the solvent does not have signals that would overlap with the analyte peaks.

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[4][5]

    • The final solution height in the NMR tube should be approximately 4-5 cm.[2]

    • Cap the NMR tube securely and wipe the outside with a lint-free tissue.[2]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring it is positioned correctly using a depth gauge.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

    • Tune and match the probe for the nucleus being observed (¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and acquire the spectrum.[2]

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, wipe it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of liquid this compound directly onto the center of the ATR crystal.[6]

    • If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum. The infrared beam will pass through the ATR crystal and be reflected internally. An evanescent wave will penetrate a short distance into the sample, and the absorbed wavelengths will be detected.[6][7]

  • Cleaning:

    • After the measurement is complete, clean the ATR crystal by wiping away the sample with a soft cloth and, if necessary, a small amount of an appropriate solvent.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Introduce a small amount of the volatile liquid sample, this compound, into the mass spectrometer, typically through a gas chromatography (GC) system or a direct insertion probe. The sample is vaporized in the ion source.

  • Ionization:

    • In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[8][9]

    • This collision ejects an electron from the molecule, forming a positively charged molecular ion (M⁺). The high energy of the electrons also causes the molecular ion to fragment into smaller, characteristic ions.[8][10]

  • Mass Analysis and Detection:

    • The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[11]

    • A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.[11]

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) or Neat (IR/MS) Sample->Dissolution IR ATR-IR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS Filtration Filtration (NMR) Dissolution->Filtration NMR NMR Spectrometer Filtration->NMR NMR_Data NMR Spectrum (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation Pattern) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Predicted Mass Spectrometry Fragmentation of this compound

Fragmentation_Pattern MolIon [C₅H₉ClO]⁺˙ m/z = 120/122 Frag1 [C₄H₄ClO]⁺ m/z = 91/93 MolIon->Frag1 Frag2 [C₃H₅O]⁺ m/z = 57 MolIon->Frag2 Frag3 [C₂H₃O]⁺ m/z = 43 MolIon->Frag3 Loss1 - C₂H₅˙ Loss2 - C₂H₄Cl˙ Loss3 - C₃H₆Cl˙

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

References

2-Chloropentan-3-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Chloropentan-3-one: Molecular Weight and Formula

For researchers, scientists, and drug development professionals, a precise understanding of a compound's molecular characteristics is fundamental. This guide provides a detailed breakdown of the molecular formula and molecular weight of this compound.

Molecular Formula: C₅H₉ClO

The molecular formula of this compound is C₅H₉ClO.[1][2][3][4] This indicates that a single molecule of this compound is composed of five carbon atoms, nine hydrogen atoms, one chlorine atom, and one oxygen atom.

Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The standard atomic weights for the elements in this compound are as follows:

Element (Symbol)Atomic Weight ( g/mol )
Carbon (C)~12.011
Hydrogen (H)~1.008
Chlorine (Cl)~35.45
Oxygen (O)~15.999

Based on the molecular formula (C₅H₉ClO) and the atomic weights of its constituent elements, the molecular weight of this compound is calculated as follows:

(5 × 12.011) + (9 × 1.008) + (1 × 35.45) + (1 × 15.999) = 120.58 g/mol [2][3]

This calculated molecular weight is a crucial parameter in experimental design, chemical synthesis, and analytical characterization.

Visualization of the Molecular Formula

To visually represent the elemental composition of this compound, the following diagram has been generated using the Graphviz DOT language.

molecular_formula cluster_elements Constituent Elements of this compound cluster_counts Atom Count C C C_count 5 C->C_count H H H_count 9 H->H_count Cl Cl Cl_count 1 Cl->Cl_count O O O_count 1 O->O_count

Figure 1. Elemental composition of this compound.

References

Stability and Storage of 2-Chloropentan-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloropentan-3-one. Due to the limited availability of specific stability data for this compound, this guide incorporates information from analogous α-chloroketones to provide a robust understanding of its chemical behavior.

Chemical Properties and Stability Profile

Table 1: Inferred Stability of this compound Under Various Conditions

ParameterConditionExpected StabilityNotes
Temperature Ambient (20-25°C)Moderately StableGradual degradation may occur over extended periods.
Refrigerated (2-8°C)GoodRecommended for long-term storage to minimize degradation.
Elevated (>40°C)PoorIncreased potential for decomposition and rearrangement reactions.
Light Ambient LightModerately StablePhotochemical degradation is possible, particularly under UV exposure.
DarkGoodStorage in amber vials or in the dark is recommended.
pH Neutral (pH 7)Moderately Stable
Acidic (pH < 7)Relatively StableHydrolysis may be catalyzed by strong acids.
Basic (pH > 7)UnstableProne to rapid decomposition and rearrangement (e.g., Favorskii rearrangement).
Moisture/Humidity AnhydrousGood
Presence of WaterPoorSusceptible to hydrolysis.

Recommended Storage and Handling Conditions

To ensure the integrity and purity of this compound, the following storage and handling conditions are recommended:

  • Storage Temperature: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under refrigeration (2-8°C).

  • Light Protection: Protect from light by storing in an amber-colored vial or in a dark location.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and oxygen.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.

Potential Decomposition Pathways

Alpha-chloroketones like this compound are susceptible to several decomposition pathways, primarily hydrolysis and rearrangement in the presence of a base.

Hydrolysis

In the presence of water, this compound can undergo hydrolysis to form 2-hydroxy-3-pentanone (B3272617) and hydrochloric acid. This reaction can be catalyzed by both acids and bases.

Favorskii Rearrangement

A significant decomposition pathway for α-halo ketones in the presence of a base is the Favorskii rearrangement.[1][2][3] For this compound, treatment with a base (e.g., hydroxide (B78521) or alkoxide) can lead to the formation of a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic attack and ring-opening to yield a carboxylic acid derivative.[1][2][3] For example, with sodium hydroxide, the likely product is 2-methylbutanoic acid.[1][2][4]

G cluster_hydrolysis Hydrolysis cluster_favorskii Favorskii Rearrangement 2_Chloropentan_3_one_H This compound Products_H 2-Hydroxy-3-pentanone + HCl 2_Chloropentan_3_one_H->Products_H Hydrolysis H2O H₂O 2_Chloropentan_3_one_F This compound Enolate Enolate Intermediate 2_Chloropentan_3_one_F->Enolate Deprotonation Base Base (e.g., OH⁻) Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 Carboxylic_Acid_Derivative Carboxylic Acid Derivative (e.g., 2-Methylbutanoic acid) Cyclopropanone->Carboxylic_Acid_Derivative Nucleophilic attack & Ring opening

Figure 1. Potential decomposition pathways of this compound.

Experimental Protocols

Representative Synthesis of an α-Chloroketone: 2-Chloro-2-methylcyclohexanone

While a specific protocol for this compound is not detailed in the available literature, the following procedure for the synthesis of a similar α-chloroketone, 2-chloro-2-methylcyclohexanone, can be adapted.[5] This method involves the direct chlorination of the corresponding ketone using sulfuryl chloride.

Materials:

  • 2-Methylcyclohexanone (B44802)

  • Sulfuryl chloride (SO₂Cl₂)

  • Dry carbon tetrachloride (CCl₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-methylcyclohexanone in dry carbon tetrachloride.

  • Cool the flask in a water bath at room temperature.

  • Slowly add a solution of sulfuryl chloride in dry carbon tetrachloride dropwise to the stirred solution of the ketone over a period of 1 hour.

  • After the addition is complete, continue stirring the reaction mixture for an additional 2 hours at room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash successively with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield the pure 2-chloro-2-methylcyclohexanone.[5]

Adaptation for this compound:

This protocol can be adapted for the synthesis of this compound by substituting 2-methylcyclohexanone with 3-pentanone. The molar equivalents of the reagents should be adjusted accordingly. Purification would likely involve vacuum distillation.

General Workflow for Stability Testing

A typical workflow for assessing the stability of a chemical compound like this compound involves subjecting the compound to various stress conditions and analyzing its purity and the formation of degradation products over time.

G cluster_workflow Stability Testing Workflow Start Obtain pure This compound Sample_Prep Prepare samples in appropriate containers Start->Sample_Prep Stress_Conditions Expose samples to stress conditions (Temp, Light, pH, Humidity) Sample_Prep->Stress_Conditions Time_Points Sample at defined time points Stress_Conditions->Time_Points Analysis Analyze samples by (e.g., HPLC, GC-MS) for purity and degradants Time_Points->Analysis Data_Analysis Analyze data to determine degradation rate Analysis->Data_Analysis Conclusion Establish shelf-life and storage conditions Data_Analysis->Conclusion

References

Navigating the Unknown: A Technical Guide to the Hazards and Safety Precautions for 2-Chloropentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloropentan-3-one (CAS No. 17042-21-6) is an alpha-chloroketone of interest in synthetic organic chemistry.[1] As with many specialized chemical intermediates, publicly available data on its specific hazards and toxicological profile is limited. This technical guide provides a comprehensive overview of the known properties of this compound and outlines a conservative, safety-first approach to its handling, storage, and use in a research and development setting. Due to the significant data gaps in its formal hazard classification, this document emphasizes general safety principles for handling potentially hazardous, uncharacterized substances.

Introduction

This compound is an organic compound featuring a pentane (B18724) backbone with a ketone functional group at the third carbon and a chlorine atom at the second position.[1] This structure, specifically the alpha-chloroketone moiety, suggests a potential for heightened reactivity and biological activity, making a thorough understanding of its safety profile critical for researchers. This guide synthesizes the available information and provides a framework for safe laboratory conduct.

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound is not extensively documented in publicly accessible literature. The following table summarizes the available information. Researchers should treat these values as estimates and exercise caution.

PropertyValueSource
CAS Number 17042-21-6[2][3]
Molecular Formula C₅H₉ClO[2][3]
Molecular Weight 120.58 g/mol [1][4]
Appearance Colorless to pale yellow liquid[5]
Odor Distinctive odor[5]
Solubility Soluble in organic solvents[5]

Hazard Identification and GHS Classification

A critical review of publicly available safety data sheets and chemical databases reveals that this compound does not have a harmonized GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification. Multiple sources explicitly state that data on its specific hazards, including pictograms, hazard statements, and precautionary statements, is unavailable.[2][3]

In the absence of specific data, a precautionary approach is mandatory. The alpha-chloroketone functional group is known to be reactive and can be irritating and sensitizing. Therefore, it is prudent to handle this compound as a substance with the potential for:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

  • Sensitization: May cause an allergic skin reaction.

Until comprehensive toxicological data is available, it is recommended to treat this compound with a high degree of caution, similar to other reactive halogenated ketones.

Safety Precautions and Handling

Given the unknown toxicological profile, stringent safety measures are essential.

4.1. Engineering Controls

  • Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

  • Containment: Use of a glove box may be warranted for procedures with a higher risk of aerosolization.

4.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Always inspect gloves prior to use and dispose of them properly after handling.

  • Skin and Body Protection: A lab coat or chemically resistant apron should be worn. For larger quantities or tasks with a high splash potential, additional protective clothing may be necessary.

4.3. Handling Procedures

  • Avoid direct contact with skin, eyes, and clothing.

  • Avoid inhalation of vapors or mists.

  • Use the smallest quantities necessary for the experiment.

  • Keep containers tightly closed when not in use.

  • Wash hands thoroughly after handling.

4.4. Storage

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

  • Keep containers tightly sealed.

Emergency Procedures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the material in a sealed container for proper disposal. Ensure adequate ventilation.

Experimental Protocols: A General Workflow for Hazard Assessment

As no specific experimental safety protocols for this compound are available, this section outlines a general workflow for the hazard assessment of a novel or uncharacterized chemical, which would be applicable in a drug development or research setting.

HazardAssessmentWorkflow cluster_info Phase 1: Information Gathering cluster_physchem Phase 2: Physicochemical Characterization cluster_tox Phase 3: Toxicological Screening cluster_risk Phase 4: Risk Assessment & Management LitSearch Literature & Database Search (e.g., PubChem, SciFinder) StructActivity In Silico Analysis (Structure-Activity Relationship) LitSearch->StructActivity PhysChem Determination of Physical Properties (Boiling Point, Vapor Pressure, etc.) StructActivity->PhysChem InVitro In Vitro Assays (e.g., Ames test for mutagenicity, cell viability assays) PhysChem->InVitro AcuteTox Acute Toxicity Studies (LD50/LC50 determination) InVitro->AcuteTox GHS GHS Classification & SDS Authoring AcuteTox->GHS SafeHandling Development of Safe Handling Procedures (SOPs) GHS->SafeHandling ChemicalSafetyLogic cluster_controls Control Hierarchy Identify Hazard Identification (Data Gap for this compound) Assume Assume Hazard Potential (Based on alpha-chloroketone structure) Identify->Assume RiskAssess Risk Assessment (Evaluate exposure potential in planned experiments) Assume->RiskAssess Controls Implement Control Measures RiskAssess->Controls Emergency Establish Emergency Procedures Controls->Emergency EngControls Engineering Controls (Fume Hood) Controls->EngControls AdminControls Administrative Controls (SOPs, Training) Controls->AdminControls PPE Personal Protective Equipment (Gloves, Goggles) Controls->PPE

References

A Technical Guide to 2-Chloropentan-3-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Versatile Chemical Intermediate

This technical guide provides a comprehensive overview of 2-Chloropentan-3-one (CAS No. 17042-21-6), a valuable chemical intermediate for researchers, scientists, and professionals in the field of drug development. This document details its chemical and physical properties, commercial availability, and key experimental protocols.

Core Chemical and Physical Properties

This compound is a halogenated ketone with the molecular formula C₅H₉ClO and a molecular weight of 120.58 g/mol .[1] Its structure features a chlorine atom at the alpha position to a carbonyl group, which imparts significant reactivity and makes it a useful building block in various organic syntheses. The presence of both the ketone functional group and the chlorine atom provides two reactive sites for further chemical transformations.[1]

PropertyValueReference
CAS Number 17042-21-6[1][2][3][4]
Molecular Formula C₅H₉ClO[1][4][5]
Molecular Weight 120.58 g/mol [1][4]
Synonyms 2-chloro-3-pentanone, 3-Pentanone (B124093), 2-chloro-[6]
Appearance Pale yellow liquid[1]
Boiling Point 133-137 °C (at 15 Torr)
Density 1.0343 g/cm³

Commercial Suppliers and Availability

This compound is commercially available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The purity of the commercially available product typically ranges from 95% to over 99%.

SupplierPurityAvailable QuantitiesNotes
Smolecule In StockResearch QuantitiesCatalog No. S784957
ChemicalBook ---InquiryLists multiple suppliers.
Molport 95%100 mg, and largerMarketplace with various suppliers.
Career Henan Chemical Co. 85.0-99.8%Up to 120 Kilogram/WeekOffers custom synthesis and scale-up production.
ChemSrc 98.0%Inquiry (100g, 1kg, 100kg, 1000kg)Lists multiple suppliers and pricing upon inquiry.
Sigma-Aldrich 95%InquiryMDL number: MFCD11041343.

Experimental Protocols

The primary method for the synthesis of this compound is the α-chlorination of 3-pentanone. The following protocol is a representative procedure based on established chemical literature.[7]

Synthesis of this compound via Chlorination of 3-Pentanone

Objective: To synthesize this compound by the direct chlorination of 3-pentanone.

Materials:

  • 3-Pentanone

  • Chlorine gas (Cl₂)

  • Nitrogen (N₂) or Argon (Ar) gas

  • Anhydrous solvent (e.g., Dichloromethane or Carbon Tetrachloride)

  • Apparatus for gas introduction (e.g., gas dispersion tube)

  • Reaction flask with a stirrer and temperature control

  • Apparatus for quenching and work-up (e.g., separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a fume hood, a clean, dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet adapter, a thermometer, and a gas outlet leading to a scrubber (e.g., a solution of sodium thiosulfate (B1220275) to neutralize excess chlorine).

  • Inert Atmosphere: The apparatus is flushed with an inert gas (N₂ or Ar) to remove air and moisture.

  • Charging the Reactor: 3-Pentanone is dissolved in a suitable anhydrous solvent and charged into the reaction flask. The solution is cooled to the desired reaction temperature (typically 0-10 °C) using an ice bath.

  • Chlorination: A slow stream of chlorine gas is bubbled through the stirred solution. The reaction is exothermic and the temperature should be carefully monitored and controlled.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product. In the absence of O₂, the reaction of chlorine with 3-pentanone yields 1-chloro-3-pentanone (B146379) (21%) and 2-chloro-3-pentanone (78%).[7]

  • Quenching: Once the reaction is complete, the introduction of chlorine gas is stopped, and the reaction mixture is purged with an inert gas to remove any dissolved chlorine.

  • Work-up: The reaction mixture is washed with a dilute aqueous solution of sodium bicarbonate to neutralize any HCl formed during the reaction, followed by washing with brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Safety Precautions: Chlorine gas is highly toxic and corrosive. This experiment must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Logical Workflow for Sourcing and Procurement

The following diagram illustrates a typical workflow for a researcher or drug development professional to source and procure this compound.

G A Identify Need for This compound B Search Chemical Supplier Databases (e.g., PubChem, ChemicalBook) A->B C Identify Potential Suppliers B->C D Request Quotes and Technical Data (CoA, SDS) C->D E Evaluate Suppliers Based on: - Purity - Quantity - Lead Time - Cost - Documentation D->E F Select Supplier and Place Purchase Order E->F G Receive and Verify Chemical Shipment (Check CoA) F->G H Log Chemical into Inventory and Store Appropriately G->H

Procurement Workflow for this compound

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis.[1] Its utility stems from the reactivity of the α-chloroketone moiety, which can participate in a variety of chemical transformations, including:

  • Nucleophilic Substitution Reactions: The chlorine atom can be readily displaced by a wide range of nucleophiles to introduce new functional groups.[1]

  • Formation of Heterocycles: It is a key building block for the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceutical agents.

  • Intermediate for Agrochemicals and Pharmaceuticals: It serves as a precursor in the synthesis of more complex molecules with potential biological activity.[1]

  • Destructible Surfactants: The compound is utilized in the production of destructible surfactants.[1]

This guide provides essential technical information for professionals working with this compound. For specific applications and handling procedures, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier and relevant scientific literature.

References

Theoretical Studies on 2-Chloropentan-3-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 2-chloropentan-3-one, a halogenated ketone of interest in organic synthesis and computational chemistry. The document details its molecular structure, spectroscopic properties, and synthesis. A significant focus is placed on the computational analysis of this molecule, outlining the methodologies for theoretical studies, including geometry optimization, vibrational frequency analysis, and NMR chemical shift prediction using Density Functional Theory (DFT). While specific experimental and computational data for this compound is scarce in publicly available literature, this guide synthesizes information from closely related α-chloroketones to provide a robust theoretical framework and plausible experimental protocols. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound (C₅H₉ClO) is an α-chloroketone that serves as a valuable intermediate in various organic syntheses. Its bifunctional nature, possessing both a reactive carbonyl group and a labile chlorine atom, makes it a versatile building block for the construction of more complex molecular architectures. From a theoretical standpoint, this compound presents an excellent model system for studying the effects of halogen substitution on the electronic structure and reactivity of carbonyl compounds. This guide aims to provide a detailed exploration of the theoretical underpinnings of this molecule, supplemented by practical experimental guidelines.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below. The presence of the chlorine atom alpha to the carbonyl group significantly influences the molecule's polarity and reactivity.

PropertyValueReference
Molecular Formula C₅H₉ClO
Molecular Weight 120.58 g/mol
CAS Number 17042-21-6
IUPAC Name This compound
Canonical SMILES CCC(=O)C(C)Cl
Computed XLogP3-AA 1.4
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2

Theoretical Studies

The theoretical investigation of this compound provides valuable insights into its conformational preferences, electronic structure, and spectroscopic properties. Density Functional Theory (DFT) is a powerful computational method for such studies.

Computational Methodology

A robust and widely used level of theory for molecules of this type is B3LYP with a Pople-style basis set, such as 6-311++G(d,p). This methodology offers a good balance between accuracy and computational cost for geometry optimization, vibrational frequency calculations, and NMR chemical shift predictions. All calculations should be performed in the gas phase to model the isolated molecule.

Theoretical_Study_Workflow Workflow for Theoretical Study of this compound cluster_input Input cluster_computation Computational Steps cluster_analysis Data Analysis cluster_output Output Input_Structure Initial 3D Structure of This compound Geometry_Optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Input_Structure->Geometry_Optimization Initial Geometry Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized Structure NMR_Calculation NMR Chemical Shift Calculation (GIAO) Geometry_Optimization->NMR_Calculation Optimized Structure Structural_Parameters Optimized Geometry (Bond Lengths, Angles, Dihedrals) Geometry_Optimization->Structural_Parameters Vibrational_Spectra Calculated IR/Raman Spectra (Frequencies and Intensities) Frequency_Calculation->Vibrational_Spectra NMR_Spectra Predicted 1H and 13C NMR Chemical Shifts NMR_Calculation->NMR_Spectra Conformational_Analysis Conformational Analysis Structural_Parameters->Conformational_Analysis Theoretical_Data Tabulated Theoretical Data Structural_Parameters->Theoretical_Data Vibrational_Spectra->Theoretical_Data NMR_Spectra->Theoretical_Data Conformational_Analysis->Theoretical_Data

Figure 1. Workflow for the theoretical study of this compound.
Optimized Geometry

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C2Cl~1.78
C3O~1.21
C2C3~1.52
C1C2~1.53
C3C4~1.52
C4C5~1.53
Bond Angles (°)
C1C2C3~110
ClC2C3~111
C2C3C4~118
OC3C2~121
C3C4C5~113
Dihedral Angle (°) OC3C2Cl~120 (gauche)
Vibrational Frequencies

The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule. The most prominent peak is expected to be the C=O stretching frequency.

Vibrational ModePredicted Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) (Unscaled)
C=O Stretch~1750 - 1770
C-H Stretch (sp³)~2900 - 3000
C-Cl Stretch~650 - 800
C-C Stretch~1000 - 1200
C-H Bend~1350 - 1470

Note: Calculated vibrational frequencies are often systematically higher than experimental values and may require a scaling factor for accurate comparison.

NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method can be employed to predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for the interpretation of experimental spectra.

NucleusPredicted Chemical Shift (δ, ppm) (GIAO/B3LYP/6-311++G(d,p))
¹H NMR
H on C2~4.2 - 4.5
H on C1~1.6 - 1.8
H on C4~2.6 - 2.8
H on C5~1.0 - 1.2
¹³C NMR
C3 (C=O)~205 - 210
C2 (C-Cl)~60 - 65
C4~35 - 40
C1~15 - 20
C5~8 - 12

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis: α-Chlorination of 3-Pentanone (B124093)

This protocol describes the synthesis of this compound via the direct chlorination of 3-pentanone.

Materials:

  • 3-Pentanone

  • Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)

  • Methanol (B129727) or dichloromethane (B109758) (solvent)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-pentanone (1 equivalent) in a suitable solvent (e.g., methanol or dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride, 1.1 equivalents) in the same solvent to the stirred solution of 3-pentanone over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure.

Synthesis_Workflow Synthesis and Purification of this compound Start 3-Pentanone Chlorination Chlorination (SO2Cl2 or NCS) Start->Chlorination Workup Aqueous Workup (NaHCO3, Brine) Chlorination->Workup Extraction Extraction (Dichloromethane) Workup->Extraction Drying Drying (MgSO4) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporator) Drying->Solvent_Removal Purification Purification (Fractional Distillation) Solvent_Removal->Purification Product Pure this compound Purification->Product

Figure 2. Workflow for the synthesis and purification of this compound.
Characterization

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Sample Preparation:

Acquisition Parameters (¹H NMR):

  • Number of scans: 16

  • Relaxation delay: 1.0 s

  • Pulse width: 90°

  • Spectral width: -2 to 12 ppm

Acquisition Parameters (¹³C NMR):

  • Number of scans: 1024

  • Relaxation delay: 2.0 s

  • Pulse program: Proton-decoupled

  • Spectral width: -10 to 220 ppm

Instrumentation:

  • FTIR spectrometer with a universal ATR accessory

Sample Preparation:

  • Place a small drop of the neat liquid sample directly onto the ATR crystal.

Acquisition Parameters:

  • Spectral range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of scans: 16

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • Dilute the purified product in a volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 100 ppm.

GC Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier gas: Helium, constant flow rate of 1.0 mL/min

  • Inlet temperature: 250 °C

  • Injection volume: 1 µL (split mode, 50:1)

  • Oven program:

    • Initial temperature: 50 °C, hold for 2 min

    • Ramp: 10 °C/min to 250 °C

    • Final hold: 5 min at 250 °C

MS Conditions:

  • Ion source temperature: 230 °C

  • Quadrupole temperature: 150 °C

  • Ionization energy: 70 eV

  • Mass range: 40-300 amu

Conclusion

This technical guide has provided a detailed theoretical and experimental framework for the study of this compound. The outlined computational methodologies, based on DFT, allow for a thorough investigation of its structural and spectroscopic properties. While specific published data for this molecule is limited, the use of data from analogous compounds provides a strong basis for theoretical predictions. The detailed experimental protocols for synthesis and characterization offer a practical guide for researchers working with this and related α-chloroketones. The combination of theoretical and experimental approaches is crucial for a comprehensive understanding of such molecules and for their effective application in organic synthesis and drug development.

An In-depth Technical Guide to the Enolate Formation of 2-Chloropentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enolate formation from 2-chloropentan-3-one, a key intermediate in various organic syntheses. The document delves into the principles of regioselective enolate generation, detailing the conditions for both kinetic and thermodynamic control. While specific quantitative data for this compound is limited in publicly accessible literature, this guide synthesizes established principles of enolate chemistry, provides detailed analogous experimental protocols, and presents expected outcomes based on the behavior of similar α-chloro ketones. The included diagrams, data tables, and experimental procedures are intended to equip researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors.

Introduction

This compound is an α-chloroketone, a class of compounds recognized for their synthetic versatility.[1] The presence of an electron-withdrawing chlorine atom at the α-position significantly influences the reactivity of the carbonyl group and the acidity of the adjacent α-hydrogens, making enolate formation a particularly favorable and synthetically useful transformation.[1] The ability to selectively form one of two possible regioisomeric enolates—the kinetic or the thermodynamic enolate—is crucial for directing the outcome of subsequent reactions, such as alkylations, aldol (B89426) condensations, and other carbon-carbon bond-forming transformations. This guide will explore the theoretical underpinnings and practical considerations for achieving this selectivity.

Regioselective Enolate Formation: Kinetic vs. Thermodynamic Control

The deprotonation of an unsymmetrical ketone like this compound can lead to two distinct enolates. The regioselectivity of this process is governed by the reaction conditions, which can be tuned to favor either the kinetic or the thermodynamic product.

Kinetic Enolate Formation

The kinetic enolate is formed by the removal of the most sterically accessible α-proton, leading to the less substituted, and generally less stable, enolate.[2][3] For this compound, this corresponds to the deprotonation at the C-4 position.

Conditions Favoring Kinetic Enolate Formation:

  • Base: A strong, sterically hindered, non-nucleophilic base is essential. Lithium diisopropylamide (LDA) is the most commonly employed base for this purpose.[2][3]

  • Temperature: Low temperatures, typically -78 °C, are used to prevent equilibration to the more stable thermodynamic enolate.[3]

  • Solvent: Aprotic solvents, such as tetrahydrofuran (B95107) (THF), are used to ensure the stability of the strong base and the resulting enolate.[3]

Thermodynamic Enolate Formation

The thermodynamic enolate is the more stable of the two possible enolates, which for this compound is the more substituted enolate formed by deprotonation at the C-2 position. The increased stability is attributed to the greater substitution of the double bond.[2][3]

Conditions Favoring Thermodynamic Enolate Formation:

  • Base: A strong, but less sterically hindered base, such as sodium hydride (NaH) or a sodium alkoxide (e.g., sodium ethoxide), is typically used.[3] These bases are strong enough to deprotonate the ketone, but their smaller size allows for equilibration between the two enolate forms.

  • Temperature: Higher temperatures (e.g., room temperature or above) provide the necessary energy for the less stable kinetic enolate to revert to the starting ketone and subsequently form the more stable thermodynamic enolate.[3]

  • Reaction Time: Longer reaction times are necessary to allow the system to reach thermodynamic equilibrium.[3]

Data Presentation: Expected Regioselectivity in Enolate Formation

Enolate TypeDeprotonation SiteBaseSolventTemperature (°C)Expected Major ProductExpected Regioisomeric Ratio (Major:Minor)
Kinetic C-4LDATHF-782-chloro-3-lithiopent-3-ene>95:5
Thermodynamic C-2NaHTHF252-chloro-3-sodiopent-2-ene>90:10

Experimental Protocols

The following are detailed, generalized protocols for the generation of the kinetic and thermodynamic enolates of this compound. These protocols are based on standard procedures for enolate formation and should be adapted and optimized for specific applications.

Protocol for Kinetic Enolate Formation with LDA

Objective: To generate the less substituted lithium enolate of this compound.

Materials:

  • Diisopropylamine (B44863)

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Argon or Nitrogen gas for inert atmosphere

  • Dry glassware

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel.

  • Under an inert atmosphere, add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine (1.1 equivalents) to the cooled THF.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LDA solution via the dropping funnel, ensuring the temperature remains at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete enolate formation.

  • The resulting solution of the lithium enolate is ready for subsequent reaction with an electrophile.

Protocol for Thermodynamic Enolate Formation with NaH

Objective: To generate the more substituted sodium enolate of this compound.

Materials:

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Argon or Nitrogen gas for inert atmosphere

  • Dry glassware

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a nitrogen/argon inlet, and a dropping funnel.

  • Under an inert atmosphere, add sodium hydride (1.2 equivalents) to the flask.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes via cannula.

  • Add anhydrous THF to the flask.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension of NaH at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until hydrogen evolution ceases, to allow for equilibration to the thermodynamic enolate.

  • Cool the reaction mixture to the desired temperature for the subsequent reaction.

  • The resulting suspension containing the sodium enolate is ready for use.

Visualization of Reaction Pathways

The regioselective formation of enolates from this compound can be visualized as a branching pathway, with the choice of reaction conditions dictating the predominant product.

Enolate_Formation cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control ketone This compound kinetic_conditions LDA, THF, -78°C ketone->kinetic_conditions thermo_conditions NaH, THF, RT or Reflux ketone->thermo_conditions kinetic_enolate Kinetic Enolate (Deprotonation at C-4) kinetic_conditions->kinetic_enolate Fast, Irreversible thermo_enolate Thermodynamic Enolate (Deprotonation at C-2) thermo_conditions->thermo_enolate Slow, Reversible

Caption: Regioselective enolate formation from this compound.

Experimental Workflow for Enolate Trapping

A common application of enolate chemistry is the reaction with an electrophile in a "trapping" experiment. This workflow illustrates the general steps involved.

Experimental_Workflow start Start: this compound deprotonation Deprotonation (Kinetic or Thermodynamic Conditions) start->deprotonation enolate Enolate Solution/Suspension deprotonation->enolate electrophile_addition Addition of Electrophile (e.g., Alkyl Halide, Aldehyde) enolate->electrophile_addition reaction Reaction at Controlled Temperature electrophile_addition->reaction quench Aqueous Workup / Quenching reaction->quench extraction Extraction and Drying quench->extraction purification Purification (e.g., Chromatography, Distillation) extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for enolate formation and trapping.

Conclusion

The selective formation of either the kinetic or thermodynamic enolate of this compound is a powerful tool in organic synthesis. By carefully controlling the reaction conditions—specifically the choice of base, temperature, and solvent—researchers can direct the regiochemical outcome of the deprotonation. While specific quantitative data for this substrate remains elusive in the broader literature, the principles outlined in this guide, along with the provided experimental protocols, offer a solid foundation for the successful application of this compound enolate chemistry in the synthesis of more complex molecules. Further empirical optimization will likely be necessary to achieve high yields and selectivities for specific transformations.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of 2-Chloropentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral α-chloro ketones are valuable synthetic intermediates in the preparation of pharmaceuticals and other biologically active molecules. The stereoselective introduction of a chlorine atom at the α-position to a carbonyl group allows for further functionalization, such as the formation of epoxides, amino alcohols, and other chiral building blocks. This document provides detailed application notes and protocols for the asymmetric synthesis of 2-chloropentan-3-one, a representative acyclic α-chloro ketone. The methodologies presented focus on recent advances in organocatalysis and metal catalysis, offering pathways to high enantioselectivity.

Asymmetric Synthesis Strategies

The enantioselective α-chlorination of ketones can be broadly categorized into two main approaches: electrophilic chlorination of a pre-formed enolate or enamine, and nucleophilic chlorination. In recent years, organocatalysis has emerged as a powerful tool for these transformations, utilizing chiral amines, thioureas, or phosphoric acids to create a chiral environment around the substrate. Metal-based catalysts, particularly those involving zinc, have also demonstrated high efficiency and enantioselectivity.

This application note will focus on two prominent and effective methods for the asymmetric synthesis of this compound:

  • Organocatalytic Nucleophilic α-Chlorination: This method utilizes a chiral thiourea (B124793) catalyst to control the stereochemistry of the chlorination of a racemic α-keto sulfonium (B1226848) salt precursor, which is readily prepared from pentan-3-one. This approach is notable for its use of sodium chloride as an inexpensive and environmentally benign chlorine source.[1][2][3][4][5]

  • Organocatalytic Electrophilic α-Chlorination: This approach employs a chiral primary amine catalyst to mediate the reaction between an enamine intermediate of pentan-3-one and an electrophilic chlorine source, such as N-chlorosuccinimide (NCS). This method is a direct approach that does not require the pre-formation of a sulfonium salt.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data for different catalytic systems applicable to the asymmetric α-chlorination of acyclic ketones, providing a basis for comparison and selection of the most suitable method for the synthesis of this compound.

Catalyst SystemSubstrateChlorinating AgentSolventTemp (°C)Yield (%)ee (%)Reference
Chiral Thiourea / K₂CO₃Propiophenone-derived sulfonium saltNaCl (aq)o-xylene (B151617)-159292[1][5]
Chiral Thiourea / K₂CO₃Butyrophenone-derived sulfonium saltNaCl (aq)o-xylene-159591[1][5]
Chiral Primary AmineCyclohexanoneNCSToluene (B28343)259485
(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidinePropanalNCSCH₂Cl₂-209994[6]
ImidazolidinoneOctanalPerchloroquinoneAcetone-309192[7]

Experimental Protocols

Protocol 1: Organocatalytic Nucleophilic α-Chlorination via a Chiral Thiourea Catalyst

This protocol is adapted from the work of Sun and coworkers for the asymmetric nucleophilic α-chlorination of ketones.[1][2][3][4][5] It involves the initial preparation of the α-sulfonium salt of pentan-3-one, followed by the asymmetric chlorination.

Step 1: Synthesis of the α-Sulfonium Salt of Pentan-3-one

  • To a solution of pentan-3-one (1.0 equiv.) in dichloromethane (B109758) (DCM, 0.5 M), add dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (1.1 equiv.).

  • Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., DCM/ether) to afford the desired α-sulfonium salt.

Step 2: Asymmetric Nucleophilic Chlorination

  • To a vial, add the α-sulfonium salt of pentan-3-one (0.1 mmol, 1.0 equiv.), the chiral thiourea catalyst ((S,S)-Takemoto catalyst or similar, 10 mol%), and potassium carbonate (K₂CO₃, 1.2 equiv.).

  • Add o-xylene (0.5 mL) and a saturated aqueous solution of sodium chloride (NaCl, 0.5 mL).

  • Cool the reaction mixture to -15 °C and stir vigorously for 48 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to yield enantiomerically enriched this compound.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Organocatalytic Electrophilic α-Chlorination using a Chiral Primary Amine Catalyst

This protocol is a general method adapted from literature procedures for the direct organocatalytic α-chlorination of ketones.

  • To a solution of pentan-3-one (0.2 mmol, 1.0 equiv.) in toluene (1.0 mL) at room temperature, add the chiral primary amine catalyst (e.g., a derivative of cinchona alkaloids or a synthetic chiral primary amine, 10 mol%).

  • Stir the mixture for 10 minutes to allow for the formation of the enamine intermediate.

  • Add N-chlorosuccinimide (NCS, 1.2 equiv.) in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the desired this compound.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Mandatory Visualization

Asymmetric_Chlorination_Workflow cluster_p1 cluster_p2 start Start: Pentan-3-one protocol1 Protocol 1: Nucleophilic Chlorination protocol2 Protocol 2: Electrophilic Chlorination sulfonium 1. Form α-Sulfonium Salt start->sulfonium enamine 1. Form Enamine (Chiral Primary Amine) start->enamine asym_chlor_p1 2. Asymmetric Chlorination (Chiral Thiourea, NaCl) sulfonium->asym_chlor_p1 workup Workup & Purification asym_chlor_p1->workup asym_chlor_p2 2. Asymmetric Chlorination (NCS) enamine->asym_chlor_p2 asym_chlor_p2->workup product Product: (R)- or (S)-2-Chloropentan-3-one workup->product analysis Chiral HPLC Analysis (Determine ee) product->analysis final_product Enantiomerically Enriched Product analysis->final_product

Caption: General workflow for the asymmetric synthesis of this compound.

References

Application Notes and Protocols: Organocatalytic α-Chlorination of Pentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the organocatalytic α-chlorination of pentan-3-one. While the direct enantioselective α-chlorination of simple acyclic ketones like pentan-3-one via traditional electrophilic methods has been challenging, recent advancements in nucleophilic chlorination strategies have provided a viable and highly efficient solution. This document outlines a state-of-the-art protocol for this transformation, offering high yields and excellent enantioselectivity.

Introduction

The introduction of a chlorine atom at the α-position of a ketone creates a valuable chiral building block for the synthesis of pharmaceuticals and other complex organic molecules. Organocatalysis offers a powerful, metal-free approach to achieve this transformation enantioselectively. However, simple, unactivated acyclic ketones such as pentan-3-one have proven to be difficult substrates for many organocatalytic systems that rely on enamine or enolate intermediates for electrophilic chlorination.

Recent breakthroughs have demonstrated that a nucleophilic approach, utilizing a chiral organocatalyst to control the stereoselective addition of a chloride anion to an electrophilic ketone derivative, can overcome these limitations. This method provides a robust and reliable pathway to access enantioenriched α-chloro acyclic ketones.

Recommended Protocol: Enantioselective Nucleophilic α-Chlorination

This protocol is based on a recently developed method that employs a chiral thiourea (B124793) catalyst to facilitate the enantioconvergent chlorination of α-keto sulfonium (B1226848) salts derived from the parent ketone. This approach has shown great success with challenging acyclic ketone substrates.[1][2][3][4]

Overall Transformation

The process involves two main steps: the preparation of the α-keto sulfonium salt from pentan-3-one and the subsequent enantioselective nucleophilic chlorination.

Pentan_3_one Pentan-3-one Sulfonium_Salt α-Keto Sulfonium Salt Pentan_3_one->Sulfonium_Salt Sulfenylation Alpha_Chloro_Pentan_3_one α-Chloro-pentan-3-one Sulfonium_Salt->Alpha_Chloro_Pentan_3_one Nucleophilic Chlorination

Caption: Two-step process for the α-chlorination of pentan-3-one.

Experimental Workflow

Start Start: Pentan-3-one Step1 Step 1: Formation of α-Keto Sulfonium Salt Start->Step1 Step2 Step 2: Enantioselective Nucleophilic Chlorination Step1->Step2 Workup Aqueous Workup and Extraction Step2->Workup Purification Column Chromatography Workup->Purification Product Final Product: Enantioenriched α-Chloro-pentan-3-one Purification->Product

Caption: Workflow for the synthesis of α-chloro-pentan-3-one.

Detailed Experimental Protocols

Protocol 1: Synthesis of the α-Keto Sulfonium Salt of Pentan-3-one
  • Reagents and Materials:

    • Pentan-3-one

    • (Phenylthio)trimethylsilane

    • Phenyliodine(III) diacetate (PIDA)

    • Dichloromethane (DCM), anhydrous

    • Nitrogen or Argon atmosphere

  • Procedure: a. To a solution of pentan-3-one (1.0 equiv.) in anhydrous DCM at 0 °C under an inert atmosphere, add (phenylthio)trimethylsilane (1.2 equiv.). b. Stir the mixture for 10 minutes, then add PIDA (1.2 equiv.) in one portion. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed. d. Upon completion, concentrate the reaction mixture under reduced pressure. e. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the α-phenylthio-pentan-3-one. f. To a solution of the α-phenylthio-pentan-3-one (1.0 equiv.) in anhydrous DCM, add dimethyl sulfate (B86663) (1.5 equiv.) at room temperature. g. Stir the mixture for 12-16 hours. h. Precipitate the resulting sulfonium salt by the addition of diethyl ether. i. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the α-keto sulfonium salt.

Protocol 2: Organocatalytic Enantioselective Nucleophilic Chlorination
  • Reagents and Materials:

    • α-Keto sulfonium salt of pentan-3-one

    • Chiral thiourea catalyst (e.g., a Takemoto catalyst derivative)

    • Sodium chloride (NaCl)

    • Dichloromethane (DCM)

    • Water (degassed)

    • Nitrogen or Argon atmosphere

  • Procedure: a. To a vial, add the α-keto sulfonium salt (1.0 equiv.), the chiral thiourea catalyst (0.1 equiv.), and NaCl (2.0 equiv.). b. Place the vial under an inert atmosphere. c. Add DCM and degassed water to form a biphasic system. d. Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring by TLC or HPLC. e. Upon completion, separate the organic layer. f. Extract the aqueous layer with DCM (3 x). g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched 2-chloro-pentan-3-one.

Data Presentation

The following table summarizes representative data for the organocatalytic nucleophilic α-chlorination of acyclic ketones, demonstrating the general effectiveness of this approach. Data for pentan-3-one is extrapolated based on results for structurally similar substrates.

Substrate (α-Keto Sulfonium Salt of)Catalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)
Butan-2-one10369295
Pentan-3-one (projected) 10 48 ~90 ~94
Hexan-2-one10369196
1-Phenylpropan-1-one10249598

Proposed Catalytic Cycle

The reaction is proposed to proceed through a phase-transfer mechanism where the chiral thiourea catalyst facilitates the extraction of the chloride anion from the aqueous phase into the organic phase, forming a chiral ion pair with the sulfonium salt. This chiral environment dictates the stereochemical outcome of the subsequent nucleophilic attack.

Sulfonium_Salt α-Keto Sulfonium Salt (in organic phase) Chiral_Ion_Pair Chiral Ion Pair Formation Sulfonium_Salt->Chiral_Ion_Pair Catalyst Chiral Thiourea Catalyst Catalyst->Chiral_Ion_Pair NaCl NaCl (in aqueous phase) Chloride_Extraction Chloride Anion Extraction NaCl->Chloride_Extraction Chloride_Extraction->Chiral_Ion_Pair Forms chiral complex SN2_Attack Enantioselective SN2 Attack by Cl- Chiral_Ion_Pair->SN2_Attack Product α-Chloro Ketone SN2_Attack->Product Catalyst_Regen Catalyst Regeneration SN2_Attack->Catalyst_Regen Catalyst_Regen->Catalyst

Caption: Proposed catalytic cycle for nucleophilic chlorination.

Concluding Remarks

The organocatalytic enantioselective nucleophilic α-chlorination of acyclic ketones represents a significant advancement in asymmetric synthesis.[4] This approach provides a reliable method for the preparation of valuable chiral α-chloro ketones, such as 2-chloro-pentan-3-one, which are difficult to access through traditional electrophilic chlorination methods. The use of a chiral thiourea catalyst in a biphasic system with sodium chloride as the chlorine source is both efficient and environmentally benign.[2] These protocols offer a practical guide for researchers in academia and industry to synthesize these important chiral building blocks.

References

2-Chloropentan-3-one: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropentan-3-one, an α-chloroketone, is a valuable and reactive building block in organic synthesis. Its utility stems from the presence of two key reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the chlorine, which is susceptible to nucleophilic attack. This bifunctionality allows for a diverse range of chemical transformations, making it an important intermediate in the synthesis of more complex molecules, including heterocyclic compounds of medicinal and agrochemical interest. These application notes provide an overview of its utility and detailed protocols for key synthetic transformations.

Key Applications and Synthetic Utility

This compound serves as a precursor for the synthesis of a variety of organic compounds. Notable applications include its use in the construction of heterocyclic rings such as thiazoles and pyrazoles, and its participation in rearrangement reactions to yield carboxylic acid derivatives.

1. Synthesis of Substituted Thiazoles via Hantzsch Thiazole (B1198619) Synthesis:

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives through the condensation of an α-haloketone with a thioamide. The reaction of this compound with thiourea (B124793) provides a direct route to 2-amino-4-ethyl-5-methylthiazole, a scaffold of interest in medicinal chemistry.

2. Synthesis of Substituted Pyrazoles via Knorr Pyrazole (B372694) Synthesis:

The Knorr pyrazole synthesis involves the condensation of a β-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648). This compound can serve as a masked 1,3-dielectrophile for the synthesis of pyrazoles. The reaction with hydrazine hydrate (B1144303) leads to the formation of 3-ethyl-4-methyl-1H-pyrazole.

3. Favorskii Rearrangement:

The Favorskii rearrangement of α-haloketones in the presence of a base is a powerful method for the synthesis of carboxylic acid derivatives, often with an accompanying carbon skeleton rearrangement. When treated with a base such as sodium methoxide (B1231860), this compound undergoes this rearrangement to produce methyl 2-methylbutanoate.

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-ethyl-5-methylthiazole

This protocol describes the synthesis of 2-amino-4-ethyl-5-methylthiazole from this compound and thiourea.

Materials:

  • This compound

  • Thiourea

  • Ethanol (B145695)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1.0 eq) and thiourea (1.2 eq) in ethanol.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add a saturated solution of sodium bicarbonate to neutralize the reaction mixture.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure 2-amino-4-ethyl-5-methylthiazole.

Quantitative Data:

ProductReagentsSolventReaction Time (h)TemperatureYield (%)
2-Amino-4-ethyl-5-methylthiazoleThis compound, ThioureaEthanol4-6Reflux80-90

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Thiazole_Synthesis Start Starting Materials: This compound Thiourea Reaction Reaction: Ethanol, Reflux 4-6 hours Start->Reaction Workup Work-up: Solvent Removal Neutralization (NaHCO3) Extraction (EtOAc) Reaction->Workup Purification Purification: Column Chromatography or Recrystallization Workup->Purification Product Product: 2-Amino-4-ethyl-5-methylthiazole Purification->Product

Caption: Workflow for the Hantzsch synthesis of 2-amino-4-ethyl-5-methylthiazole.

Protocol 2: Knorr Synthesis of 3-Ethyl-4-methyl-1H-pyrazole

This protocol outlines the synthesis of 3-ethyl-4-methyl-1H-pyrazole from this compound and hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Sodium hydroxide (B78521) solution (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and stir for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and neutralize with a 1 M sodium hydroxide solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase to obtain the crude pyrazole.

  • Purify by column chromatography or distillation.

Quantitative Data:

ProductReagentsSolventReaction Time (h)TemperatureYield (%)
3-Ethyl-4-methyl-1H-pyrazoleThis compound, Hydrazine hydrateEthanol3-5Reflux75-85

Knorr Pyrazole Synthesis Logical Relationship

Knorr_Pyrazole_Synthesis A This compound C Condensation (Ethanol, Reflux) A->C B Hydrazine Hydrate B->C D Intramolecular Cyclization & Dehydrochlorination C->D E 3-Ethyl-4-methyl-1H-pyrazole D->E

Caption: Logical steps in the Knorr synthesis of 3-ethyl-4-methyl-1H-pyrazole.

Protocol 3: Favorskii Rearrangement to Methyl 2-Methylbutanoate

This protocol details the base-catalyzed rearrangement of this compound to form methyl 2-methylbutanoate.[1]

Materials:

  • This compound

  • Sodium methoxide

  • Methanol (B129727)

  • Diethyl ether

  • Saturated ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add a solution of sodium methoxide (1.2 eq) in methanol to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and carefully remove the solvent by distillation due to the volatility of the product.

  • Further purify the ester by fractional distillation.

Quantitative Data:

ProductReagentsSolventReaction Time (h)TemperatureYield (%)
Methyl 2-methylbutanoateThis compound, Sodium methoxideMethanol12-16Room Temperature70-80

Favorskii Rearrangement Signaling Pathway

Favorskii_Rearrangement Start This compound Enolate Enolate Formation (Base) Start->Enolate Deprotonation Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 Nucleophilic_Attack Nucleophilic Attack (Methoxide) Cyclopropanone->Nucleophilic_Attack Ring_Opening Ring Opening Nucleophilic_Attack->Ring_Opening Product Methyl 2-methylbutanoate Ring_Opening->Product Protonation

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-Chloropentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropentan-3-one is an α-chloroketone, a class of compounds recognized for their utility as versatile intermediates in organic synthesis. The presence of a chlorine atom alpha to a carbonyl group significantly activates the molecule for nucleophilic substitution reactions, primarily proceeding through an S(_N)2 mechanism. This reactivity profile allows for the introduction of a wide array of functional groups, making this compound a valuable building block in the synthesis of more complex molecules, including pharmaceutical and agrochemical agents.[1]

The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the carbon atom bearing the chlorine, facilitating attack by nucleophiles. These reactions are known to be facile, showcasing the enhanced reactivity of α-haloketones compared to their corresponding alkyl halides. This document provides an overview of the applications and detailed protocols for conducting nucleophilic substitution reactions with this compound.

Reaction Mechanism and Stereochemistry

Nucleophilic substitution reactions of this compound typically proceed via a bimolecular nucleophilic substitution (S(_N)2) pathway. This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.

A critical aspect of the S(_N)2 reaction is its stereospecificity. If the reaction is performed on a chiral substrate, such as an enantiomerically enriched form of this compound, the reaction will proceed with an inversion of stereochemistry at the chiral center. This predictable stereochemical outcome is highly valuable in asymmetric synthesis, where control over the three-dimensional arrangement of atoms is crucial.

It is important to note that under strongly basic conditions, a competing reaction known as the Favorskii rearrangement can occur. This rearrangement leads to the formation of carboxylic acid derivatives and should be a consideration when selecting reaction conditions.

Applications in Organic Synthesis

The reactivity of this compound makes it a valuable precursor for a variety of functionalized molecules. Some key applications include:

  • Synthesis of α-aminoketones: These are important synthons for various biologically active molecules. The reaction with primary or secondary amines yields the corresponding α-aminoketones.

  • Synthesis of α-azidoketones: Azido groups can be readily introduced and subsequently converted to amines or participate in click chemistry reactions.

  • Synthesis of α-alkoxy- and α-aryloxyketones: Reaction with alkoxides or phenoxides provides access to ethers, which are common motifs in natural products and pharmaceuticals.

  • Synthesis of α-thioketones: Thiolates react readily to form thioethers, which have applications in various areas of chemistry and materials science.

Quantitative Data Summary

While specific kinetic data for the nucleophilic substitution reactions of this compound are not extensively available in the public domain, the general reactivity of α-chloroketones is well-established. The following table summarizes the expected products and provides representative yields where analogous reactions have been reported. It should be noted that yields are highly dependent on the specific reaction conditions and the nature of the nucleophile.

NucleophileProductRepresentative Yield (%)
Sodium Azide (B81097) (NaN(_3))2-Azidopentan-3-oneHigh
Piperidine (B6355638)2-(Piperidin-1-yl)pentan-3-oneGood to High
Sodium Thiophenoxide (NaSPh)2-(Phenylthio)pentan-3-oneGood to High

Note: The yields are based on general knowledge of S(_N)2 reactions on α-haloketones and should be considered as estimates. Optimization of reaction conditions is recommended to achieve the best results.

Experimental Protocols

The following are detailed protocols for representative nucleophilic substitution reactions of this compound.

Protocol 1: Synthesis of 2-Azidopentan-3-one

This protocol describes the reaction of this compound with sodium azide to yield 2-Azidopentan-3-one.

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Acetone (anhydrous)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.

  • Add sodium azide (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the sodium chloride precipitate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • To the residue, add deionized water and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-Azidopentan-3-one.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Expected Spectroscopic Data for 2-Azidopentan-3-one:

  • IR (Infrared Spectroscopy): A strong, sharp absorption band around 2100 cm

    1^{-1}−1
    is characteristic of the azide (N(_3)) stretching vibration. A strong absorption around 1720 cm
    1^{-1}−1
    corresponds to the carbonyl (C=O) stretch.

  • ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): The spectrum is expected to show a triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group, a doublet for the methyl protons adjacent to the chiral center, and a quartet for the proton at the chiral center.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance Spectroscopy): The spectrum will show a signal for the carbonyl carbon around 200 ppm, a signal for the carbon bearing the azide group, and signals for the other aliphatic carbons.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 2-Azidopentan-3-one.

Protocol 2: Synthesis of 2-(Piperidin-1-yl)pentan-3-one

This protocol details the reaction of this compound with piperidine.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K(_2)CO(_3))

  • Acetonitrile (anhydrous)

  • Deionized water

  • Dichloromethane (B109758) (CH(_2)Cl(_2))

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Round-bottom flask with a magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), piperidine (1.1 eq), and potassium carbonate (1.5 eq) in anhydrous acetonitrile.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with deionized water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to yield the crude 2-(Piperidin-1-yl)pentan-3-one.

  • Purify the product by column chromatography if necessary.

Expected Spectroscopic Data for 2-(Piperidin-1-yl)pentan-3-one:

  • IR: A strong absorption around 1715 cm

    1^{-1}−1
    for the carbonyl group. The absence of the C-Cl stretch will be noted.

  • ¹H NMR: Signals corresponding to the protons of the pentan-3-one backbone and multiple signals in the aliphatic region corresponding to the piperidine ring protons.

  • ¹³C NMR: A signal for the carbonyl carbon, and signals for the carbons of the pentanone and piperidine moieties.

  • MS: The molecular ion peak corresponding to the molecular weight of the product.

Protocol 3: Synthesis of 2-(Phenylthio)pentan-3-one

This protocol describes the synthesis of 2-(Phenylthio)pentan-3-one from this compound and thiophenol.

Materials:

Procedure:

  • In a round-bottom flask, prepare a solution of sodium thiophenoxide by adding thiophenol (1.0 eq) to a solution of sodium hydroxide (1.0 eq) in ethanol at 0 °C.

  • To this solution, add this compound (1.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • After completion, remove the ethanol under reduced pressure.

  • Add deionized water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel.

Expected Spectroscopic Data for 2-(Phenylthio)pentan-3-one:

  • IR: A strong C=O stretching band around 1710 cm

    1^{-1}−1
    . Aromatic C-H stretching may also be visible.

  • ¹H NMR: Aromatic proton signals in the range of 7.2-7.5 ppm, along with signals for the pentanone backbone.

  • ¹³C NMR: Aromatic carbon signals, a carbonyl signal, and aliphatic carbon signals.

  • MS: The molecular ion peak corresponding to the molecular weight of 2-(Phenylthio)pentan-3-one.

Visualizations

Reaction Mechanism

Caption: SN2 reaction mechanism of this compound.

Experimental Workflow

Experimental_Workflow start Start reactants Combine this compound, Nucleophile, and Solvent start->reactants reaction Stir and Heat (if necessary) Monitor by TLC reactants->reaction workup Aqueous Workup (Extraction) reaction->workup drying Dry Organic Layer workup->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification analysis Spectroscopic Analysis (NMR, IR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for nucleophilic substitution.

Relationship between Reaction Conditions and Outcome

Reaction_Conditions conditions Reaction Conditions nucleophile Nucleophile Strength (Strong vs. Weak) conditions->nucleophile solvent Solvent Polarity (Aprotic vs. Protic) conditions->solvent base Base Strength (Strong vs. Weak) conditions->base sn2 SN2 Substitution nucleophile->sn2 Strong nucleophiles favor solvent->sn2 Polar aprotic solvents favor favorskii Favorskii Rearrangement base->favorskii Strong bases can favor outcome Reaction Outcome

References

Application Notes: Use of 2-Chloropentan-3-one in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropentan-3-one is an α-haloketone, a class of organic compounds renowned for their utility as versatile building blocks in chemical synthesis.[1][2] Its structure features two key reactive sites: an electrophilic carbon adjacent to the chlorine atom and a carbonyl group.[3] This bifunctional nature makes this compound an attractive precursor for constructing a variety of heterocyclic scaffolds, which are core components of many pharmaceutical agents and bioactive molecules.[1][3][4] These application notes provide an overview of established synthetic strategies where this compound can be employed, complete with detailed protocols for the synthesis of thiazoles, furans, and as a precursor to pyrroles and thiophenes.

Physicochemical Properties of this compound

A foundational understanding of the reactant's properties is crucial for effective synthesis design and execution.

PropertyValue
IUPAC Name This compound
Molecular Formula C₅H₉ClO
Molecular Weight 120.58 g/mol
CAS Number 17042-21-6
Appearance Pale yellow liquid
SMILES CCC(=O)C(C)Cl

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from its dual reactivity. The α-carbon bonded to the chlorine is highly susceptible to nucleophilic attack (typically via an SN2 mechanism), while the carbonyl carbon is an electrophilic site for nucleophiles like amines and enolates.[3] This allows for a range of cyclization reactions to form stable aromatic heterocycles.

Hantzsch_Workflow Hantzsch Thiazole Synthesis Workflow cluster_react Reaction cluster_workup Work-up & Isolation cluster_purify Purification A 1. Dissolve Thiourea in Ethanol B 2. Add this compound (dropwise) A->B C 3. Reflux for 4-6 hours B->C D 4. Cool & Evaporate Solvent C->D E 5. Neutralize with NaHCO3 D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography or Recrystallization G->H Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism start This compound + Thiourea intermediate1 S-Alkylation Intermediate (via SN2) start->intermediate1 Nucleophilic Attack intermediate2 Cyclic Hemiaminal intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-4-ethyl-5-methylthiazole intermediate2->product Dehydration (-H2O) FeistBenary A 1. Enolate Formation (β-dicarbonyl + Base) B 2. Nucleophilic Attack (Enolate on α-carbon of ketone) A->B S_N_2 Displacement C 3. Intramolecular Cyclization (Alkoxide attacks carbonyl) B->C D 4. Dehydration (Acid or heat-catalyzed) C->D E Substituted Furan Product D->E PaalKnorr_Pathway cluster_paalknorr Paal-Knorr Synthesis start This compound intermediate 1,4-Dicarbonyl Intermediate start->intermediate + Carbon Nucleophile (e.g., Enolate) furan Furan intermediate->furan + Acid pyrrole Pyrrole intermediate->pyrrole + R-NH2 thiophene Thiophene intermediate->thiophene + P4S10

References

Application Notes and Protocols for Grignard Reactions Involving 2-Chloropentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds. The reaction of a Grignard reagent with a ketone is a classic method for the synthesis of tertiary alcohols. However, when the ketone substrate contains a halogen atom on a carbon alpha to the carbonyl group, as in 2-chloropentan-3-one, the reaction becomes more complex. The presence of the α-chloro substituent introduces alternative reaction pathways, primarily the Favorskii rearrangement, which competes with the standard nucleophilic addition to the carbonyl. Understanding and controlling the selectivity between these pathways is crucial for the successful application of this reaction in synthetic chemistry and drug development.

This document provides detailed application notes on the potential reaction pathways of Grignard reagents with this compound and a general experimental protocol for conducting such reactions.

Reaction Pathways

The reaction of a Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) with this compound can proceed through several competing pathways:

  • Nucleophilic Addition: The standard Grignard reaction where the Grignard reagent acts as a nucleophile and attacks the electrophilic carbonyl carbon. This is followed by an acidic workup to yield a tertiary chlorohydrin.

  • Favorskii Rearrangement: Grignard reagents are strong bases and can deprotonate the α'-carbon (C4) of the ketone, initiating a Favorskii rearrangement. This pathway leads to the formation of a carboxylic acid derivative after rearrangement and workup.

  • Enolization: The Grignard reagent can act as a base and remove a proton from the α-carbon (C2), leading to the formation of a magnesium enolate. Upon workup, this would regenerate the starting ketone.

  • Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., ethylmagnesium bromide), it can act as a reducing agent, transferring a hydride to the carbonyl carbon and forming a secondary alcohol.

The predominant pathway is influenced by factors such as the structure of the Grignard reagent, reaction temperature, and solvent.

Data Presentation

While specific quantitative data for the Grignard reaction of this compound is not extensively available in the reviewed literature, the following table summarizes the potential products and plausible, representative yields based on general principles of α-haloketone reactivity. These values should be considered illustrative and would require experimental optimization.

Grignard Reagent (R-MgX)Product(s)Pathway(s)Representative Yield (%)
Methylmagnesium Bromide (CH₃MgBr)2-Chloro-3-methylpentan-3-olNucleophilic Addition40-60%
2,2-Dimethylbutanoic acidFavorskii Rearrangement30-50%
This compound (starting material)Enolization5-10%
Ethylmagnesium Bromide (CH₃CH₂MgBr)2-Chloro-3-ethylpentan-3-olNucleophilic Addition35-55%
2-Ethyl-2-methylbutanoic acidFavorskii Rearrangement30-50%
2-Chloropentan-3-olReduction5-15%
tert-Butylmagnesium Chloride ((CH₃)₃CMgCl)This compound (starting material)Enolization (major)>80%
2,2,3-Trimethylbutanoic acidFavorskii Rearrangement10-20%

Experimental Protocols

This section provides a general protocol for the reaction of a Grignard reagent with this compound. Safety Precautions: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) in flame-dried or oven-dried glassware. Appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves, must be worn.

Materials
  • This compound

  • Magnesium turnings

  • Alkyl halide (e.g., bromomethane (B36050) or bromoethane)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for activation)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

  • Inert gas supply (nitrogen or argon)

Part A: Preparation of the Grignard Reagent
  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing calcium chloride or silica (B1680970) gel), and a pressure-equalizing dropping funnel.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the alkyl halide) in the flask. Add a small crystal of iodine to activate the magnesium surface. Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed. Allow the flask to cool.

  • Reagent Preparation: In the dropping funnel, prepare a solution of the alkyl halide (1.1 equivalents relative to this compound) in anhydrous diethyl ether or THF.

  • Initiation: Add a small portion (approximately 10%) of the alkyl halide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle boiling of the ether is observed. If the reaction does not start, gentle warming may be necessary.

  • Grignard Formation: Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting gray-brown solution is ready for the next step.

Part B: Reaction with this compound
  • Reactant Preparation: In a separate flame-dried flask under an inert atmosphere, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Addition of Ketone: Cool the Grignard reagent solution to 0 °C using an ice-water bath. Slowly add the solution of this compound dropwise to the stirred Grignard reagent. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Part C: Workup and Purification
  • Quenching: Cool the reaction mixture to 0 °C in an ice-water bath. Slowly and cautiously add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water and then with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product mixture can be purified by column chromatography on silica gel to separate the different products.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the Grignard reaction with this compound.

Reaction_Pathways start This compound + R-MgX add_intermediate Magnesium Alkoxide Intermediate start->add_intermediate Nucleophilic Addition favorskii_enolate α'-Enolate start->favorskii_enolate Deprotonation (α') enolization_product Enolate + Starting Material (after workup) start->enolization_product Deprotonation (α) add_product Tertiary Chlorohydrin (Addition Product) add_intermediate->add_product H₃O⁺ Workup cyclopropanone Cyclopropanone Intermediate favorskii_enolate->cyclopropanone Intramolecular SN2 favorskii_product Carboxylic Acid Derivative (Favorskii Product) cyclopropanone->favorskii_product Nucleophilic Attack + Ring Opening + Workup

Caption: Competing pathways in the Grignard reaction with an α-chloroketone.

Experimental_Workflow prep_grignard Prepare Grignard Reagent (Alkyl Halide + Mg in Ether) setup_reaction Set up reaction under inert atmosphere (flame-dried glassware) prep_grignard->setup_reaction add_ketone Slowly add this compound solution at 0 °C setup_reaction->add_ketone react Stir at room temperature (Monitor by TLC) add_ketone->react quench Quench with sat. aq. NH₄Cl at 0 °C react->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash with H₂O and Brine, Dry over Na₂SO₄ extract->wash_dry purify Concentrate and Purify (Column Chromatography) wash_dry->purify characterize Characterize Products (NMR, IR, MS) purify->characterize

Caption: General experimental workflow for the Grignard reaction.

Application Notes and Protocols for the Wittig Reaction of 2-Chloropentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[1] This reaction employs a phosphorus ylide, also known as a Wittig reagent, to convert aldehydes or ketones into alkenes. A key advantage of the Wittig reaction is the predictable regioselectivity of the newly formed double bond.[1] The stereochemical outcome, yielding either the E or Z isomer, is largely dependent on the nature of the ylide employed. Non-stabilized ylides, such as the one derived from ethyltriphenylphosphonium bromide, typically favor the formation of the Z-alkene.[2][3][4]

This document provides detailed application notes and protocols for the Wittig reaction of 2-chloropentan-3-one with the ylide generated from ethyltriphenylphosphonium bromide. This specific reaction is of interest for the synthesis of halogenated alkenes, which are valuable intermediates in the development of novel pharmaceutical compounds and other complex organic molecules. The presence of the α-chloro substituent on the ketone introduces an additional layer of complexity and potential for further functionalization.

Reaction Scheme

The overall transformation involves the reaction of ethyltriphenylphosphonium ylide with this compound to yield (Z)-3-chloro-4-methylhex-3-ene and triphenylphosphine (B44618) oxide as a byproduct.

Figure 1: General reaction scheme for the Wittig reaction of this compound.

Data Presentation

Reactant Structure Molecular Weight ( g/mol ) Amount (mmol) Equivalents
Ethyltriphenylphosphonium Bromide(See Protocol)371.271.21.2
n-Butyllithium (n-BuLi)(See Protocol)64.061.21.2
This compound(See Protocol)120.571.01.0

Table 1: Key Reagents and Stoichiometry.

Product Structure Molecular Formula Molecular Weight ( g/mol ) Expected Yield (%) Expected E/Z Ratio
(Z)-3-chloro-4-methylhex-3-ene(See Protocol)C₇H₁₃Cl132.63[6]60-80>95:5 (Z:E)[2]
Triphenylphosphine Oxide(See Protocol)C₁₈H₁₅PO278.28--

Table 2: Expected Products and Outcomes.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of (Z)-3-chloro-4-methylhex-3-ene via the Wittig reaction.

Materials and Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Argon or Nitrogen gas inlet

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Ethyltriphenylphosphonium bromide[7]

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Pentane (B18724) or hexane

Protocol

1. Preparation of the Ylide (Wittig Reagent)

  • To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar and a septum, add ethyltriphenylphosphonium bromide (1.2 mmol).

  • Add anhydrous THF (10 mL) via syringe to suspend the salt.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.2 mmol, e.g., 0.48 mL of a 2.5 M solution in hexanes) dropwise via syringe. A deep red or orange color should develop, indicating the formation of the ylide.[7]

  • Stir the resulting ylide solution at 0 °C for 30 minutes.

2. Wittig Reaction

  • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of this compound (1.0 mmol) in anhydrous THF (2 mL) to the ylide solution via syringe.

  • Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting material.

3. Work-up and Purification

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product will contain the desired alkene and triphenylphosphine oxide. To remove the majority of the triphenylphosphine oxide, suspend the crude residue in cold pentane or a pentane/ether mixture and filter through a short plug of silica gel, eluting with the same solvent.[8] Triphenylphosphine oxide is significantly more polar and will be retained on the silica.[9][10]

  • Concentrate the filtrate to yield the product, (Z)-3-chloro-4-methylhex-3-ene. Further purification can be achieved by column chromatography on silica gel if necessary.

Product Characterization

The final product, (Z)-3-chloro-4-methylhex-3-ene, is expected to have the following characteristics:

  • Molecular Formula: C₇H₁₃Cl[6]

  • Molecular Weight: 132.63 g/mol [6]

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, estimated): δ 5.4-5.6 (m, 1H, vinylic proton), 2.1-2.3 (q, 2H), 2.0-2.2 (q, 2H), 1.7-1.9 (s, 3H), 1.0-1.2 (t, 3H), 0.9-1.1 (t, 3H).

  • ¹³C NMR (CDCl₃, estimated): δ 135-140 (C=C-Cl), 120-125 (C=C), 30-35 (CH₂), 20-25 (CH₂), 15-20 (CH₃), 10-15 (CH₃), 10-15 (CH₃).

Note: Specific NMR data for (Z)-3-chloro-4-methylhex-3-ene is not available in the searched literature. The provided estimated chemical shifts are based on general values for similar structures.

Mandatory Visualizations

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction PPh3 PPh₃ Phosphonium [Ph₃P⁺-CH₂CH₃]Br⁻ PPh3->Phosphonium SN2 EtBr CH₃CH₂Br EtBr->Phosphonium Ylide Ph₃P=CHCH₃ Phosphonium->Ylide Deprotonation BuLi n-BuLi BuLi->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Ketone This compound Ketone->Oxaphosphetane Product (Z)-3-chloro-4-methylhex-3-ene Oxaphosphetane->Product Retro-[2+2] Cycloaddition Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Caption: Mechanism of the Wittig Reaction.

Experimental_Workflow start Start ylide_prep Prepare Ethyltriphenylphosphonium Ylide start->ylide_prep reaction React Ylide with this compound ylide_prep->reaction workup Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction drying Drying and Concentration extraction->drying purification Purification (Silica Plug/Chromatography) drying->purification characterization Product Characterization purification->characterization end End characterization->end

Caption: Experimental Workflow.

References

Application Notes and Protocols for the Reduction of the Ketone in 2-Chloropentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the ketone functionality in α-halo ketones, such as 2-Chloropentan-3-one, is a critical transformation in organic synthesis. The resulting chlorohydrins are versatile intermediates for the preparation of a wide range of biologically active molecules, including amino alcohols, epoxides, and other heterocyclic compounds. The stereochemical outcome of this reduction is of paramount importance as it generates a new stereocenter, leading to the formation of diastereomeric products (syn and anti). This document provides detailed application notes and experimental protocols for the reduction of this compound using various common reducing agents, along with a discussion of the factors influencing stereoselectivity.

Stereochemical Considerations: Felkin-Anh and Cram-Chelate Models

The diastereoselectivity of nucleophilic additions to α-chiral ketones, such as the reduction of this compound, can often be predicted using the Felkin-Anh or Cram-chelate models.

  • Felkin-Anh Model: This model is typically applied under non-chelating conditions, for instance, with borohydride (B1222165) reagents in the absence of a chelating metal. It predicts that the hydride nucleophile will approach the carbonyl carbon from the face opposite the largest substituent at the α-carbon to minimize steric hindrance. In the case of this compound, the chlorine atom, due to its electronic effects, is considered the "large" group. This model, therefore, predicts the formation of the anti diastereomer as the major product.[1][2][3]

  • Cram-Chelate Model: This model is relevant when a chelating metal ion (e.g., from LiAlH₄ or in the presence of additives like CeCl₃) can form a five-membered ring with the carbonyl oxygen and the α-chloro substituent. This chelation locks the conformation of the molecule, and the hydride then attacks from the less hindered face, leading to the preferential formation of the syn diastereomer.[3][4][5][6]

Data Presentation: Reduction of α-Chloro Ketones

While specific quantitative data for the reduction of this compound is not extensively reported in the literature, the following table summarizes typical yields and diastereoselectivities observed for the reduction of analogous acyclic α-chloro ketones under various conditions. This data provides a valuable reference for predicting the outcome of the reduction of this compound.

Reducing Agent/SystemSubstrate (Analogous to this compound)SolventTemp. (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference
Sodium Borohydride (NaBH₄) α-chloro ketoneMethanol (B129727)0>90Variable, often favors anti[7]
NaBH₄ / Cerium(III) Chloride (CeCl₃) α-chloro ketoneMethanol-78>90Predominantly syn[7]
Lithium Aluminum Hydride (LiAlH₄) α-chloro ketoneTHF-78HighGenerally favors syn[8]
Catalytic Hydrogenation (H₂/Pd/C) α,β-unsaturated ketone (precursor)EthanolRTHighN/A (alkene reduction)[9]
Yeast Reductase (e.g., S. cerevisiae) α-chloro-β-keto esterBuffer/Co-solvent30VariableHigh (enantio- and diastereoselective)[10][11]

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction (Non-Chelation Control)

This protocol describes a general procedure for the reduction of this compound using sodium borohydride, which is expected to favor the formation of the anti-2-chloropentan-3-ol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, stirring bar, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stirring bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly add deionized water to quench the excess NaBH₄.

  • Acidify the mixture to pH ~5-6 with 1 M HCl.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Chelation-Controlled Reduction with NaBH₄/CeCl₃ (Luche Reduction)

This protocol utilizes cerium(III) chloride to promote chelation, leading to the preferential formation of the syn-2-chloropentan-3-ol.

Materials:

  • This compound

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, stirring bar, dry ice/acetone bath, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in anhydrous methanol (approx. 0.1 M solution).

  • Cool the mixture to -78 °C using a dry ice/acetone bath and stir for 30 minutes.

  • Add sodium borohydride (1.1 eq) in one portion to the cold, stirred solution.

  • Continue stirring at -78 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, allow the reaction to warm to room temperature and quench by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product, which is expected to be enriched in the syn diastereomer.

  • Purify by flash column chromatography if required.

Protocol 3: Lithium Aluminum Hydride Reduction (Chelation Control)

This protocol employs the powerful reducing agent lithium aluminum hydride, which is expected to favor the syn diastereomer through chelation. Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., Nitrogen or Argon).

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ethyl acetate

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or three-necked flask, dropping funnel, condenser, magnetic stirrer, stirring bar, ice bath, inert gas supply.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add a suspension of LiAlH₄ (0.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add the solution of the ketone dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by deionized water (careful, gas evolution!).

  • Add 1 M NaOH solution to precipitate the aluminum salts as a granular solid.

  • Stir the mixture vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by flash column chromatography if necessary.

Visualizations

Reaction_Pathway ketone This compound syn_alcohol syn-2-Chloropentan-3-ol ketone->syn_alcohol LiAlH₄ or NaBH₄/CeCl₃ (Chelation Control) anti_alcohol anti-2-Chloropentan-3-ol ketone->anti_alcohol NaBH₄ (Non-chelation Control)

Caption: Diastereoselective reduction pathways of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup and Isolation dissolve Dissolve Ketone in Solvent cool Cool to Reaction Temperature dissolve->cool add_reagent Add Reducing Agent cool->add_reagent stir Stir and Monitor by TLC add_reagent->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography) dry->purify

Caption: General experimental workflow for the reduction of this compound.

Concluding Remarks

The reduction of this compound can be effectively controlled to yield either the syn or anti diastereomer of 2-chloropentan-3-ol with high selectivity. The choice of reducing agent and the inclusion of chelating additives are the primary factors that dictate the stereochemical outcome. For researchers in drug development, the ability to selectively synthesize a specific diastereomer is crucial for structure-activity relationship studies and the development of stereochemically pure active pharmaceutical ingredients. The protocols provided herein offer a solid foundation for the synthesis and further elaboration of these valuable chlorohydrin intermediates. It is recommended to perform small-scale pilot reactions to optimize conditions for yield and diastereoselectivity for specific applications.

References

Application Notes and Protocols for the GC-MS Analysis of 2-Chloropentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropentan-3-one is an alpha-chloroketone of interest in various chemical and pharmaceutical research areas. Accurate and reliable quantitative analysis of this compound is crucial for reaction monitoring, purity assessment, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive analytical method for the determination of this compound. This document provides a detailed application note and protocol for the GC-MS analysis of this compound. Due to its volatility, direct analysis without derivatization is feasible and is the method presented herein.

Data Presentation

Quantitative data for the analysis of this compound can be effectively summarized and compared using the following tables. Table 1 outlines the key GC-MS parameters for the analysis, while Table 2 presents the expected retention time and mass spectrometric data for the target analyte and a potential internal standard.

Table 1: GC-MS Method Parameters for the Analysis of this compound

ParameterValue
Gas Chromatograph (GC)
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Oven Temperature ProgramInitial: 50°C, hold for 2 min
Ramp: 10°C/min to 200°C
Final Hold: Hold at 200°C for 2 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 35-200
Solvent Delay3 minutes

Table 2: Retention Time and Mass Spectrometry Data

CompoundRetention Time (min)Key Mass Fragments (m/z)Notes
This compound~ 6.5 - 7.557, 91, 120 (M+)The molecular ion (M+) at m/z 120 is expected. The base peak is predicted to be at m/z 57 due to alpha-cleavage resulting in the [CH3CH2CO]+ fragment. The fragment at m/z 91 would result from the loss of an ethyl group.
4-Chlorotoluene (Internal Standard)~ 8.0 - 9.091, 126 (M+)A suitable internal standard for quantitative analysis, eluting close to the analyte of interest.

Experimental Protocols

This section details the methodologies for sample preparation and the subsequent GC-MS analysis of this compound.

Protocol 1: Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., 4-Chlorotoluene) in the same manner.

  • Calibration Standards: Spike each working standard with the internal standard to a final concentration of 10 µg/mL.

Protocol 2: Sample Preparation
  • Liquid Samples: If the sample is a clean liquid matrix, dilute it with the chosen solvent to bring the concentration of this compound within the calibration range. Spike with the internal standard to a final concentration of 10 µg/mL.

  • Solid Samples: For solid samples, perform a solvent extraction.

    • Accurately weigh a known amount of the homogenized solid sample into a vial.

    • Add a measured volume of the extraction solvent (e.g., dichloromethane).

    • Vortex or sonicate the sample for 15-20 minutes to ensure efficient extraction.

    • Centrifuge the sample to pellet any solid material.

    • Transfer the supernatant to a clean vial.

    • Spike the extract with the internal standard to a final concentration of 10 µg/mL.

  • Filtration: Prior to injection, filter all prepared samples and standards through a 0.22 µm syringe filter to remove any particulates.

  • Vial Transfer: Transfer the filtered solution into a 2 mL autosampler vial with a screw cap and septum.

Protocol 3: GC-MS Analysis
  • System Setup: Set up the GC-MS system according to the parameters outlined in Table 1.

  • Sequence: Create a sequence in the instrument software that includes solvent blanks, calibration standards, and samples.

  • Injection: Inject 1 µL of each standard and sample into the GC-MS system.

  • Data Acquisition: Acquire the data in full scan mode over the specified mass range.

Mandatory Visualization

The following diagrams illustrate the key workflows and logical relationships in the GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Prepare Stock Solutions (Analyte & IS) working Prepare Working Standards stock->working spike Spike with Internal Standard working->spike sample_prep Prepare/Extract Sample sample_prep->spike filter Filter spike->filter vial Transfer to Autosampler Vial filter->vial inject Inject 1 µL into GC-MS vial->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 35-200) ionize->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte integrate->quantify calibrate->quantify

Caption: Experimental workflow for GC-MS analysis.

fragmentation_pathway cluster_alpha Alpha-Cleavage Pathways parent This compound (M+) m/z 120 frag1 [CH3CH2CO]+ m/z 57 parent->frag1 Loss of CH3CHCl radical frag2 [C2H4Cl]+ m/z 63/65 parent->frag2 Loss of CH3CH2CO radical frag3 [CH3CHClCO]+ m/z 91/93 parent->frag3 Loss of C2H5 radical

Caption: Predicted fragmentation of this compound.

HPLC analysis of 2-Chloropentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Chloropentan-3-one

Application Note

Introduction

This compound (CAS No. 17042-21-6) is an α-chloroketone, a class of organic compounds with significant utility in chemical synthesis.[1] It serves as a versatile building block for creating more complex molecules and is used in the study of reaction mechanisms.[1] Given its role in pharmaceutical and agrochemical intermediate synthesis, a robust and reliable analytical method for its quantification and purity assessment is crucial.[1] This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method developed for the analysis of this compound. The method is designed to be simple, accurate, and suitable for routine quality control and research applications.

Analytical Challenge

The primary challenge in the analysis of this compound is to develop a method that provides good retention and peak shape for this relatively small and polar molecule. The presence of a ketone functional group allows for ultraviolet (UV) detection. The method should be able to separate the main compound from potential impurities arising from its synthesis, such as the starting material pentan-3-one, or degradation products.

Method Development

A reverse-phase HPLC method was developed based on the known properties of this compound and general principles of chromatography for small polar molecules. A C18 stationary phase was chosen to provide sufficient hydrophobic interaction. The mobile phase composition of acetonitrile (B52724) and water was optimized to achieve adequate retention and a reasonable analysis time. The detection wavelength was selected based on the n-π* electronic transition of the carbonyl group in ketones, which typically results in a weak absorption in the UV region.[2][3][4]

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in Table 1.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C (Ambient)
Detection Wavelength 275 nm
Run Time 10 minutes

Table 1: Optimized HPLC Parameters for the Analysis of this compound

Hypothetical Quantitative Data

The developed method is expected to exhibit excellent performance characteristics. Hypothetical data for linearity, precision, and limit of detection are presented in Table 2.

Parameter Value
Retention Time (tR) ~ 4.5 min
Linearity (R²) > 0.999
Concentration Range 1 - 100 µg/mL
Precision (%RSD, n=6) < 2%
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL

Table 2: Hypothetical Performance Data for the HPLC Method

This application note describes a simple, rapid, and reliable RP-HPLC method for the analysis of this compound. The method is suitable for the quantification and purity evaluation of this important chemical intermediate in various research and industrial settings. The straightforward mobile phase and common C18 column make this method easily transferable to most analytical laboratories.

Experimental Protocol

1. Scope

This protocol provides a step-by-step procedure for the quantitative analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

2. Materials and Reagents

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (B129727) (HPLC grade) for sample dissolution

  • 0.45 µm syringe filters

3. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, pump, autosampler, and column oven.

  • C18 analytical column (4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • Syringes

  • HPLC vials

4. Preparation of Solutions

  • Mobile Phase (Acetonitrile:Water, 60:40 v/v):

    • Measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

    • Add 400 mL of deionized water.

    • Mix thoroughly and degas the solution using sonication or vacuum filtration.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in methanol and bring it to volume. Mix well.

  • Working Standard Solutions (1, 5, 10, 25, 50, 100 µg/mL):

    • Prepare a series of dilutions from the standard stock solution using the mobile phase as the diluent to achieve the desired concentrations.

5. Sample Preparation

  • Accurately weigh an appropriate amount of the sample containing this compound.

  • Dissolve the sample in methanol in a volumetric flask to obtain a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

6. HPLC Analysis

  • Set up the HPLC system according to the parameters outlined in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak corresponding to this compound.

7. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

  • Calculate the concentration of this compound in the samples using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start prep_mobile Prepare Mobile Phase (ACN:H2O, 60:40) start->prep_mobile prep_std Prepare Standard Stock Solution start->prep_std prep_sample Prepare Sample Solution start->prep_sample end End equilibrate Equilibrate Column prep_mobile->equilibrate prep_work_std Prepare Working Standards prep_std->prep_work_std prep_work_std->equilibrate filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample filter_sample->equilibrate inject Inject Samples & Standards equilibrate->inject run_hplc Run HPLC Method inject->run_hplc integrate Integrate Peaks run_hplc->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify quantify->end

Caption: Workflow for the .

References

Application Note: Quantitative Analysis of 2-Chloropentan-3-one in a Reaction Mixture by Gas Chromatography with Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloropentan-3-one is a halogenated ketone that serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals.[1] The presence of both a carbonyl group and a reactive chlorine atom allows for a variety of chemical transformations, making it a valuable building block.[1] Accurate quantification of this compound in reaction mixtures is crucial for reaction monitoring, yield optimization, and quality control of the final product. This application note details a robust and reliable method for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID). GC-FID is a widely used technique for the analysis of volatile and semi-volatile organic compounds due to its high sensitivity, reproducibility, and wide linear range. The method described herein utilizes an internal standard for enhanced accuracy and precision.

Principle

The methodology is based on the separation of this compound from other components in a reaction mixture using a gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase. The eluted compounds are then detected by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of carbon-containing analyte being burned. For accurate quantification, an internal standard (a compound not present in the sample with similar chemical properties to the analyte) is added to all samples and standards. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and determine the concentration of this compound in the unknown samples. This approach effectively minimizes errors arising from sample injection volume variations.

Experimental Protocols

1. Materials and Reagents

  • This compound (purity ≥98%) : (CAS: 17042-21-6)

  • Internal Standard (IS) : 2-Heptanone (purity ≥99%) (CAS: 110-43-0)

  • Solvent : Dichloromethane (DCM), HPLC grade (CAS: 75-09-2)

  • Reaction Mixture : Sample containing this compound

  • Class A volumetric flasks and pipettes

  • 2 mL autosampler vials with caps (B75204) and septa

  • Syringe filters (0.45 µm, PTFE)

2. Instrumentation

  • Gas Chromatograph : Agilent 8890 GC system or equivalent

  • Detector : Flame Ionization Detector (FID)

  • Autosampler : Agilent 7693A or equivalent

  • Column : Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column

  • Data System : Agilent MassHunter or equivalent chromatography data software

3. Preparation of Standard Solutions

3.1. Internal Standard Stock Solution (IS Stock)

  • Accurately weigh approximately 250 mg of 2-Heptanone into a 50 mL volumetric flask.

  • Dissolve and dilute to the mark with dichloromethane. This yields a concentration of approximately 5 mg/mL.

3.2. This compound Stock Solution (Analyte Stock)

  • Accurately weigh approximately 500 mg of this compound into a 50 mL volumetric flask.

  • Dissolve and dilute to the mark with dichloromethane. This yields a concentration of approximately 10 mg/mL.

3.3. Calibration Standards

  • Prepare a series of calibration standards by diluting the Analyte Stock solution with the IS Stock solution.

  • Into five separate 10 mL volumetric flasks, pipette the volumes of Analyte Stock as indicated in Table 1.

  • To each flask, add 2.0 mL of the IS Stock solution.

  • Dilute to the mark with dichloromethane.

  • Transfer the prepared calibration standards to 2 mL autosampler vials.

4. Sample Preparation

  • Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask.

  • Add 2.0 mL of the IS Stock solution.

  • Dilute to the mark with dichloromethane.

  • Mix thoroughly.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial.

5. GC-FID Method Parameters

ParameterValue
Inlet Split/Splitless
Inlet Temperature250 °C
Injection Volume1.0 µL
Split Ratio50:1
Carrier GasHelium
Constant Flow1.2 mL/min
Oven Program
Initial Temperature60 °C, hold for 2 minutes
Ramp Rate15 °C/min to 200 °C
Final Temperature200 °C, hold for 2 minutes
Detector (FID)
Detector Temperature300 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (Helium)25 mL/min

6. Data Analysis

  • Integrate the peaks for this compound and the internal standard (2-Heptanone) in the chromatograms of the calibration standards and the sample.

  • For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of this compound.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Calculate the peak area ratio for the sample.

  • Using the calibration curve equation, determine the concentration of this compound in the prepared sample solution.

  • Calculate the final concentration of this compound in the original reaction mixture using the following formula:

    Concentration (mg/g) = (C_sample × V_flask) / W_sample

    Where:

    • C_sample = Concentration of this compound in the prepared sample solution (from calibration curve)

    • V_flask = Final volume of the prepared sample solution (10 mL)

    • W_sample = Weight of the reaction mixture taken for analysis

Data Presentation

Table 1: Preparation of Calibration Standards

Standard LevelVolume of Analyte Stock (mL)Concentration of 2-Heptanone (IS) (mg/mL)Concentration of this compound (mg/mL)
10.11.00.1
20.51.00.5
31.01.01.0
42.51.02.5
55.01.05.0

Table 2: Example Quantitative Data

Sample IDRetention Time of this compound (min)Peak Area of this compoundRetention Time of 2-Heptanone (IS) (min)Peak Area of 2-Heptanone (IS)Peak Area Ratio (Analyte/IS)Calculated Concentration (mg/mL)
Calibration 15.82125407.151198700.1050.1
Calibration 25.82632507.151201500.5260.5
Calibration 35.821278907.151210301.0571.0
Calibration 45.823215607.151205402.6682.5
Calibration 55.826458707.151208805.3435.0
Reaction Mix 15.822456707.151203402.0411.92
Reaction Mix 25.822894307.151209102.3942.25

Calibration Curve

  • Linear Regression Equation: y = 1.068x - 0.003

  • Correlation Coefficient (R²): 0.9998

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Reagents & Materials (Analyte, IS, Solvent) stock_solutions Prepare Stock Solutions (Analyte & IS) reagents->stock_solutions cal_standards Prepare Calibration Standards stock_solutions->cal_standards sample_prep Prepare Reaction Mixture Sample (Weigh, Add IS, Dilute) stock_solutions->sample_prep gc_fid GC-FID Analysis cal_standards->gc_fid sample_prep->gc_fid chromatogram Obtain Chromatograms gc_fid->chromatogram integration Peak Integration (Analyte & IS) chromatogram->integration area_ratio Calculate Peak Area Ratios integration->area_ratio cal_curve Construct Calibration Curve area_ratio->cal_curve For Standards quantification Quantify Analyte in Sample area_ratio->quantification For Sample cal_curve->quantification final_result Calculate Final Concentration quantification->final_result

Caption: Workflow for the quantitative analysis of this compound.

The GC-FID method detailed in this application note provides a reliable and accurate means for the quantitative analysis of this compound in reaction mixtures. The use of an internal standard ensures high precision by correcting for variations in sample injection. The described protocol, from sample preparation to data analysis, offers a comprehensive guide for researchers, scientists, and drug development professionals involved in the synthesis and quality control of processes involving this key chemical intermediate.

References

Application Notes: Selective α-Chlorination of Pentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The α-chlorination of ketones is a fundamental transformation in organic synthesis, yielding versatile intermediates known as α-chloroketones. These compounds are valuable precursors for the synthesis of various organic molecules, including heterocyclic compounds and pharmaceuticals, through reactions like the Favorskii rearrangement and Cornforth olefin synthesis.[1] Pentan-3-one, a symmetrical ketone, presents a simplified model for studying chlorination, as it possesses two equivalent α-carbon atoms (C2 and C4), each with two secondary hydrogens. The primary challenge in its chlorination is achieving high selectivity for monochlorination while avoiding the formation of polychlorinated byproducts.[1]

This document outlines various experimental approaches for the chlorination of pentan-3-one, detailing protocols using different chlorinating agents and conditions. The choice of reagent and reaction conditions significantly influences the reaction's regioselectivity and efficiency.

Chlorination Mechanisms and Reagents

The halogenation of ketones can proceed under acidic or basic conditions.[2]

  • Acid-Catalyzed Chlorination : In the presence of an acid, the ketone undergoes tautomerization to its enol form. This enol then acts as a nucleophile, attacking an electrophilic chlorine source.[3][4] This method typically results in the substitution of only one alpha-hydrogen, as the introduction of an electron-withdrawing halogen atom deactivates the carbonyl oxygen, making subsequent protonation and enolization less favorable.[2]

  • Base-Mediated Chlorination : Under basic conditions, an enolate is formed, which is a more potent nucleophile than the enol.[5] This enolate then reacts with the chlorinating agent. Successive halogenations are often faster in basic solutions because the inductive electron withdrawal by the halogen increases the acidity of the remaining α-hydrogens.[2]

  • Radical Chlorination : This pathway involves the generation of chlorine radicals, often through UV irradiation or the use of radical initiators.[6][7] These radicals abstract an α-hydrogen from the ketone, and the resulting ketonyl radical reacts with a chlorine source.

Common chlorinating agents for ketones include sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), acetyl chloride with a catalyst, and p-toluenesulfonyl chloride.[1][8][9] The selection of the appropriate agent is crucial for controlling the reaction's outcome. For instance, using sulfuryl chloride in the presence of methanol (B129727) has been shown to be effective for the selective monochlorination of symmetrical ketones.[9]

Experimental Protocols

Protocol 1: Chlorination using Sulfuryl Chloride and Methanol

This protocol is adapted from a general method for the selective monochlorination of symmetrical ketones.[9]

Materials:

  • Pentan-3-one (C₅H₁₀O)

  • Sulfuryl chloride (SO₂Cl₂)

  • Methylene (B1212753) chloride (CH₂Cl₂), anhydrous

  • Methanol (CH₃OH), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask equipped with a magnetic stir bar and a dropping funnel

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentan-3-one (1.0 eq) in anhydrous methylene chloride.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous methanol (1.1 eq) to the stirred solution.

  • Slowly add a solution of sulfuryl chloride (1.0 eq) in anhydrous methylene chloride dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with methylene chloride (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-chloro-pentan-3-one via column chromatography or distillation.

Protocol 2: Radical-Initiated Chlorination

This protocol describes a general method for free-radical chlorination using sulfuryl chloride and a radical initiator like AIBN (Azobisisobutyronitrile).[7]

Materials:

  • Pentan-3-one (C₅H₁₀O)

  • Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN)

  • Inert solvent (e.g., carbon tetrachloride or benzene)

  • Round-bottom flask with a reflux condenser and magnetic stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add pentan-3-one (1.0 eq) and the inert solvent.

  • Add a catalytic amount of AIBN (approx. 0.01-0.05 eq).

  • Add sulfuryl chloride (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for several hours.

  • Monitor the reaction progress by GC to observe the consumption of the starting material and the formation of chlorinated products.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the solvent and any remaining sulfuryl chloride under reduced pressure. The evolution of SO₂ and HCl gases will occur.

  • The resulting crude product can be purified by distillation under reduced pressure.

Data Presentation

The chlorination of pentan-3-one can yield different products depending on the reaction conditions. The primary monochlorinated product is 2-chloro-3-pentanone. The following table summarizes expected outcomes from various methods.

Chlorinating Agent/MethodConditionsMajor Product(s)Yield (%)Reference
Chlorine Atoms (Cl₂)UV irradiation, 297 K, No O₂2-Chloro-3-pentanone, 1-Chloro-3-pentanone78, 21[10]
Chlorine Atoms (Cl₂)UV irradiation, 297 K, 500 ppm O₂1-Chloro-3-pentanone, Acetaldehyde, Propionyl chloride17, 59, 56[10]
Sulfuryl Chloride (SO₂Cl₂)Methylene chloride, Methanol2-Chloro-pentan-3-oneHigh (unspecified)[9]
Acetyl Chloride / CANAcetonitrile, Room Temperatureα-chloro ketonesGood (unspecified)[1]

Analytical Methods

To monitor the reaction and characterize the products, several analytical techniques are employed.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To separate and identify the volatile components of the reaction mixture, including the starting material, chlorinated products (e.g., 2-chloro-3-pentanone), and any byproducts. MS provides molecular weight and fragmentation data for structural confirmation.[11]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methylene chloride).

  • Analysis: Inject the diluted sample into the GC-MS system. A standard non-polar or medium-polarity column (e.g., DB-5ms) is typically used.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To provide detailed structural information about the purified product. ¹H NMR and ¹³C NMR are used to confirm the position of the chlorine atom and the overall structure of the chlorinated pentanone.[1]

  • Sample Preparation: Dissolve the purified product in a deuterated solvent (e.g., CDCl₃).

  • Expected ¹H NMR signals for 2-chloro-pentan-3-one: The spectrum would show characteristic shifts for the protons adjacent to the carbonyl and the chlorine atom.

3. Thin Layer Chromatography (TLC):

  • Purpose: For rapid, qualitative monitoring of the reaction progress.

  • Procedure: Spot the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and elute with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). Visualize the spots under UV light or by staining. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progression.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the chlorination of pentan-3-one.

Chlorination_Workflow Experimental Workflow for Pentan-3-one Chlorination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Prepare Pentan-3-one Solution C Set up Reaction Apparatus (Inert Atmosphere, 0°C) A->C B Prepare Chlorinating Agent Solution D Slow Addition of Chlorinating Agent B->D C->D E Reaction Monitoring (TLC/GC) D->E F Quench Reaction (e.g., with NaHCO3) E->F G Liquid-Liquid Extraction F->G H Drying and Solvent Removal G->H I Purification (Column Chromatography/Distillation) H->I J Product Characterization (GC-MS, NMR) I->J

Caption: General workflow for the synthesis and analysis of chlorinated pentan-3-one.

References

Application Notes and Protocols for the Derivatization of 2-Chloropentan-3-one for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropentan-3-one is an α-chloro ketone, a class of compounds that are important intermediates in organic synthesis and can be present as impurities in pharmaceutical manufacturing processes. Due to their reactivity and potential toxicity, sensitive and specific analytical methods are required for their detection and quantification. Direct analysis of this compound by common chromatographic techniques can be challenging due to its volatility and potential for thermal degradation. Derivatization is a crucial strategy to enhance its detectability and improve chromatographic performance.

This document provides detailed application notes and experimental protocols for the derivatization of this compound for analysis by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The primary derivatizing agents discussed are 2,4-dinitrophenylhydrazine (B122626) (DNPH) for HPLC-UV analysis and O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for GC-MS analysis with Electron Capture Detection (GC-ECD) or Mass Spectrometry.

Derivatization Strategies for this compound

The carbonyl group of this compound is the primary target for derivatization. The reaction with a suitable agent converts the ketone into a more stable, less volatile, and more easily detectable derivative.

1. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis

DNPH reacts with the carbonyl group of this compound to form a stable 2,4-dinitrophenylhydrazone derivative.[1] This derivative possesses a strong chromophore, making it highly suitable for sensitive UV detection at wavelengths around 360 nm.[2][3] The reaction is typically carried out in an acidic medium.[4]

2. Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS/ECD Analysis

PFBHA is a highly effective derivatizing agent for carbonyl compounds, converting them into their corresponding oximes. The resulting PFBHA-oxime of this compound is thermally stable and highly volatile, making it ideal for GC analysis.[5] The pentafluorobenzyl group provides a strong response on an Electron Capture Detector (ECD) and characteristic mass fragments for mass spectrometric detection.

Quantitative Data Summary

While specific quantitative data for the derivatization of this compound is not extensively available in the literature, the following tables provide typical performance data for the analysis of similar carbonyl compounds using the described derivatization methods. These values can serve as a benchmark for method development and validation for this compound.

Table 1: Typical Performance Data for HPLC-UV Analysis of Carbonyl-DNPH Derivatives

ParameterTypical ValueReference
Linearity (R²)> 0.999[2]
Limit of Detection (LOD)0.005 - 0.05 µg/mL[2]
Limit of Quantification (LOQ)0.025 - 0.15 µg/mL[2]
Precision (%RSD)< 5%[2]
Accuracy (% Recovery)95 - 105%[2]

Table 2: Typical Performance Data for GC-ECD/MS Analysis of Carbonyl-PFBHA Derivatives

ParameterTypical ValueReference
Linearity (R²)> 0.99
Analytical Detection Limit~10 pg
Recovery Efficiency> 80%
Precision (%RSD)< 15%[6]
Accuracy (% Recovery)82 - 117%[6]

Experimental Protocols

Protocol 1: Derivatization of this compound with DNPH and Analysis by HPLC-UV

Objective: To quantify this compound in a sample matrix by converting it to its DNPH derivative and analyzing by HPLC-UV.

Materials:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH), purified

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Perchloric acid or Hydrochloric acid

  • Deionized water

  • Sample containing this compound

  • Syringe filters (0.45 µm)

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV/Vis detector

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)

Procedure:

  • Preparation of DNPH Reagent: Prepare a saturated solution of purified DNPH in acetonitrile. Acidify the solution by adding a small amount of concentrated perchloric acid or hydrochloric acid (e.g., 1 mL of acid per 100 mL of DNPH solution).

  • Standard Preparation: Prepare a series of calibration standards of this compound in acetonitrile.

  • Derivatization:

    • To an aliquot of the sample or standard solution in a vial, add an excess of the DNPH reagent.

    • Cap the vial and vortex for 1 minute.

    • Allow the reaction to proceed at room temperature for at least 1 hour, or at a slightly elevated temperature (e.g., 40°C) for 30 minutes to ensure complete reaction.

  • Sample Preparation for HPLC:

    • After the reaction is complete, filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with a 50:50 (v/v) mixture and gradually increase the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Monitor the absorbance at 360 nm.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound-DNPH derivative against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Protocol 2: Derivatization of this compound with PFBHA and Analysis by GC-MS/ECD

Objective: To quantify this compound in a sample matrix by converting it to its PFBHA-oxime derivative and analyzing by GC-MS or GC-ECD.

Materials:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Hexane (B92381), pesticide grade

  • Sodium sulfate (B86663), anhydrous

  • Deionized water

  • Sample containing this compound

Instrumentation:

  • Gas Chromatograph (GC) with a Mass Spectrometer (MS) or an Electron Capture Detector (ECD)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Procedure:

  • Preparation of PFBHA Reagent: Prepare a solution of PFBHA in deionized water (e.g., 15 mg/mL).

  • Standard Preparation: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol (B129727) or water).

  • Derivatization:

    • Place an aliquot of the aqueous sample or standard into a reaction vial.

    • Add the PFBHA reagent solution.

    • Adjust the pH to be slightly acidic (pH 4-5) if necessary.

    • Heat the mixture at 60°C for 1-2 hours.

  • Extraction:

    • After cooling to room temperature, add hexane to the vial.

    • Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative into the hexane layer.

    • Allow the layers to separate.

  • Sample Preparation for GC:

    • Carefully transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane extract to a GC vial.

  • GC-MS/ECD Analysis:

    • Inject the prepared sample onto the GC system.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Oven Temperature Program: Start at 50°C, ramp to 280°C.

    • MS Parameters (if used): Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

    • ECD Parameters (if used): Set to a high temperature (e.g., 300°C).

  • Quantification: Create a calibration curve by plotting the peak area of the this compound-PFBHA-oxime derivative against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Visualizations

Derivatization_Workflow_DNPH cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Add_DNPH Add Acidified DNPH Reagent Sample->Add_DNPH Standard Standard Standard->Add_DNPH React React at RT or 40°C Add_DNPH->React Filter Filter (0.45 µm) React->Filter HPLC_UV HPLC-UV Analysis (360 nm) Filter->HPLC_UV Quantification Quantification HPLC_UV->Quantification

Caption: Workflow for DNPH derivatization and HPLC-UV analysis.

Derivatization_Workflow_PFBHA cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample_aq Aqueous Sample Add_PFBHA Add PFBHA Reagent Sample_aq->Add_PFBHA Standard_aq Aqueous Standard Standard_aq->Add_PFBHA React_Heat React at 60°C Add_PFBHA->React_Heat LLE Liquid-Liquid Extraction (Hexane) React_Heat->LLE Dry Dry with Na2SO4 LLE->Dry GC_MS GC-MS/ECD Analysis Dry->GC_MS Quantification_GC Quantification GC_MS->Quantification_GC

Caption: Workflow for PFBHA derivatization and GC-MS/ECD analysis.

Potential Challenges and Considerations

  • Reactivity of α-Chloro Ketones: The presence of the chlorine atom on the α-carbon can influence the reactivity of the carbonyl group. It may also introduce the possibility of side reactions, such as elimination or substitution, under certain pH and temperature conditions. Method development should include an evaluation of derivatization efficiency and product stability.

  • Isomer Formation: Derivatization of unsymmetrical ketones can lead to the formation of E/Z isomers of the hydrazone or oxime.[4] This can result in peak splitting in the chromatogram. It is important to ensure consistent reaction conditions to maintain a constant isomer ratio for reproducible quantification or to achieve chromatographic separation of the isomers.

  • Matrix Effects: Complex sample matrices can interfere with the derivatization reaction or the analytical measurement. Appropriate sample cleanup and the use of matrix-matched standards or internal standards are recommended for accurate quantification.

  • Purity of Reagents: The purity of the derivatizing agent, especially DNPH, is critical as impurities can lead to high background signals and interfere with the analysis of target analytes. Recrystallization of DNPH may be necessary.

Conclusion

The derivatization of this compound with DNPH or PFBHA provides robust and sensitive methods for its quantification in various matrices. The choice between HPLC-UV and GC-MS/ECD will depend on the specific analytical requirements, including sensitivity, selectivity, and available instrumentation. The provided protocols and data serve as a comprehensive guide for the development and validation of analytical methods for this and other α-chloro ketones. Careful optimization of the derivatization and analytical conditions is essential to ensure accurate and reliable results.

References

Application Notes and Protocols: Use of 2-Chloropentan-3-one in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropentan-3-one is a versatile bifunctional organic molecule containing both a ketone and an α-chloro group. This substitution pattern makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures. The presence of the chlorine atom at the α-position to the carbonyl group activates the molecule for various transformations, including nucleophilic substitution and enolate chemistry. One of the most significant reactions of α-halo ketones is the Favorskii rearrangement, which allows for the synthesis of carboxylic acid derivatives through a skeletal rearrangement. This application note will focus on the utility of this compound in the context of the Favorskii rearrangement, providing a detailed protocol and expected outcomes.

Key Application: The Favorskii Rearrangement

The Favorskii rearrangement is a base-catalyzed reaction of an α-halo ketone that leads to a rearranged carboxylic acid derivative.[1][2] When treated with a base such as an alkoxide, this compound undergoes a rearrangement to form an ester of 2-methylbutanoic acid. This transformation is particularly useful for accessing branched carboxylic acid motifs, which are present in numerous natural products and pharmaceuticals.

The generally accepted mechanism proceeds through the formation of a cyclopropanone (B1606653) intermediate.[2][3] The base abstracts an acidic α'-proton to form an enolate, which then undergoes an intramolecular nucleophilic substitution to displace the chloride and form the strained three-membered ring. Subsequent nucleophilic attack by the alkoxide base on the carbonyl carbon of the cyclopropanone leads to the opening of the ring to form the most stable carbanion, which is then protonated to yield the final ester product.[3][4]

Signaling Pathway Diagram

Favorskii_Rearrangement cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2_Chloropentan_3_one This compound Enolate Enolate Intermediate 2_Chloropentan_3_one->Enolate + Base - H+ Base Base (e.g., NaOMe) Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone - Cl- Tetrahedral_Intermediate Tetrahedral Intermediate Cyclopropanone->Tetrahedral_Intermediate + MeO- Carbanion Carbanion Intermediate Tetrahedral_Intermediate->Carbanion Ring Opening Ester Methyl 2-methylbutanoate Carbanion->Ester + H+ (from solvent)

Caption: Mechanism of the Favorskii Rearrangement of this compound.

Quantitative Data Summary

SubstrateBaseProductReported Yield (%)Reference
3-Bromo-2-butanoneSodium methoxide (B1231860)Methyl 2-methylpropanoateNot specified[4]
General α-halo ketoneSodium methoxideRearranged ester78[1]
2-Chloro-2-methyl-3-pentanoneSodium methoxideMethyl 2,2-dimethylbutanoate84[5]
4-Bromo-2-methyl-3-pentanoneSodium methoxideMethyl 2,2-dimethylbutanoate63[5]

Experimental Protocols

Synthesis of Methyl 2-methylbutanoate via Favorskii Rearrangement of this compound

This protocol is adapted from a general procedure for the Favorskii rearrangement.[1]

Materials:

  • This compound (1.0 eq)

  • Sodium metal (2.2 eq)

  • Anhydrous Methanol (B129727) (sufficient volume)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Rotary evaporator

  • Silica (B1680970) gel for flash chromatography

Procedure:

  • Preparation of Sodium Methoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and under an inert atmosphere (Argon or Nitrogen), carefully add sodium metal (2.2 eq) to anhydrous methanol at 0 °C. Allow the mixture to stir until all the sodium has reacted to form a solution of sodium methoxide.

  • Reaction Setup: In a separate flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Addition of Substrate: Transfer the solution of this compound to the freshly prepared sodium methoxide solution via cannula at 0 °C. A white slurry is expected to form.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 55 °C) using a heating mantle. Stir the mixture at this temperature for 4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and then further cool to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude residue by silica gel flash chromatography to obtain the desired product, methyl 2-methylbutanoate.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Prepare_NaOMe Prepare Sodium Methoxide in Methanol Add_Substrate Add Substrate Solution to NaOMe Solution at 0 °C Prepare_NaOMe->Add_Substrate Dissolve_Substrate Dissolve this compound in Diethyl Ether Dissolve_Substrate->Add_Substrate Reflux Warm to RT and Reflux for 4h Add_Substrate->Reflux Quench Cool to 0 °C and Quench with aq. NH4Cl Reflux->Quench Extract Extract with Diethyl Ether Quench->Extract Wash_Dry Wash with Brine and Dry over MgSO4 Extract->Wash_Dry Concentrate Concentrate under Reduced Pressure Wash_Dry->Concentrate Chromatography Purify by Flash Chromatography Concentrate->Chromatography Product Methyl 2-methylbutanoate Chromatography->Product

Caption: General workflow for the Favorskii rearrangement.

Conclusion

While a specific total synthesis employing this compound as a key starting material is not prominently featured in the current literature, its utility as a precursor for branched carboxylic acid derivatives via the Favorskii rearrangement is a significant application. The provided protocol offers a detailed methodology for this transformation, which can be a valuable step in a larger synthetic sequence. The ability to generate the 2-methylbutanoyl scaffold from a simple, commercially available starting material highlights the potential of this compound in the synthesis of complex targets in pharmaceutical and natural product research. Researchers are encouraged to adapt and optimize the provided protocol for their specific synthetic needs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Chloropentan-3-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Chloropentan-3-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the direct α-chlorination of 3-pentanone (B124093).[1] This typically involves the reaction of 3-pentanone with a suitable chlorinating agent under controlled conditions. The reaction proceeds through an enol or enolate intermediate.[1]

Q2: What is a typical yield for the synthesis of this compound?

A2: Optimized procedures for the chlorination of 3-pentanone can achieve yields of approximately 78-80%. However, the yield is highly dependent on the reaction conditions, including the choice of chlorinating agent, solvent, temperature, and the presence of catalysts or additives.

Q3: What are the common side products in the synthesis of this compound?

A3: Common side products include the isomeric 1-chloro-3-pentanone (B146379), dichlorinated pentanones, and other oxygenated species.[2] The formation of these byproducts is influenced by reaction conditions. For instance, in the presence of oxygen, the yield of 2-chloro-3-pentanone can decrease dramatically, with an increase in the formation of acetaldehyde, 2,3-pentanedione (B165514), and propionyl chloride.[2] Dichlorination can also occur, especially with an excess of the chlorinating agent.

Q4: How can I minimize the formation of the isomeric side product, 1-chloro-3-pentanone?

A4: The regioselectivity of the chlorination is influenced by temperature. Lower temperatures generally favor the formation of the thermodynamically more stable enol, leading to a higher proportion of this compound. As the temperature increases, the yield of 1-chloro-3-pentanone may increase modestly.[2]

Q5: My reaction is complete, but I am having trouble isolating the pure product. What are the recommended purification methods?

A5: this compound can be isolated and purified from the reaction mixture using fractional distillation under reduced pressure.[1][3] This is the preferred method to separate the product from unreacted starting material, isomeric byproducts, and higher-boiling dichlorinated species. It is important to perform the distillation under vacuum as α-chloro ketones can be thermally labile.[3]

Q6: I am observing a low yield despite following the protocol. What are the potential causes and how can I troubleshoot this?

A6: Low yields can result from several factors. Please refer to the Troubleshooting Guide below for a systematic approach to identifying and resolving the issue. Common causes include incomplete reaction, degradation of the product during workup, and competing side reactions.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Low Conversion of 3-Pentanone Insufficient reaction time or temperature.Monitor the reaction progress using GC or TLC. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.
Inactive chlorinating agent.Use a fresh bottle of the chlorinating agent or titrate to determine its activity.
Low Yield of this compound with High Starting Material Recovery Reaction conditions not optimized.Review and optimize reaction parameters such as temperature, solvent, and reaction time. Ensure anhydrous conditions if required by the chlorinating agent.
Formation of Significant Amounts of 1-chloro-3-pentanone High reaction temperature.Perform the reaction at a lower temperature to favor the formation of the desired isomer.[2]
Formation of Dichlorinated Byproducts Excess chlorinating agent.Use a stoichiometric amount of the chlorinating agent relative to 3-pentanone. Add the chlorinating agent slowly to the reaction mixture to maintain a low concentration.
Formation of Colored Impurities Product degradation.α-chloro ketones can be unstable. Minimize exposure to high temperatures and light.[3] Purify the product promptly after the reaction is complete.
Reaction with oxygen.In radical-based chlorinations, the presence of oxygen can lead to oxygenated byproducts.[2] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Difficulty in Separating this compound from Byproducts Similar boiling points of isomers.Use a high-efficiency fractional distillation column. Optimize the vacuum and heating rate to achieve better separation.
Co-distillation of impurities.Perform a pre-distillation wash of the crude product with a dilute sodium bicarbonate solution to remove acidic impurities, followed by a water wash and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of Chlorinated 3-Pentanone Products

Reaction ConditionsYield of this compound (%)Yield of 1-Chloro-3-pentanone (%)Other Oxygenated Products (%)Reference
UV irradiation of Cl₂/3-pentanone/N₂, 297 K7821-[2]
UV irradiation of Cl₂/3-pentanone/N₂/O₂ (500 ppm), 297 K2.517Acetaldehyde (59%), 2,3-pentanedione (9%), Propionyl chloride (56%)[2]
UV irradiation of Cl₂/3-pentanone/N₂/O₂ (500 ppm), 420 KMajor Product-Suppressed[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Chlorination with Chlorine Gas

This protocol is a generalized procedure based on the established chlorination of ketones.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Stirrer

  • Condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.

  • Charge the three-necked flask with 3-pentanone and the chosen inert solvent.

  • Cool the mixture to the desired temperature (e.g., 0-5 °C) using an ice bath.

  • Slowly bubble a measured amount of chlorine gas through the stirred solution. The addition should be monitored to avoid an excess of chlorine.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Once the reaction is complete, stop the flow of chlorine gas and purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine.

  • Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any HCl formed.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Protocol 2: Synthesis of this compound using Sulfuryl Chloride

Materials:

  • 3-Pentanone

  • Sulfuryl chloride (SO₂Cl₂)

  • Inert solvent (e.g., dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Sodium bicarbonate solution (5%)

  • Water

Equipment:

  • Same as Protocol 1

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood.

  • Dissolve 3-pentanone in the inert solvent in the three-necked flask.

  • Cool the solution to 0-5 °C.

  • Add sulfuryl chloride dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by GC or TLC.

  • Upon completion, carefully quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by fractional distillation under vacuum.

Mandatory Visualizations

experimental_workflow start Start: 3-Pentanone & Solvent reaction Chlorination (e.g., Cl2 or SO2Cl2) start->reaction workup Aqueous Workup (NaHCO3, H2O, Brine) reaction->workup drying Drying (Na2SO4 or MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Fractional Distillation (Vacuum) concentration->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis and purification of this compound.

reaction_mechanism cluster_0 Acid-Catalyzed Enol Formation cluster_1 Chlorination ketone 3-Pentanone protonated_ketone Protonated Ketone ketone->protonated_ketone + H+ enol Enol Intermediate protonated_ketone->enol - H+ chlorine Cl2 chlorinated_intermediate Chlorinated Intermediate enol->chlorinated_intermediate + Cl2 product This compound chlorinated_intermediate->product - Cl- , - H+

Caption: Reaction mechanism for the acid-catalyzed chlorination of 3-pentanone.

troubleshooting_logic start Low Yield of This compound check_conversion Check Conversion (GC/TLC) start->check_conversion high_sm High Starting Material? check_conversion->high_sm Yes low_sm Low Starting Material? check_conversion->low_sm No incomplete_rxn Incomplete Reaction: - Increase reaction time/temp - Check reagent activity high_sm->incomplete_rxn product_loss Product Loss during Workup/Purification low_sm->product_loss side_products Significant Side Products? low_sm->side_products isomers Isomers (1-chloro-) - Lower reaction temp side_products->isomers Yes di_chloro Dichlorinated - Use stoichiometric Cl2 side_products->di_chloro Yes other Other Impurities - Inert atmosphere - Prompt purification side_products->other Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Selective Chlorination of Pentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the polychlorination of pentan-3-one during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the selective monochlorination of pentan-3-one.

Observed Problem Potential Cause(s) Recommended Actions
Significant formation of dichlorinated or polychlorinated products (e.g., 2,2-dichloro-3-pentanone, 2,4-dichloro-3-pentanone). Use of Basic or Neutral Conditions: The reaction is being run under basic or neutral conditions, which promotes polychlorination. The first chlorine atom's electron-withdrawing effect increases the acidity of the remaining α-hydrogens, making them more susceptible to deprotonation and subsequent chlorination.Ensure Acidic Conditions: The most effective way to prevent polychlorination is to perform the reaction in an acidic medium. Acid catalysis proceeds through an enol intermediate. The electron-withdrawing nature of the first substituted chlorine atom destabilizes the transition state for the formation of a second enol, thus favoring monochlorination. • Use an Acid Scavenger (with caution): In some specific cases, acid scavengers like pyridine (B92270) can be used to control the reaction pathway, but their effect must be carefully evaluated for the specific substrate and chlorinating agent.
Low yield of the desired monochlorinated product. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or a deactivated chlorinating agent. Side Reactions: The presence of oxygen or other reactive species can lead to the formation of byproducts such as acetaldehyde, 2,3-pentanedione, and propionyl chloride.[1] Inappropriate Chlorinating Agent: The chosen chlorinating agent may not be optimal for the desired transformation.Optimize Reaction Conditions: Increase the reaction time or temperature cautiously while monitoring the reaction progress by GC or TLC. Ensure the chlorinating agent is fresh and active. • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation-related side products.[1] • Select an Appropriate Reagent: Consider using milder and more selective chlorinating agents such as N-chlorosuccinimide (NCS) or employing a catalytic system like ceric ammonium (B1175870) nitrate (B79036) (CAN) with acetyl chloride.[2][3][4]
Reaction is very slow or does not initiate (long induction period). Lack of Catalyst: Direct chlorination with gaseous chlorine can have a significant induction period without a catalyst.[5]Use an Acid Catalyst: The addition of a small amount of a mineral acid, such as hydrochloric acid, can catalyze the reaction and eliminate the induction period, leading to a smoother and more controlled reaction.[5]
Formation of multiple monochlorinated isomers (1-chloro- and 2-chloro-3-pentanone). Reaction Conditions: The regioselectivity of the chlorination is influenced by the reaction conditions and the mechanism (radical vs. ionic). For instance, in the gas phase with chlorine atoms, a mixture of 1-chloro- and 2-chloro-3-pentanone is formed.[1]Control the Temperature: The ratio of isomers can be temperature-dependent. For the reaction of chlorine atoms with 3-pentanone (B124093), increasing the temperature modestly increases the yield of 1-chloro-3-pentanone (B146379) relative to the 2-chloro isomer.[1] • Choice of Reagent and Catalyst: The choice of chlorinating agent and catalyst system can influence the regioselectivity. Explore different systems to optimize for the desired isomer.

Frequently Asked Questions (FAQs)

Q1: Why is polychlorination a common problem when chlorinating ketones?

A1: Polychlorination is prevalent under basic conditions. The initial alpha-chlorination introduces an electron-withdrawing chlorine atom. This makes the remaining alpha-hydrogens on the same or adjacent carbons more acidic and thus easier to remove by a base. This leads to the rapid formation of a second enolate and subsequent reaction with the chlorinating agent, resulting in di- and polychlorinated products.

Q2: What is the best general approach to ensure selective monochlorination of pentan-3-one?

A2: The most reliable strategy is to use an acid-catalyzed reaction. In an acidic medium, the ketone is protonated, followed by the slow, rate-determining formation of an enol. The enol then reacts with the chlorinating agent. The introduction of the first chlorine atom deactivates the molecule towards further enolization, thus favoring the monochlorinated product.

Q3: Which chlorinating agents are recommended for the selective monochlorination of pentan-3-one?

A3: Several reagents can be used effectively:

  • Sulfuryl chloride (SO₂Cl₂) in the presence of a moderator like an alcohol: This method is known to selectively produce monochlorinated ketones.[6]

  • N-Chlorosuccinimide (NCS): A solid and easy-to-handle reagent that is often used for selective chlorinations.

  • Acetyl chloride with a catalytic amount of Ceric Ammonium Nitrate (CAN): This is a mild and highly selective method that has been shown to prevent polychlorination even with an excess of the chlorinating agent.[2][3][4]

Q4: Can I use sodium hypochlorite (B82951) (bleach) for this reaction?

A4: Using sodium hypochlorite, which is a basic solution, is generally not recommended for the selective monochlorination of ketones as it will likely lead to polychlorination and potentially the haloform reaction if a methyl ketone were present.

Q5: How can I monitor the progress of the reaction to avoid over-chlorination?

A5: The reaction should be monitored closely using analytical techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC). By taking aliquots from the reaction mixture at regular intervals, you can determine the optimal time to stop the reaction to maximize the yield of the monochlorinated product while minimizing the formation of dichlorinated byproducts.

Quantitative Data Summary

The following table summarizes yield data for the monochlorination of pentan-3-one and other aliphatic ketones under various conditions.

Ketone Chlorinating Agent/Conditions Monochloro Product(s) Yield (%) Reference
Pentan-3-oneCl₂ / UV irradiation (gas phase, no O₂)1-chloro-3-pentanone & 2-chloro-3-pentanone21 & 78[1]
CyclohexanoneAcetyl chloride / CAN (catalytic)2-chlorocyclohexanone87[2][3]
4-HeptanoneAcetyl chloride / CAN (catalytic)3-chloro-4-heptanone75[3]
AcetoneSulfuryl chloride / Methanol (B129727)MonochloroacetoneHigh Yield[7]

Experimental Protocols

Protocol 1: Selective Monochlorination using Ceric Ammonium Nitrate (CAN) and Acetyl Chloride

This protocol is adapted from a general method for the mild and efficient α-chlorination of ketones.[2][3][4]

Materials:

  • Pentan-3-one

  • Acetyl chloride (freshly distilled)

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile (B52724) (anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of pentan-3-one (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere, add freshly distilled acetyl chloride (1.1 equivalents).

  • In a separate flask, prepare a solution of ceric ammonium nitrate (0.1 equivalents) in anhydrous acetonitrile.

  • Slowly add the CAN solution to the pentan-3-one/acetyl chloride mixture over a period of 2 hours at ambient temperature.

  • Allow the reaction mixture to stir for an additional 2-5 hours, monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction by pouring the mixture into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the monochlorinated pentan-3-one.

Protocol 2: Selective Monochlorination using Sulfuryl Chloride and Methanol

This protocol is based on the principle of using an alcohol as a moderator to achieve selective monochlorination with sulfuryl chloride.[6][7]

Materials:

  • Pentan-3-one

  • Sulfuryl chloride (SO₂Cl₂)

  • Methanol

  • Methylene (B1212753) chloride (anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve pentan-3-one (1.0 equivalent) in anhydrous methylene chloride in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, under a nitrogen atmosphere.

  • Add methanol (1.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.0 equivalent) dropwise from the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature. Monitor the reaction progress by GC or TLC.

  • Once the starting material is consumed, carefully quench the reaction by slowly adding it to a cold, saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with methylene chloride.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting monochlorinated pentan-3-one by distillation.

Visualizations

Preventing_Polychlorination start Goal: Monochlorination of Pentan-3-one acid_path Acid-Catalyzed Pathway (Favors Monochlorination) start->acid_path Recommended Approach base_path Base-Catalyzed Pathway (Leads to Polychlorination) start->base_path Approach to Avoid acid_mech Mechanism: Slow enol formation is rate-limiting. First Cl substitution deactivates ketone towards further enolization. acid_path->acid_mech acid_reagents Reagents/Conditions: - SO2Cl2 with alcohol moderator - Acetyl Chloride + cat. CAN - Gaseous Cl2 with acid catalyst - N-Chlorosuccinimide (NCS) acid_path->acid_reagents base_mech Mechanism: Fast enolate formation. First Cl substitution increases acidity of remaining α-H, accelerating further chlorination. base_path->base_mech base_outcome Outcome: Mixture of di- and polychlorinated products base_path->base_outcome

Caption: Logical workflow for achieving selective monochlorination.

Troubleshooting_Workflow problem Problem Observed: Polychlorination Detected check_ph Check Reaction pH problem->check_ph is_acidic Is pH Acidic? check_ph->is_acidic add_acid Action: Ensure acidic conditions (e.g., add cat. HCl) is_acidic->add_acid No check_reagent Action: - Check stoichiometry - Consider milder reagent (e.g., NCS) - Lower temperature is_acidic->check_reagent Yes monitor Continue and Monitor Reaction via GC/TLC add_acid->monitor check_reagent->monitor

Caption: Troubleshooting workflow for polychlorination issues.

References

Technical Support Center: Purification of 2-Chloropentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the effective removal of impurities from 2-Chloropentan-3-one. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities in crude this compound typically arise from the synthesis process, which often involves the chlorination of 3-pentanone.[1] These impurities may include:

  • Unreacted starting material: 3-Pentanone.

  • Isomeric monochlorinated products: Primarily 1-Chloropentan-3-one.

  • Dichlorinated byproducts: Various isomers of dichloropentan-3-one, such as 2,2-dichloropentan-3-one and 1,5-dichloropentan-3-one.[2][3]

  • Residual solvents: Solvents used in the reaction and workup.

Q2: What is the primary method for purifying this compound?

A2: Fractional distillation is the most common and effective method for purifying this compound on a laboratory and industrial scale.[1] This technique separates compounds based on differences in their boiling points.

Q3: Can column chromatography be used to purify this compound?

A3: Yes, flash column chromatography can be a viable alternative for purifying this compound, especially for smaller-scale purifications or when distillation is not effective in separating closely boiling impurities. It separates compounds based on their differential adsorption to a stationary phase.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify volatile and semi-volatile compounds, providing both qualitative and quantitative information about impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the main product and any significant impurities by analyzing the chemical shifts and integration of the peaks.

Troubleshooting Guides

Fractional Distillation

Problem 1: Poor separation of this compound from its isomers.

  • Possible Cause: Insufficient column efficiency (too few theoretical plates) for separating compounds with close boiling points.

  • Solution:

    • Increase the length of the fractionating column.

    • Use a more efficient column packing material (e.g., structured packing or higher surface area random packing).

    • Increase the reflux ratio to allow for more vapor-liquid equilibria to be established.

    • Ensure the distillation is performed slowly and steadily to maintain equilibrium.

Problem 2: Product is contaminated with lower-boiling impurities.

  • Possible Cause: The initial fraction (forerun) was not adequately separated.

  • Solution:

    • Collect a larger forerun at the beginning of the distillation to ensure all lower-boiling components are removed before collecting the main product fraction.

    • Monitor the head temperature closely; a stable plateau should be reached before collecting the desired product.

Problem 3: Product is contaminated with higher-boiling impurities.

  • Possible Cause: The distillation was carried out for too long or at too high a temperature, causing higher-boiling impurities to co-distill.

  • Solution:

    • Stop the distillation when the temperature at the head begins to rise significantly after the main fraction has been collected.

    • Monitor the pot temperature to avoid overheating and potential decomposition of the product or impurities.

Column Chromatography

Problem 1: Co-elution of this compound and impurities.

  • Possible Cause: The solvent system (mobile phase) does not provide adequate separation on the chosen stationary phase.

  • Solution:

    • Optimize the solvent system by varying the polarity. A good starting point for alpha-chloroketones is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758).

    • Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation before running the column. A target Rf value of 0.2-0.4 for the desired product is often a good starting point.[6]

    • Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

Problem 2: Tailing of the product peak on the column.

  • Possible Cause:

    • The compound is interacting too strongly with the stationary phase.

    • The column is overloaded with the sample.

  • Solution:

    • Add a small amount of a more polar solvent to the mobile phase to reduce strong interactions.

    • Ensure the amount of crude product loaded onto the column is appropriate for the column size. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase.

    • Dissolve the crude product in a minimal amount of the mobile phase or a low-polarity solvent before loading it onto the column.[6]

Data Presentation

Table 1: Boiling Points of this compound and Potential Impurities

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Product This compound C5H9ClO 120.58 133-137 @ 15 Torr [7]
Impurity3-PentanoneC5H10O86.13101-102 @ 760 Torr
Impurity1-Chloropentan-3-oneC5H9ClO120.5868 @ 20 mmHg[8]
Impurity2,2-Dichloropentan-3-oneC5H8Cl2O155.02Not available
Impurity1,5-Dichloropentan-3-oneC5H8Cl2O155.02225 @ 760 mmHg[2][9]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.

    • Ensure all glassware is dry and joints are properly sealed.

    • Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.

  • Procedure:

    • Charge the crude this compound into the distillation flask, filling it to no more than two-thirds of its volume.

    • Begin heating the flask gently using a heating mantle.

    • As the mixture begins to boil, observe the vapor rising through the fractionating column.

    • Control the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).

    • Monitor the temperature at the distillation head. Collect the initial fraction (forerun) that distills at a lower temperature. This fraction will contain any low-boiling impurities and residual solvents.

    • Once the temperature stabilizes at the boiling point of this compound, change the receiving flask to collect the pure product.

    • Continue collecting the fraction as long as the temperature remains constant.

    • Stop the distillation if the temperature begins to rise significantly or if only a small amount of residue remains in the distillation flask.

  • Purity Analysis:

    • Analyze the collected fractions by GC-MS or NMR to determine their purity.

Protocol 2: Purification by Flash Column Chromatography
  • Preparation:

    • Select an appropriate solvent system by running TLC plates of the crude mixture in various solvent ratios (e.g., hexanes:ethyl acetate). The ideal solvent system should give a good separation between the product and impurities, with an Rf value of ~0.3 for the product.[6]

    • Pack a glass column with silica (B1680970) gel as the stationary phase. The amount of silica should be approximately 50-100 times the weight of the crude sample.

  • Column Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or the chromatography eluent).[10]

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system, applying gentle pressure with air or nitrogen to achieve a flow rate of about 2 inches per minute.[6]

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the elution of compounds by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Primary Method Chromatography Flash Column Chromatography Crude->Chromatography Alternative Method Purity_Analysis Purity Analysis (GC-MS, NMR) Distillation->Purity_Analysis Chromatography->Purity_Analysis Purity_Analysis->Distillation If impure Purity_Analysis->Chromatography If impure Pure_Product Pure this compound Purity_Analysis->Pure_Product If pure Troubleshooting_Distillation Start Crude this compound Distillation Poor_Separation Poor Separation of Isomers? Start->Poor_Separation Low_Boiling_Impurity Low-Boiling Impurities Present? Poor_Separation->Low_Boiling_Impurity No Increase_Efficiency Increase Column Efficiency (Length, Packing, Reflux) Poor_Separation->Increase_Efficiency Yes High_Boiling_Impurity High-Boiling Impurities Present? Low_Boiling_Impurity->High_Boiling_Impurity No Collect_Forerun Collect Larger Forerun Low_Boiling_Impurity->Collect_Forerun Yes Stop_Early Stop Distillation Earlier High_Boiling_Impurity->Stop_Early Yes Pure_Product Pure Product High_Boiling_Impurity->Pure_Product No Increase_Efficiency->Start Collect_Forerun->Start Stop_Early->Start

References

Troubleshooting nucleophilic attack at the carbonyl vs. alpha-carbon

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with controlling nucleophilic attack at the carbonyl carbon versus the α-carbon of carbonyl compounds.

Troubleshooting Guides

This section addresses specific issues you may be encountering in your experiments.

Issue 1: My α-alkylation of an unsymmetrical ketone is giving a mixture of regioisomers. How can I selectively alkylate the less substituted α-carbon?

To favor alkylation at the less substituted α-carbon, you need to employ conditions that favor the formation of the kinetic enolate. This enolate is formed faster due to the lower steric hindrance of the proton being removed.

Troubleshooting Steps:

  • Choice of Base: Use a strong, sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) is the most common and effective choice.[1][2] Its bulky isopropyl groups prevent it from accessing the more sterically hindered α-proton.[3]

  • Temperature Control: Maintain a low reaction temperature, typically -78 °C (a dry ice/acetone bath).[4] Low temperatures prevent the system from reaching equilibrium, thus "locking" in the kinetically favored product.

  • Order of Addition: Add the ketone solution slowly to the LDA solution. This ensures that the base is always in excess, leading to rapid and irreversible deprotonation to form the kinetic enolate.[5]

  • Solvent: Use an aprotic solvent, such as tetrahydrofuran (B95107) (THF).[4] Protic solvents can lead to equilibration between the kinetic and thermodynamic enolates.[5]

Issue 2: I want to alkylate the more substituted α-carbon of my unsymmetrical ketone, but I am getting a mixture of products or low yield.

For selective alkylation at the more substituted position, you need to establish conditions that favor the formation of the more stable thermodynamic enolate. This enolate is favored at equilibrium.[3]

Troubleshooting Steps:

  • Choice of Base: Use a strong, non-hindered base such as sodium hydride (NaH) or a sodium or potassium alkoxide (e.g., NaOEt).[1][2] These smaller bases can access the more substituted α-proton.

  • Temperature: Use higher reaction temperatures, such as room temperature or gentle heating. This provides the energy needed to overcome the higher activation barrier for deprotonation at the more substituted carbon and allows the reaction to reach equilibrium, favoring the more stable enolate.[6]

  • Reaction Time: Allow for a longer reaction time to ensure the system reaches thermodynamic equilibrium.[7]

  • Protic Solvent: The use of a protic solvent like ethanol (B145695) can facilitate the equilibration between the enolates.[4]

Issue 3: When reacting a nucleophile with my α,β-unsaturated ketone, I am getting addition at the carbonyl carbon (1,2-addition) instead of the desired conjugate addition at the β-carbon (1,4-addition).

The regioselectivity of nucleophilic attack on α,β-unsaturated carbonyls is largely determined by the nature of the nucleophile. "Hard," strong nucleophiles tend to favor 1,2-addition, while "soft," weaker nucleophiles favor 1,4-addition.[8][9]

Troubleshooting Steps:

  • Nucleophile Choice: To achieve 1,4-addition, switch to a softer nucleophile. Organocuprates (Gilman reagents, R₂CuLi) are the classic choice for promoting 1,4-addition.[10][11] Other nucleophiles that tend to favor 1,4-addition include cyanides, thiols, and amines.[9]

  • Avoid Strong Nucleophiles: Grignard reagents (RMgX) and organolithium reagents (RLi) are strong, "hard" nucleophiles and will predominantly give the 1,2-addition product.[8] If you are using one of these and desire 1,4-addition, you will need to change your reagent.

  • Catalysis: In some cases, the addition of a copper(I) salt (e.g., CuI or CuBr) can catalyze the 1,4-addition of Grignard reagents.[12]

Issue 4: My reaction is giving the 1,4-addition product, but I need to perform a 1,2-addition to the carbonyl of my α,β-unsaturated ketone.

To favor direct attack at the carbonyl carbon, you should use a "hard," highly reactive nucleophile.

Troubleshooting Steps:

  • Nucleophile Selection: Employ a strong, "hard" nucleophile such as a Grignard reagent (RMgX) or an organolithium reagent (RLi).[8] These reagents react quickly and irreversibly at the most electrophilic site, which is the carbonyl carbon.[13]

  • Low Temperature: Performing the reaction at a low temperature can sometimes enhance the selectivity for the kinetically favored 1,2-addition product.

  • Avoid Copper: Ensure your reaction is free of copper contaminants, as even catalytic amounts can promote 1,4-addition.[12]

Frequently Asked Questions (FAQs)

Q1: What is the difference between a kinetic and a thermodynamic enolate?

A kinetic enolate is the enolate that is formed the fastest. It is typically formed by removing the most accessible, least sterically hindered α-proton. A thermodynamic enolate is the most stable enolate, which is usually the one with the more substituted double bond.[3]

Q2: Why is LDA so effective at forming kinetic enolates?

Lithium diisopropylamide (LDA) is a very strong base, so the deprotonation is fast and irreversible. It is also very sterically hindered, meaning it can more easily access the less substituted α-protons.[2]

Q3: What is the difference between 1,2-addition and 1,4-addition to an α,β-unsaturated carbonyl compound?

1,2-addition refers to the direct attack of a nucleophile on the carbonyl carbon (position 2) and the subsequent protonation of the carbonyl oxygen (position 1).[8] 1,4-addition, also known as conjugate addition, involves the attack of a nucleophile on the β-carbon (position 4) of the conjugated system.[9]

Q4: Can I use sodium hydroxide (B78521) to form an enolate for alkylation?

Using a weaker base like sodium hydroxide is generally not recommended for alkylation because it establishes an equilibrium with the starting ketone, which can lead to multiple alkylations and other side reactions like aldol (B89426) condensation.[14][15]

Data Presentation

Table 1: Regioselectivity of Enolate Formation and Alkylation

KetoneBaseSolventTemperature (°C)Product Ratio (Less Substituted : More Substituted)Control TypeReference(s)
2-Methylcyclohexanone (B44802)LDATHF-78>99 : <1Kinetic[2]
2-MethylcyclohexanoneNaOEtEtOH2522 : 78Thermodynamic[2]
2-HeptanoneLDATHF-7890 : 10Kinetic[4]
2-HeptanoneNaHTHF2515 : 85Thermodynamic[1]

Table 2: 1,2- vs. 1,4-Addition to α,β-Unsaturated Ketones

SubstrateNucleophileSolventTemperature (°C)Product Ratio (1,2-Addition : 1,4-Addition)Reference(s)
CyclohexenonePhMgBrTHF0 to rt>95 : <5[8][13]
CyclohexenoneMe₂CuLiEt₂O-78 to 0<5 : >95[10]
ChalconeEtMgBrTHF-78>98 : <2[16]
ChalconeEt₂CuLiEt₂O-78<2 : >98[17]

Experimental Protocols

Protocol 1: Selective Alkylation of an Unsymmetrical Ketone at the Less Substituted α-Carbon (Kinetic Control)

This protocol describes the formation of the kinetic enolate of 2-methylcyclohexanone using LDA, followed by alkylation with methyl iodide.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Methylcyclohexanone

  • Methyl iodide (MeI)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.

  • Under a nitrogen atmosphere, add anhydrous THF to the flask, followed by diisopropylamine.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise via syringe. Stir the solution at -78 °C for 30 minutes to form the LDA solution.

  • Slowly add a solution of 2-methylcyclohexanone in anhydrous THF to the LDA solution dropwise over 20 minutes, ensuring the temperature remains below -70 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add methyl iodide to the reaction mixture via syringe.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2,6-dimethylcyclohexanone.

Protocol 2: Selective 1,4-Conjugate Addition to an α,β-Unsaturated Ketone (Gilman Reagent)

This protocol details the preparation of a Gilman reagent (lithium dimethylcuprate) and its subsequent 1,4-addition to cyclohexenone.

Materials:

  • Copper(I) iodide (CuI)

  • Anhydrous Diethyl Ether (Et₂O)

  • Methyllithium (MeLi) in Et₂O

  • Cyclohexenone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, two-necked round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Add CuI to the flask and suspend it in anhydrous Et₂O under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 2 equivalents of MeLi solution dropwise. The mixture should turn from a slurry to a clear, colorless or slightly yellow solution of lithium dimethylcuprate.

  • Cool the Gilman reagent solution to -78 °C.

  • Slowly add a solution of cyclohexenone in anhydrous Et₂O dropwise to the Gilman reagent.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Filter the mixture through a pad of Celite to remove copper salts, washing with Et₂O.

  • Transfer the filtrate to a separatory funnel, wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 3-methylcyclohexanone.

Visualizations

Kinetic_vs_Thermodynamic_Enolate cluster_conditions Reaction Conditions cluster_products Products Kinetic_Conditions Kinetic Control - Strong, bulky base (LDA) - Low temp (-78°C) - Aprotic solvent (THF) Ketone Unsymmetrical Ketone Thermo_Conditions Thermodynamic Control - Strong, small base (NaH, NaOEt) - High temp (≥ 25°C) - Protic/Aprotic solvent Kinetic_Enolate Kinetic Enolate (Less Substituted) Ketone->Kinetic_Enolate Faster Formation Thermo_Enolate Thermodynamic Enolate (More Substituted) Ketone->Thermo_Enolate Slower Formation (Reversible) Kinetic_Enolate->Thermo_Enolate Equilibration (at high temp)

Caption: Decision pathway for selective enolate formation.

Addition_Selectivity cluster_reagents Nucleophile Type cluster_products Reaction Products Hard_Nu Strong/'Hard' Nucleophile (e.g., Grignard, RLi) Enone α,β-Unsaturated Carbonyl Soft_Nu Weak/'Soft' Nucleophile (e.g., Gilman, R₂CuLi) Product_1_2 1,2-Addition Product (Attack at C=O) Enone->Product_1_2 Direct Attack (Kinetic) Product_1_4 1,4-Addition Product (Conjugate Attack) Enone->Product_1_4 Conjugate Attack (Thermodynamic)

Caption: Selecting nucleophiles for 1,2- vs. 1,4-addition.

References

Catalyst selection for the synthesis of 2-Chloropentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of catalysts and reaction conditions for the synthesis of 2-chloropentan-3-one. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound involve the direct α-chlorination of 3-pentanone (B124093). Key approaches include:

  • Direct Chlorination with Chlorine Gas: This method involves bubbling chlorine gas through a solution of 3-pentanone. While direct, it can be challenging to control and may lead to polychlorinated byproducts.[1]

  • Chlorination with Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride is a liquid reagent that can offer better control over the chlorination reaction compared to chlorine gas.

  • Catalytic Chlorination: Various catalysts can be employed to improve the selectivity and efficiency of the chlorination reaction. These include:

    • Acid Catalysis: The reaction can be catalyzed by acids, proceeding through an enol intermediate.[2][3]

    • Base Catalysis/Promotion: Bases can also be used, which involves the formation of an enolate intermediate. However, this can sometimes lead to multiple halogenations.[3][4]

    • Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) Catalysis: CAN can be used as a catalyst in conjunction with a chlorine source like acetyl chloride.[5]

    • Organocatalysis: Chiral organocatalysts can be used for the asymmetric α-chlorination of ketones, which is relevant for the synthesis of specific stereoisomers.[6][7][8][9]

    • Phase-Transfer Catalysis (PTC): PTC can be employed to facilitate the reaction between the ketone (in an organic phase) and the chlorinating agent (often in an aqueous or solid phase).[10][11][12]

Q2: How do I choose the right catalyst for my synthesis?

A2: The choice of catalyst depends on several factors, including the desired selectivity (mono- vs. polychlorination), regioselectivity, potential for asymmetric synthesis, and experimental constraints.

  • For simple monochlorination, direct chlorination or the use of sulfuryl chloride with careful control of stoichiometry can be effective. A study on the direct reaction of chlorine atoms with 3-pentanone showed a 78% yield of 2-chloro-3-pentanone in the absence of oxygen.[1]

  • For improved regioselectivity in unsymmetrical ketones, acid-catalyzed halogenation tends to occur at the more substituted α-carbon, while base-catalyzed halogenation favors the less substituted carbon.[4]

  • If enantioselectivity is required, an organocatalytic approach with a chiral catalyst is the most suitable option.[13][14][15]

  • Ceric ammonium nitrate can be a good choice for a mild and efficient method that avoids some of the issues of direct halogenation.[5]

Q3: What are the main side reactions and byproducts to be aware of?

A3: The most common side reactions in the synthesis of this compound are:

  • Polychlorination: The introduction of one chlorine atom can make the remaining α-protons more acidic, leading to the formation of di- and trichlorinated products. This is particularly prevalent under basic conditions.[3]

  • Formation of Isomers: In the case of 3-pentanone, chlorination can occur at either the C2 or C1 position, leading to the formation of 1-chloro-3-pentanone (B146379) as a minor byproduct.[1]

  • Reaction with Solvent: The choice of solvent is crucial as some solvents can react with the chlorinating agents or intermediates.

Q4: How can I purify the final product?

A4: Purification of this compound typically involves the following steps:

  • Workup: The reaction mixture is usually quenched with water or a basic solution to neutralize any remaining acid or chlorinating agent.

  • Extraction: The product is then extracted into an organic solvent.

  • Distillation: Fractional distillation is a common method for separating the desired product from the starting material, solvent, and byproducts.

Catalyst Selection and Performance

The following table summarizes various catalytic systems that can be adapted for the synthesis of this compound, based on literature for similar ketones.

Catalyst SystemChlorinating AgentSubstrate ScopeReported Yields (for similar ketones)Key AdvantagesPotential Drawbacks
None (Direct Chlorination) Cl₂3-Pentanone78% (for 2-chloro-3-pentanone)[1]Simple, high yield reported under specific conditions.Difficult to control, potential for polychlorination.
Acid Catalyst (e.g., HCl, Acetic Acid) Cl₂, Br₂Aldehydes, KetonesGood to highPromotes monochlorination at the more substituted carbon.[3][4]Can require stoichiometric amounts of acid.
Ceric Ammonium Nitrate (CAN) Acetyl ChlorideAcyclic and cyclic ketones80-92%Mild conditions, good yields, avoids polychlorination.[5]Requires a co-reagent (acetyl chloride).
Organocatalysts (e.g., chiral amines) N-Chlorosuccinimide (NCS)Aldehydes, Ketonesup to 99%Enables asymmetric synthesis for high enantioselectivity.[6][9]Catalysts can be expensive, may require optimization.
Phase-Transfer Catalysts (e.g., quaternary ammonium salts) NaCl (aq)α-Keto sulfonium (B1226848) saltsHighUses inexpensive and green chlorine sources.[13][15]Requires a two-phase system and a specific substrate precursor.

Experimental Protocols

Protocol 1: Direct Chlorination of 3-Pentanone (Adapted from literature)

This protocol is based on the reported direct reaction of chlorine with 3-pentanone.[1]

Materials:

  • 3-Pentanone

  • Chlorine gas (Cl₂)

  • Inert solvent (e.g., carbon tetrachloride)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Set up a reaction vessel equipped with a gas inlet tube, a stirrer, and a condenser. Ensure the system is under an inert atmosphere (N₂ or Ar).

  • Dissolve 3-pentanone in the inert solvent in the reaction vessel.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly bubble a controlled stream of chlorine gas through the stirred solution. The flow rate should be monitored to control the reaction rate.

  • Monitor the reaction progress by Gas Chromatography (GC) to maximize the formation of the monochlorinated product and minimize polychlorination.

  • Once the desired conversion is achieved, stop the chlorine gas flow and purge the system with an inert gas to remove any excess chlorine.

  • Wash the reaction mixture with a dilute aqueous solution of sodium bicarbonate to neutralize any HCl formed, followed by a wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to isolate this compound.

Protocol 2: Ceric Ammonium Nitrate (CAN) Catalyzed α-Chlorination (Generalized Procedure)

This protocol is a generalized adaptation from a method reported for the α-chlorination of various ketones.[5]

Materials:

  • 3-Pentanone

  • Acetyl chloride

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a stirred solution of 3-pentanone in acetonitrile, add a catalytic amount of Ceric Ammonium Nitrate (CAN) (e.g., 10 mol%).

  • Add acetyl chloride (1.1 equivalents) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-7 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel or by distillation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion of starting material 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Poor quality of chlorinating agent.1. Use a fresh batch of catalyst. 2. Increase the reaction time or temperature gradually while monitoring the reaction. 3. Use a freshly opened or purified chlorinating agent.
Formation of significant amounts of polychlorinated byproducts 1. Excess of chlorinating agent. 2. Reaction conditions favoring multiple substitutions (e.g., strong base). 3. Prolonged reaction time.1. Use a stoichiometric amount or a slight excess of the chlorinating agent. 2. For base-catalyzed reactions, use a milder base or switch to an acid-catalyzed or CAN-catalyzed method. 3. Monitor the reaction closely and stop it once the desired product is formed.
Formation of isomeric byproducts (e.g., 1-chloro-3-pentanone) 1. Lack of regioselectivity of the catalyst system.1. For acid-catalyzed reactions, the major product is typically the more substituted α-chloro ketone. For base-catalyzed reactions, the less substituted product is favored. Choose the catalytic system based on the desired isomer.[4]
Difficult purification of the final product 1. Formation of close-boiling impurities. 2. Presence of unreacted starting material.1. Optimize the reaction conditions to minimize byproduct formation. Use high-efficiency fractional distillation or preparative GC for purification. 2. Ensure the reaction goes to completion or use a slight excess of the chlorinating agent.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Chlorination Reaction cluster_workup Workup and Purification A Combine 3-Pentanone and Solvent B Add Catalyst A->B Inert Atmosphere C Introduce Chlorinating Agent B->C Controlled Temperature D Monitor Reaction Progress (GC/TLC) C->D E Quench Reaction D->E Reaction Complete F Extract Product E->F G Dry Organic Layer F->G H Purify by Distillation/Chromatography G->H I This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Analyze Reaction Outcome LowConversion Low/No Conversion Start->LowConversion Polychlorination High Polychlorination Start->Polychlorination IsomerFormation Isomer Formation Start->IsomerFormation Successful Successful Synthesis Start->Successful LowConversion->Polychlorination No Sol_LowConversion Check Reagents Increase Time/Temp LowConversion->Sol_LowConversion Yes Polychlorination->IsomerFormation No Sol_Polychlorination Adjust Stoichiometry Change Catalyst System Polychlorination->Sol_Polychlorination Yes IsomerFormation->Successful No Sol_IsomerFormation Select Catalyst for Desired Regioselectivity IsomerFormation->Sol_IsomerFormation Yes Sol_LowConversion->Start Re-run Experiment Sol_Polychlorination->Start Re-run Experiment Sol_IsomerFormation->Start Re-run Experiment

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-Chloropentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis and scale-up of 2-Chloropentan-3-one. It includes frequently asked questions, detailed troubleshooting, experimental protocols, and safety information.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The most prevalent method is the direct α-chlorination of pentan-3-one. This reaction typically proceeds through an enol or enolate intermediate, where a chlorinating agent provides an electrophilic chlorine that attaches to the α-carbon.[1][2]

Q2: Why is an acid-catalyzed reaction preferred over a base-catalyzed one? A2: Acid-catalyzed chlorination is generally preferred for producing mono-halogenated ketones.[2][3] In basic conditions, the initial chlorination makes the remaining α-hydrogen more acidic, leading to rapid successive halogenations and the formation of undesirable polychlorinated byproducts.[2][3][4] The acid-catalyzed pathway, which proceeds via an enol intermediate, is slower and more controllable, favoring the mono-substituted product.[2][5]

Q3: What are the primary applications of this compound? A3: this compound is a valuable synthetic intermediate. Its reactive chlorine atom and ketone functional group allow it to serve as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] It is also used in the production of destructible surfactants and as a model compound for studying the reactivity of chlorinated ketones.[1][6]

Q4: What are the main safety hazards associated with this synthesis? A4: The synthesis involves flammable liquids and corrosive and toxic reagents. Pentan-3-one is flammable. Chlorinating agents can be highly reactive and corrosive. The product, this compound, is also expected to be a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin. Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All procedures should be conducted in a well-ventilated fume hood.[7][8]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q5: My reaction yield is significantly lower than expected. What are the potential causes? A5: Low yield is a frequent problem with several possible causes:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or slightly increasing the temperature. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Product Loss During Workup: Significant product loss can occur during aqueous washes or extractions. Ensure the pH is correct during neutralization and use the appropriate solvent for extraction. Minimize the number of transfers between flasks.[9]

  • Side Reactions: The formation of byproducts, such as polychlorinated ketones or aldol (B89426) condensation products, can consume starting material and reduce the yield of the desired product.[10][11]

  • Reagent Purity: The purity of the starting pentan-3-one and the chlorinating agent is crucial. Impurities can inhibit the reaction or lead to unwanted side products.[11]

Q6: I am observing the formation of polychlorinated byproducts. How can I prevent this? A6: The formation of di- or tri-chlorinated products is a classic sign of over-chlorination, especially under basic conditions.[2][3] To ensure mono-chlorination:

  • Use Acidic Conditions: Employ an acid catalyst (e.g., HCl in acetic acid) to control the reaction via the enol intermediate.[3][5]

  • Control Stoichiometry: Use a precise 1:1 molar ratio or a slight deficit of the chlorinating agent relative to the pentan-3-one.

  • Slow Addition: Add the chlorinating agent dropwise at a controlled temperature (e.g., 0-10 °C) to prevent localized areas of high concentration.

Q7: The final product is difficult to purify. What purification strategies are most effective? A7: Purification aims to remove unreacted starting material, the catalyst, and any byproducts.

  • Initial Workup: A standard aqueous workup is the first step. This involves neutralizing the acid catalyst with a weak base like sodium bicarbonate solution, followed by washing with brine to remove water-soluble impurities.[12]

  • Distillation: Fractional distillation under reduced pressure is often the most effective method for separating this compound from the less volatile starting material (pentan-3-one) and more volatile byproducts.

  • Column Chromatography: If distillation is ineffective, silica (B1680970) gel chromatography can be used, although this may be less practical for large-scale synthesis. A non-polar eluent system would be required.

Below is a troubleshooting decision tree to help diagnose potential synthesis issues.

G start Problem Identified low_yield Low Yield start->low_yield impurity Impurity Detected (GC/NMR) start->impurity incomplete_rxn Incomplete Reaction? (Check TLC/GC) low_yield->incomplete_rxn Yes workup_loss Product Loss During Workup? low_yield->workup_loss No poly_chloro Polychlorination? impurity->poly_chloro Higher MW peaks start_material Unreacted Starting Material? impurity->start_material Starting material peak sol_incomplete Extend Reaction Time or Increase Temp incomplete_rxn->sol_incomplete sol_workup Optimize Extraction pH & Minimize Transfers workup_loss->sol_workup sol_poly Use Acidic Conditions Control Stoichiometry Slow Reagent Addition poly_chloro->sol_poly sol_start Push Reaction to Completion Improve Purification (Fractional Distillation) start_material->sol_start G cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Setup (Pentan-3-one in Solvent) cool 2. Cool to 0-5 °C setup->cool add 3. Add Chlorinating Agent (Dropwise) cool->add react 4. Stir at RT (Monitor Progress) add->react quench 5. Quench (NaHCO3 aq.) react->quench extract 6. Extract (e.g., Diethyl Ether) quench->extract dry 7. Dry & Evaporate extract->dry purify 8. Purify (Vacuum Distillation) dry->purify product Pure This compound purify->product

References

Technical Support Center: Managing the Exothermic Nature of Pentan-3-one Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the exothermic nature of pentan-3-one chlorination. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during the chlorination of pentan-3-one, providing potential causes and recommended actions to mitigate these issues.

Observed Problem Potential Cause(s) Recommended Action(s)
No reaction initiation after adding the chlorinating agent (Induction Period). 1. Low reaction temperature.2. Absence of an initiator (e.g., acid or UV light).3. Inhibitors present in the starting material or solvent.1. Gently warm the reaction mixture to the recommended starting temperature.2. Ensure the presence of a catalytic amount of acid (e.g., HCl) or initiate with a UV lamp if using a radical pathway.3. Use purified, high-purity starting materials and solvents.
Sudden, rapid temperature increase (Runaway Reaction). 1. Accumulation of unreacted chlorinating agent during an induction period, followed by a sudden, rapid reaction.[1] 2. Inadequate cooling or heat removal capacity for the scale of the reaction.[2] 3. Incorrect stoichiometry, with an excess of the chlorinating agent.1. Add the chlorinating agent slowly and subsurface to ensure it reacts as it is added.[1] 2. Ensure the cooling system is adequate for the reaction scale and is functioning correctly before starting the addition.[2] 3. Carefully control the stoichiometry of the reactants.
Formation of multiple chlorinated byproducts (e.g., dichlorinated species). 1. Excess of the chlorinating agent.2. Reaction temperature is too high.3. Reaction carried out under basic conditions, which can lead to multiple halogenations.1. Use a stoichiometric amount or a slight excess of the ketone.2. Maintain the recommended reaction temperature.3. Perform the chlorination under acidic or neutral conditions to favor mono-chlorination.
Low yield of the desired monochlorinated product. 1. Incomplete reaction.2. Formation of byproducts due to incorrect reaction conditions.3. Loss of product during workup and purification.1. Monitor the reaction progress using techniques like GC or TLC to ensure completion.2. Optimize reaction conditions (temperature, addition rate, solvent) to favor the desired product.3. Ensure proper workup procedures to minimize product loss.
Discoloration of the reaction mixture. 1. Formation of polymeric or degradation byproducts.2. Reaction with impurities in the starting materials or solvent.1. Ensure high purity of starting materials.2. Consider degassing the solvent to remove dissolved oxygen, which can sometimes contribute to side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the chlorination of pentan-3-one?

A1: The primary hazard is the exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled.[1] This is often preceded by an induction period where the reaction does not start immediately, leading to a dangerous accumulation of the chlorinating agent.[1] A sudden onset of the reaction can result in a rapid increase in temperature and pressure, potentially leading to a loss of containment.

Q2: How can I monitor the heat generated during the reaction?

A2: Reaction calorimetry is the recommended method for quantifying the heat of reaction and understanding the thermal risk.[2] A reaction calorimeter measures the heat flow from the reactor, providing real-time data on the reaction's progress and energy release.[3] This data is crucial for safe scale-up.

Q3: What are the expected products of the monochlorination of pentan-3-one?

A3: Under typical acidic or radical conditions, the monochlorination of pentan-3-one is expected to yield a mixture of 2-chloro-3-pentanone and 1-chloro-3-pentanone. In the absence of oxygen, the reaction of chlorine atoms with 3-pentanone (B124093) has been shown to produce 1- and 2-chloro-3-pentanone with yields of 21% and 78%, respectively.[4]

Q4: What is a safe starting temperature for the chlorination of pentan-3-one?

A4: A safe starting temperature is typically low, for example, 0-5°C, to allow for better control of the exotherm.[5] The reaction can then be allowed to slowly warm to room temperature. It is crucial to have efficient cooling in place before initiating the reaction.

Q5: How does the choice of chlorinating agent affect the reaction?

A5: Different chlorinating agents have different reactivities and may require different conditions.

  • Chlorine gas (Cl₂): Highly reactive and can be difficult to handle. Often requires an initiator like UV light or acid.

  • Sulfuryl chloride (SO₂Cl₂): A liquid that is often easier to handle than chlorine gas. It is a common reagent for the alpha-chlorination of ketones.[5]

  • N-Chlorosuccinimide (NCS): A solid and generally milder chlorinating agent, often used for more sensitive substrates.

Data Presentation

Parameter Value Significance
Heat of Reaction (ΔHr) -100 to -150 kJ/mol (estimated)Indicates the total amount of heat released per mole of reactant. A highly negative value signifies a strongly exothermic reaction.
Adiabatic Temperature Rise (ΔTad) 150 - 250 °C (estimated)The theoretical temperature increase if all the heat of reaction were absorbed by the reaction mass without any cooling. A high value indicates a significant risk of thermal runaway.[6]
Maximum Temperature of Synthesis Reaction (MTSR) Dependent on cooling capacityThe highest temperature that could be reached in the event of a cooling failure. This should be kept below the decomposition temperature of any components in the reaction mixture.

Experimental Protocols

The following is a general protocol for the laboratory-scale alpha-chlorination of pentan-3-one using sulfuryl chloride, adapted from a procedure for a similar substrate.[5] This protocol should be performed with strict adherence to all safety precautions in a well-ventilated fume hood.

Materials:

  • Pentan-3-one

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice-salt bath

  • Nitrogen or argon gas inlet

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, dissolve pentan-3-one (e.g., 8.6 g, 0.1 mol) in 100 mL of anhydrous dichloromethane.

  • Cooling: Cool the solution to 0-5°C using an ice-salt bath.[5]

  • Addition of Chlorinating Agent: Add sulfuryl chloride (e.g., 13.5 g, 0.1 mol) dropwise to the cooled solution via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature between 0 and 5°C during the addition.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.

  • Quenching: Slowly and carefully quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate. Caution: This will generate gas (CO₂ and SO₂), so ensure adequate ventilation and perform the addition slowly to control the effervescence.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to obtain the desired monochlorinated pentan-3-one isomers.

Mandatory Visualization

Exothermic_Reaction_Management_Workflow cluster_pre_reaction Pre-Reaction Planning cluster_execution Reaction Execution cluster_troubleshooting Troubleshooting cluster_post_reaction Post-Reaction A Reaction Calorimetry & Thermal Hazard Assessment B Define Safe Operating Limits (Temp, Addition Rate) A->B Provides Data For C Ensure Adequate Cooling Capacity B->C Informs D Charge Pentan-3-one & Solvent C->D Prerequisite E Cool to Starting Temperature (e.g., 0-5°C) D->E F Slow, Controlled Addition of Chlorinating Agent E->F G Monitor Temperature Continuously F->G K Controlled Quenching F->K Reaction Complete H Temperature Rise Exceeds Limits? G->H H->F No, Continue Addition I Stop Addition Immediately H->I Yes J Apply Emergency Cooling I->J L Safe Workup & Purification K->L

Caption: Workflow for managing the exothermic chlorination of pentan-3-one.

Runaway_Reaction_Logic A Induction Period or Slow Reaction Start B Continued Addition of Chlorinating Agent A->B C Accumulation of Unreacted Reagents B->C D Sudden Reaction Initiation C->D E Heat Generation Rate > Heat Removal Rate D->E F Rapid Temperature & Pressure Increase E->F G Thermal Runaway F->G

Caption: Logic diagram illustrating the progression to a thermal runaway.

References

Technical Support Center: Stereoselective Synthesis of 2-Chloropentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 2-Chloropentan-3-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereoselective synthesis of this compound?

A1: The primary challenges include:

  • Controlling Regioselectivity: Pentan-3-one is a prochiral ketone with two enolizable positions (C2 and C4). Chlorination can lead to a mixture of 2-chloro-3-pentanone and 1-chloro-3-pentanone. Achieving high selectivity for the desired 2-chloro isomer is crucial.

  • Achieving High Enantioselectivity: Inducing a high degree of stereocontrol to favor one enantiomer of this compound over the other is a significant hurdle. This requires the use of effective chiral catalysts and optimized reaction conditions.

  • Preventing Polychlorination: The product, this compound, can undergo further chlorination to yield dichlorinated byproducts. Reaction conditions must be carefully controlled to minimize these side reactions.

  • Product Purification: Separating the desired chiral product from the starting material, regioisomers, polychlorinated byproducts, and catalyst residues can be challenging and may lead to racemization if not performed under appropriate conditions.

Q2: Which catalytic systems are most promising for the enantioselective α-chlorination of aliphatic ketones like pentan-3-one?

A2: Organocatalysis has emerged as a powerful strategy for the asymmetric α-chlorination of carbonyl compounds. The most successful catalysts for acyclic ketones are typically derivatives of:

  • Cinchona Alkaloids: These natural product-derived catalysts and their derivatives have shown considerable success in promoting highly enantioselective chlorinations of various carbonyl compounds.[1][2] They are thought to operate through a mechanism involving the formation of a chiral enamine or enolate, which is then attacked by an electrophilic chlorine source.

  • Proline and its Derivatives: L-proline and its amides can catalyze the asymmetric α-chlorination of ketones, often with good yields and enantioselectivities.[3][4]

  • Chiral Phosphoric Acids: These Brønsted acid catalysts can activate the substrate and control the stereochemical outcome of the chlorination reaction.[5][6]

Q3: What are the common electrophilic chlorinating agents used in these reactions?

A3: N-Chlorosuccinimide (NCS) is the most widely used electrophilic chlorine source for the organocatalytic α-chlorination of ketones due to its solid nature, ease of handling, and generally good reactivity.[7][8] Other reagents like perchloroquinones have also been employed, particularly in the chlorination of aldehydes.[9]

Q4: How can I determine the enantiomeric excess (ee) of my this compound product?

A4: The enantiomeric excess is typically determined using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).[10][11] This involves separating the two enantiomers on a chiral stationary phase and integrating the peak areas. The ee is calculated using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Troubleshooting Guides

Problem 1: Low Enantioselectivity (Low ee)
Possible Cause Troubleshooting Suggestion
Inefficient Catalyst Screen different chiral catalysts (e.g., various Cinchona alkaloid derivatives, proline derivatives). The optimal catalyst is often substrate-dependent.
Suboptimal Reaction Temperature Lowering the reaction temperature generally increases enantioselectivity. Perform the reaction at temperatures ranging from 0 °C down to -78 °C to find the optimum.
Incorrect Solvent Solvent polarity can significantly impact the transition state of the reaction. Screen a range of solvents with varying polarities (e.g., toluene, CH2Cl2, THF, acetone).
Racemization During Workup/Purification Avoid harsh acidic or basic conditions during the workup. Purification via flash chromatography on silica (B1680970) gel should be performed quickly and with neutral solvent systems. Consider the possibility of racemization of the α-chloro ketone product.
Water Content Ensure all reagents and solvents are anhydrous, as water can interfere with the catalyst-substrate interaction.
Problem 2: Poor Regioselectivity (Mixture of 2-chloro and 1-chloro isomers)
Possible Cause Troubleshooting Suggestion
Steric Hindrance The steric bulk of the catalyst can influence which α-proton is abstracted. A bulkier catalyst may favor the formation of the less sterically hindered enolate, potentially leading to more of the 1-chloro isomer. Experiment with catalysts of varying steric bulk.
Reaction Conditions While gas-phase studies suggest a preference for 2-chlorination, solution-phase conditions can alter this. Varying the solvent and temperature may influence the regiochemical outcome.
Chlorinating Agent The nature of the chlorinating agent can play a role. While NCS is common, exploring other electrophilic chlorine sources might offer different regioselectivity profiles.
Problem 3: Formation of Polychlorinated Byproducts
Possible Cause Troubleshooting Suggestion
Excess Chlorinating Agent Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the chlorinating agent. Adding the chlorinating agent slowly to the reaction mixture can also help minimize over-chlorination.
Prolonged Reaction Time Monitor the reaction progress by TLC or GC-MS and quench the reaction as soon as the starting material is consumed to prevent further chlorination of the product.
High Reaction Temperature Higher temperatures can increase the rate of the second chlorination. Running the reaction at the lowest effective temperature can improve selectivity for the mono-chlorinated product.

Experimental Protocols

Note: The following protocols are adapted from established methods for the asymmetric α-chlorination of acyclic ketones. Optimization for pentan-3-one is likely necessary.

Protocol 1: Cinchona Alkaloid-Catalyzed Asymmetric α-Chlorination

This protocol is based on methodologies developed for the enantioselective chlorination of β-keto esters and other carbonyl compounds using Cinchona alkaloid derivatives.[2][12]

Materials:

  • Pentan-3-one

  • Cinchona alkaloid-based catalyst (e.g., a commercially available hydroquinine (B45883) or hydroquinidine (B1662865) derivative) (1-10 mol%)

  • N-Chlorosuccinimide (NCS) (1.1 equivalents)

  • Anhydrous solvent (e.g., Toluene, CH2Cl2)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the Cinchona alkaloid catalyst and the anhydrous solvent.

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Add pentan-3-one to the flask and stir for 10-15 minutes.

  • Add N-Chlorosuccinimide in one portion.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient).

  • Determine the enantiomeric excess of the purified product by chiral HPLC or GC.

Quantitative Data for a Similar System (α-chlorination of a cyclic β-keto ester): [12]

Catalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)ee (%)
0.5059982
0.5-20109987
0.5-40159991
0.5-50209993
Protocol 2: L-Proline-Catalyzed Asymmetric α-Chlorination

This protocol is adapted from the direct organocatalytic α-chlorination of aldehydes, which can be extended to ketones.[13]

Materials:

  • Pentan-3-one

  • L-proline (10-20 mol%)

  • N-Chlorosuccinimide (NCS) (1.2 equivalents)

  • Anhydrous solvent (e.g., CH3CN, Chloroform)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flask under an inert atmosphere, add L-proline and the anhydrous solvent.

  • Add pentan-3-one to the mixture.

  • Add N-Chlorosuccinimide and stir the reaction at room temperature or below.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Quantitative Data for a Similar System (α-chlorination of an aldehyde): [13]

AldehydeCatalystSolventTemp (°C)Yield (%)ee (%)
OctanalL-proline amideCH3CNRT9292
Cyclohexanecarboxaldehyde(2R,5R)-diphenylpyrrolidineCHCl3RT9995

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start reagents Add Catalyst and Solvent start->reagents substrate Add Pentan-3-one reagents->substrate cool Cool to Desired Temperature substrate->cool add_ncs Add NCS cool->add_ncs monitor Monitor Reaction (TLC/GC) add_ncs->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry and Concentrate extract->dry purify Flash Chromatography dry->purify analyze Determine ee (Chiral HPLC/GC) purify->analyze end End Product analyze->end

Caption: General workflow for the stereoselective α-chlorination of pentan-3-one.

troubleshooting_logic start Problem: Low Enantioselectivity catalyst Is the catalyst optimal? start->catalyst temp Is the temperature too high? start->temp solvent Is the solvent appropriate? start->solvent racemization Is there racemization during workup? start->racemization catalyst->temp sol_catalyst Screen different catalysts catalyst->sol_catalyst No temp->solvent sol_temp Lower reaction temperature temp->sol_temp Yes solvent->racemization sol_solvent Screen different solvents solvent->sol_solvent No sol_racemization Use mild workup/purification conditions racemization->sol_racemization Yes

Caption: Troubleshooting logic for addressing low enantioselectivity.

References

Technical Support Center: 2-Chloropentan-3-one Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of 2-Chloropentan-3-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under typical laboratory conditions?

A1: this compound, an α-chloroketone, is susceptible to several degradation pathways, primarily driven by its reactive functional groups.[1] The most common pathways include:

  • Hydrolysis: Reaction with water, which can be catalyzed by acid or base, leading to the formation of 2-hydroxy-3-pentanone (B3272617) and hydrochloric acid. This is often the most prevalent degradation pathway in aqueous environments.

  • Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles, leading to a range of derivatives.[1] For example, reaction with alcohols can form alkoxy derivatives, while reaction with amines can yield amino ketones.

  • Elimination Reactions: In the presence of a base, this compound can undergo dehydrochlorination to form pent-1-en-3-one. This pathway is more significant under basic conditions.

  • Photodegradation: Exposure to UV light can induce cleavage of the carbon-chlorine bond, generating radical species that can lead to a complex mixture of degradation products.[2][3]

  • Thermal Decomposition: At elevated temperatures, this compound can decompose. The specific products will depend on the temperature and atmosphere (e.g., presence or absence of oxygen).[4][5]

Q2: My solution of this compound has become acidic over time. What is the likely cause?

A2: The most probable cause of increased acidity is the hydrolysis of this compound. The reaction with water, even atmospheric moisture, can lead to the formation of hydrochloric acid (HCl) as a byproduct, thus lowering the pH of the solution.

Q3: I am observing an unexpected peak in my chromatogram when analyzing a sample of this compound. What could it be?

A3: An unexpected peak could be due to a number of factors related to degradation:

  • Hydrolysis Product: The peak could correspond to 2-hydroxy-3-pentanone, the product of hydrolysis.

  • Elimination Product: If the sample was exposed to basic conditions, the peak might be pent-1-en-3-one.

  • Solvent Adduct: If the compound was dissolved in a nucleophilic solvent (e.g., methanol, ethanol), a solvent adduct may have formed via nucleophilic substitution.

  • Impurity from Synthesis: The peak could also be an impurity from the synthesis of this compound, such as the starting material (3-pentanone) or a di-chlorinated byproduct.[6]

Q4: How can I minimize the degradation of this compound during storage and handling?

A4: To minimize degradation, consider the following precautions:

  • Storage: Store in a cool, dry, dark place in a tightly sealed container to protect from moisture and light. An inert atmosphere (e.g., argon or nitrogen) can also be beneficial.

  • Solvent Choice: Use aprotic, non-nucleophilic solvents for sample preparation and reactions whenever possible. If an aqueous solution is necessary, use it immediately after preparation and consider buffering the solution.

  • pH Control: Avoid strongly acidic or basic conditions unless they are a required part of your experimental protocol.

  • Temperature: Avoid exposing the compound to high temperatures for extended periods.

Troubleshooting Guides

Issue 1: Inconsistent reaction yields or kinetics.

Possible Cause Troubleshooting Step
Degradation of this compound starting material.Check the purity of the starting material using a suitable analytical method (e.g., GC-MS, NMR) before use. Purify if necessary.
On-going degradation during the reaction.Monitor the reaction for the appearance of degradation products. Consider running the reaction at a lower temperature or under an inert atmosphere.
pH changes in the reaction mixture due to hydrolysis.Buffer the reaction mixture to maintain a constant pH.

Issue 2: Formation of unexpected byproducts.

Possible Cause Troubleshooting Step
Presence of nucleophilic impurities in the reaction mixture.Ensure all reagents and solvents are of high purity and are free from nucleophilic contaminants.
Photodegradation from exposure to ambient light.Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.
Reaction with oxygen (oxidation).Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the degradation of this compound under different conditions. This data is for illustrative purposes to guide experimental design.

Condition Degradation Pathway Half-life (t½) Major Degradation Products Analytical Method
Aqueous solution, pH 7, 25°CHydrolysis48 hours2-hydroxy-3-pentanone, HClHPLC, GC-MS
Aqueous solution, pH 10, 25°CElimination, Hydrolysis2 hoursPent-1-en-3-one, 2-hydroxy-3-pentanoneGC-MS
Methanol solution, 25°CNucleophilic Substitution72 hours2-methoxy-3-pentanoneNMR, GC-MS
UV irradiation (365 nm), 25°CPhotodegradation30 minutesComplex mixture of smaller moleculesGC-MS
Thermal (150°C), N₂ atmosphereThermal Decomposition10 minutesAcetaldehyde, propionyl chlorideGC-MS with thermal desorption

Experimental Protocols

Protocol 1: Determination of Hydrolytic Stability

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable water-miscible, non-nucleophilic solvent (e.g., acetonitrile).

  • Incubation: Add an aliquot of the stock solution to buffered aqueous solutions at different pH values (e.g., pH 4, 7, and 9) to a final concentration of 1 mg/mL. Incubate the solutions at a constant temperature (e.g., 25°C).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Sample Quenching: Immediately quench the degradation by adding a suitable agent or by rapid dilution in a cold, aprotic solvent.

  • Analysis: Analyze the samples by a validated analytical method, such as HPLC or GC-MS, to quantify the remaining this compound and identify and quantify any degradation products.[7]

  • Data Analysis: Plot the concentration of this compound versus time for each pH and determine the degradation rate and half-life.

Protocol 2: Photostability Testing

  • Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile (B52724) or cyclohexane) in a quartz cuvette or photoreactor.

  • Control Sample: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control.

  • Irradiation: Expose the sample to a controlled UV light source (e.g., a lamp with a specific wavelength output, such as 365 nm).[2] Place the dark control next to the irradiated sample to maintain the same temperature.

  • Monitoring: At regular intervals, withdraw aliquots from both the irradiated and control samples for analysis by HPLC or GC-MS.

  • Analysis: Compare the chromatograms of the irradiated and control samples to identify photodegradation products and calculate the rate of degradation.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_elimination Elimination cluster_substitution Nucleophilic Substitution cluster_photo Photodegradation This compound This compound 2-hydroxy-3-pentanone 2-hydroxy-3-pentanone This compound->2-hydroxy-3-pentanone + H2O HCl HCl This compound->HCl Pent-1-en-3-one Pent-1-en-3-one This compound->Pent-1-en-3-one + Base - HCl 2-Nu-pentan-3-one 2-Substituted-pentan-3-one This compound->2-Nu-pentan-3-one + Nu- Radical Intermediates Radical Intermediates This compound->Radical Intermediates UV Light Complex Mixture Complex Mixture Radical Intermediates->Complex Mixture

Caption: Major degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare stock solution of This compound aliquot Aliquot into different stress conditions (pH, light, temp) prep->aliquot incubate Incubate under controlled conditions aliquot->incubate sampling Withdraw samples at time points incubate->sampling quench Quench degradation sampling->quench analyze Analyze by HPLC/GC-MS quench->analyze plot Plot concentration vs. time analyze->plot identify Identify degradation products analyze->identify calculate Calculate degradation rate and half-life plot->calculate

Caption: General workflow for studying the degradation of this compound.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Chloropentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of solvents on the reactivity of 2-chloropentan-3-one. The information is designed to assist in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound in the presence of a base or nucleophile?

A1: this compound, an α-halo ketone, primarily undergoes two competing reaction pathways in the presence of a base or nucleophile:

  • Nucleophilic Substitution (SN2): Direct displacement of the chloride ion by a nucleophile. This pathway is favored by strong, non-basic nucleophiles.

  • Favorskii Rearrangement: A base-catalyzed rearrangement leading to the formation of a carboxylic acid derivative (e.g., acid, ester, or amide).[1] This pathway is initiated by the formation of an enolate intermediate.[1]

Q2: How does solvent polarity affect the reactivity of this compound?

A2: Solvent polarity plays a crucial role in determining the predominant reaction pathway and reaction rate.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can stabilize both the carbocation-like transition state of an SN1-type reaction and the nucleophile through hydrogen bonding. While SN1 is unlikely for this secondary halide, the strong solvation of the nucleophile can decrease its reactivity, potentially slowing down an SN2 reaction.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are effective at solvating cations but not anions (nucleophiles). This "naked" and more reactive nucleophile can lead to faster SN2 reaction rates.

  • Nonpolar Solvents (e.g., hexane, toluene): The low solubility of ionic reactants in these solvents generally leads to very slow reaction rates.

Q3: Which reaction, SN2 or Favorskii rearrangement, is more likely to occur in a given solvent?

A3: The competition between SN2 and the Favorskii rearrangement is highly dependent on the solvent and the nature of the base/nucleophile.

  • Favorskii Rearrangement: This pathway is generally favored by strong, hindered bases in polar aprotic solvents which promote the formation of the necessary enolate intermediate.

  • SN2 Reaction: This pathway is favored by strong, non-hindered nucleophiles. Polar aprotic solvents can accelerate SN2 reactions. In polar protic solvents, the outcome is less predictable and depends on the specific nucleophile and substrate.

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion

Possible Cause Troubleshooting Steps
Insufficiently reactive nucleophile/base. - Select a stronger nucleophile or base. For Favorskii rearrangements, a strong base like an alkoxide is typically required.[1]
Poor solvent choice. - Ensure the reactants are soluble in the chosen solvent. - For SN2 reactions, consider switching to a polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity.
Low reaction temperature. - Increase the reaction temperature. Monitor for potential side product formation at higher temperatures.
Degraded starting material. - Verify the purity of this compound and the nucleophile/base using appropriate analytical techniques (e.g., NMR, GC-MS).

Issue 2: Undesired Product Distribution (e.g., prevalence of SN2 product when Favorskii rearrangement is desired)

Possible Cause Troubleshooting Steps
Nucleophile is too strong and/or not basic enough. - Use a stronger, more hindered base to favor enolate formation for the Favorskii rearrangement over direct nucleophilic attack.
Solvent favors SN2. - For the Favorskii rearrangement, a polar aprotic solvent is often preferred. If using a protic solvent, consider that it may favor SN2 by solvating the nucleophile differently.
Steric hindrance. - While this compound is a secondary halide, steric hindrance around the electrophilic carbon can influence the SN2 reaction rate. This is generally less of a concern than with tertiary halides.

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Reaction of this compound with a Nucleophile

This protocol provides a general framework. Specific parameters should be optimized for the particular solvent and nucleophile being investigated.

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide, sodium azide)

  • Anhydrous solvent (e.g., methanol, DMF)

  • Reaction vessel with a magnetic stirrer and temperature control

  • Inert atmosphere (e.g., nitrogen or argon)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Analytical instruments (GC-MS, NMR)

Procedure:

  • Set up a clean, dry reaction vessel under an inert atmosphere.

  • Add the desired anhydrous solvent to the vessel.

  • Add the nucleophile to the solvent and stir until dissolved.

  • Bring the solution to the desired reaction temperature.

  • Add this compound to the reaction mixture to initiate the reaction.

  • Monitor the reaction progress by taking aliquots at regular intervals and quenching them with a suitable solution.

  • Analyze the quenched aliquots by GC-MS or NMR to determine the concentration of reactants and products over time.

  • Upon reaction completion, quench the entire reaction mixture.

  • Perform a liquid-liquid extraction to isolate the organic products.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the product(s) if necessary (e.g., by column chromatography).

  • Characterize the final product(s) using spectroscopic methods (NMR, IR, Mass Spectrometry).

Protocol 2: Kinetic Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the rate constant and product distribution of the reaction of this compound.

Procedure:

  • Prepare Standard Solutions: Prepare a series of standard solutions of known concentrations for this compound and any expected products in the reaction solvent.

  • Run Calibration Curves: Inject the standard solutions into the GC-MS to generate calibration curves for each compound. This will allow for the conversion of peak areas to concentrations.

  • Set up the Reaction: Follow the general reaction protocol (Protocol 1).

  • Sample Collection: At timed intervals, withdraw a small aliquot of the reaction mixture and immediately quench it to stop the reaction. Dilute the quenched aliquot with a known volume of solvent containing an internal standard.

  • GC-MS Analysis: Inject the prepared samples into the GC-MS. Use a suitable temperature program to separate the reactants and products.

  • Data Analysis:

    • Integrate the peak areas of the reactant and product(s) and the internal standard.

    • Use the calibration curves to determine the concentration of each species at each time point.

    • Plot the concentration of the reactant versus time.

    • Determine the order of the reaction and the rate constant by fitting the data to the appropriate integrated rate law.

    • Calculate the product yields at the end of the reaction.

Data Presentation

Table 1: Hypothetical Rate Constants for the Reaction of this compound with Sodium Methoxide at 25°C

SolventDielectric Constant (ε)Rate Constant (k) [M⁻¹s⁻¹]
Methanol32.7Data not available
Ethanol24.5Data not available
Acetone20.7Data not available
Dimethylformamide (DMF)36.7Data not available
Dimethyl Sulfoxide (DMSO)46.7Data not available

Table 2: Hypothetical Product Distribution for the Reaction of this compound with Sodium Ethoxide at 50°C

SolventSN2 Product Yield (%)Favorskii Product Yield (%)
EthanolData not availableData not available
Tetrahydrofuran (THF)Data not availableData not available
tert-ButanolData not availableData not available

Visualizations

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products cluster_factors Influencing Factors 2_Chloropentan_3_one This compound SN2_Pathway SN2 Pathway 2_Chloropentan_3_one->SN2_Pathway Direct Attack Favorskii_Pathway Favorskii Pathway 2_Chloropentan_3_one->Favorskii_Pathway Enolate Formation Base_Nucleophile Base / Nucleophile Base_Nucleophile->SN2_Pathway Base_Nucleophile->Favorskii_Pathway Substitution_Product Substitution Product SN2_Pathway->Substitution_Product Rearrangement_Product Rearrangement Product (Carboxylic Acid Derivative) Favorskii_Pathway->Rearrangement_Product Solvent Solvent Solvent->SN2_Pathway Polar Aprotic favors Solvent->Favorskii_Pathway Strong Base favors

Caption: Competing reaction pathways for this compound.

G Start Start Reaction Monitor Monitor Reaction Progress (Take Aliquots) Start->Monitor Quench Quench Aliquot Monitor->Quench At Timed Intervals End End of Experiment Monitor->End Reaction Complete Analyze Analyze by GC-MS / NMR Quench->Analyze Data Plot Concentration vs. Time Analyze->Data Kinetics Determine Rate Law and Rate Constant Data->Kinetics

References

Technical Support Center: Optimizing Reactions with 2-Chloropentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloropentan-3-one. The information is designed to help you optimize your reaction conditions, particularly temperature, to improve yields and minimize side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with this compound is giving a low yield of the desired product. What are the likely causes and how can I improve it?

A1: Low yields in reactions involving this compound, an α-chloro ketone, can stem from several factors, often related to temperature and reaction conditions.

  • Potential Causes:

    • Side Reactions: At elevated temperatures, competing reactions such as elimination or the formation of byproducts may become more prevalent.

    • Degradation of Starting Material: this compound can be unstable, especially in the presence of moisture or bases, leading to hydrolysis to form 2-hydroxypentan-3-one and hydrochloric acid.[1]

    • Sub-optimal Temperature: The activation energy for your desired reaction may not be optimally met, or a higher temperature may be favoring an undesired pathway.

  • Troubleshooting Steps:

    • Temperature Screening: Perform small-scale reactions at a range of temperatures (e.g., 0°C, room temperature, 40°C, 60°C) to identify the optimal condition for your specific transformation.

    • Anhydrous Conditions: Ensure all glassware is oven-dried and reagents and solvents are anhydrous. The presence of water can lead to hydrolysis of the α-chloro ketone.[1]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.[1]

    • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to minimize substitution or elimination side reactions with the this compound. Avoid using amine bases if possible, as they can act as nucleophiles.[1]

Q2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity for my target compound?

A2: The formation of multiple products often indicates a lack of selectivity in the reaction, which can be highly dependent on temperature. In the synthesis of chlorinated pentanones, temperature has been shown to influence the distribution of isomers.[1]

  • Potential Causes for Isomer Formation:

    • Thermodynamic vs. Kinetic Control: At lower temperatures, the kinetically favored product may be formed, while at higher temperatures, the reaction may favor the more stable, thermodynamically controlled product.

    • Rearrangement Reactions: Under certain conditions, α-chloro ketones can undergo rearrangements.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: To favor the kinetic product, try running the reaction at a lower temperature.

    • Gradual Addition of Reagents: Adding a key reagent slowly at a controlled temperature can help to maintain a low concentration of the reactive species and improve selectivity.

    • Solvent Effects: The polarity of the solvent can influence reaction pathways. Consider screening different anhydrous solvents to see if selectivity can be improved.

Q3: My purified this compound seems to degrade over time, affecting my experimental results. What are the best storage and handling practices?

A3: α-chloro ketones are known for their limited stability. Proper storage and handling are critical to ensure reproducible results.

  • Best Practices:

    • Storage Conditions: Store this compound at low temperatures (ideally -20°C) under an inert atmosphere (argon or nitrogen).[1] It should be protected from light.[1]

    • Solvent: If storing as a solution, use a dry, aprotic solvent such as toluene (B28343) or dichloromethane.[1]

    • Handling: Prepare solutions of this compound immediately before use. Avoid prolonged exposure to ambient air and moisture.

Data Presentation

The following tables summarize quantitative data on the effect of temperature on the chlorination of 3-pentanone (B124093), which can provide insights into the behavior of chlorinated pentanones at different temperatures.

Table 1: Effect of Temperature on Product Yields in the Chlorination of 3-Pentanone in the Absence of O₂

Temperature (K)1-chloro-3-pentanone Yield (%)2-chloro-3-pentanone Yield (%)
2972178
>297Modest IncreaseRelative Decrease

Data extracted from a study on the reaction of chlorine atoms with 3-pentanone.[1]

Table 2: Effect of Temperature and O₂ on Product Yields in the Chlorination of 3-Pentanone

Temperature (K)O₂ Concentration (ppm)2-chloro-3-pentanone Yield (%)Major Oxygenated Products
2975002.5Acetaldehyde, 2,3-pentanedione, propionyl chloride
420500Becomes primary productOxygenated products suppressed
50010,000-Ethylvinylketone (small yield)

Data extracted from a study on the reaction of chlorine atoms with 3-pentanone.[1]

Experimental Protocols

Protocol 1: General Procedure for the Chlorination of 3-Pentanone

This protocol is based on the general principles of α-chlorination of ketones.

  • Materials:

    • 3-Pentanone

    • Chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide)

    • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

    • Acid catalyst (e.g., HCl in ether) - optional, for acid-catalyzed chlorination

    • Round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

    • Inert gas supply (Nitrogen or Argon)

    • Cooling bath (ice-water or dry ice-acetone)

  • Procedure:

    • Set up a dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for inert gas.

    • Charge the flask with 3-pentanone and the anhydrous solvent.

    • Cool the mixture to the desired temperature (e.g., 0°C) using a cooling bath.

    • If using an acid catalyst, add it to the stirred solution.

    • Dissolve the chlorinating agent in the anhydrous solvent and add it to the dropping funnel.

    • Add the chlorinating agent dropwise to the stirred solution of 3-pentanone over a period of 30-60 minutes, while maintaining the desired temperature.

    • After the addition is complete, allow the reaction to stir at the selected temperature for a specified time, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

    • Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution).

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as distillation or column chromatography.

Mandatory Visualizations

Temperature_Optimization_Workflow Troubleshooting Workflow for this compound Reactions start Start: Low Yield or Multiple Products check_temp Is Reaction Temperature Optimized? start->check_temp temp_screen Perform Temperature Screening (e.g., 0°C, RT, 40°C, 60°C) check_temp->temp_screen No check_conditions Are Anhydrous and Inert Conditions Used? check_temp->check_conditions Yes temp_screen->check_conditions implement_conditions Use Oven-Dried Glassware, Anhydrous Solvents, and Inert Atmosphere (N2/Ar) check_conditions->implement_conditions No check_base Is a Suitable Base Used? check_conditions->check_base Yes implement_conditions->check_base use_non_nucleophilic_base Use Non-Nucleophilic, Sterically Hindered Base check_base->use_non_nucleophilic_base No analyze_results Analyze Purity and Yield check_base->analyze_results Yes use_non_nucleophilic_base->analyze_results

Caption: A logical workflow for troubleshooting common issues in reactions.

Reaction_Pathway Influence of Temperature on Chlorination of 3-Pentanone cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 3-Pentanone 3-Pentanone low_temp Low Temperature (e.g., 297 K) 3-Pentanone->low_temp high_temp Higher Temperature (e.g., >297 K) 3-Pentanone->high_temp o2_presence Presence of O2 (e.g., 297 K) 3-Pentanone->o2_presence high_temp_o2 High Temperature with O2 (e.g., 420 K) 3-Pentanone->high_temp_o2 Cl2 Cl2 Cl2->low_temp Cl2->high_temp Cl2->o2_presence Cl2->high_temp_o2 product_2_chloro This compound (Major Product) low_temp->product_2_chloro 78% product_1_chloro 1-Chloropentan-3-one (Minor Product) low_temp->product_1_chloro 21% high_temp->product_1_chloro Yield Increases o2_presence->product_2_chloro Yield Decreases Dramatically oxygenated_byproducts Oxygenated Byproducts o2_presence->oxygenated_byproducts Major high_temp_o2->product_2_chloro Primary Product high_temp_o2->oxygenated_byproducts Suppressed

Caption: Reaction pathways showing the effect of temperature and oxygen.

References

Validation & Comparative

A Comparative Guide to Alternative Reagents for the Alpha-Chlorination of Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective alpha-chlorination of ketones is a critical transformation in the synthesis of valuable intermediates. Traditional methods often rely on hazardous reagents like chlorine gas or sulfuryl chloride, necessitating the exploration of safer and more efficient alternatives. This guide provides an objective comparison of three prominent alternative reagents: Trichloroisocyanuric acid (TCICA), N-Chlorosuccinimide (NCS), and an Oxone®/HCl system, supported by experimental data and detailed protocols.

Introduction to Alpha-Chlorination of Ketones

The alpha-halogenation of ketones is a fundamental reaction in organic synthesis. The reaction typically proceeds through an acid-catalyzed enol or enolate intermediate, which then reacts with an electrophilic halogen source. The resulting α-haloketones are versatile building blocks for the synthesis of a wide array of more complex molecules.

Traditional chlorinating agents, while effective, present significant drawbacks:

  • Chlorine Gas (Cl₂): Highly toxic, corrosive, and difficult to handle, requiring specialized equipment.

  • Sulfuryl Chloride (SO₂Cl₂): Corrosive, toxic, and can lead to undesired side reactions, including dichlorination and chlorination of other functional groups.[1]

These limitations have driven the search for solid, stable, and safer chlorinating reagents that offer high yields and selectivity under milder reaction conditions.

Comparison of Alternative Chlorinating Agents

This section provides a comparative overview of TCICA, NCS, and Oxone®/HCl for the alpha-chlorination of ketones.

Reagent/SystemFormKey AdvantagesKey Disadvantages
Trichloroisocyanuric Acid (TCICA) White crystalline solidHigh chlorine content (up to 90%), stable, cost-effective, easy to handle. Byproduct (cyanuric acid) is easily filtered off.Can be highly reactive; reactions can be exothermic. May require a catalyst for less reactive ketones.
N-Chlorosuccinimide (NCS) White crystalline solidMild and selective reagent, widely available, generally good yields for monochlorination.Lower chlorine content compared to TCICA, can be more expensive, may require a catalyst or longer reaction times.
Oxone®/HCl Solid (Oxone®) and aqueous solution (HCl)Inexpensive and readily available reagents, generates the active chlorinating species in situ, environmentally benign.Often requires longer reaction times, and the aqueous system may not be suitable for all substrates.
Performance Data

The following tables summarize the performance of these reagents for the alpha-chlorination of two common ketone substrates: acetophenone (B1666503) and cyclohexanone (B45756).

Table 1: α-Chlorination of Acetophenone

ReagentConditionsTimeYield (%)Reference
TCICAMethanol, p-TsOH, 30-35 °C4-8 h65-94[1][2]
NCSMethanol, p-TsOH, 35 °C (ultrasound)-High[1]
Oxone®/NH₄ClMethanol, RT24 hModerate to Good[3][4]

Table 2: α-Chlorination of Cyclohexanone

ReagentConditionsTimeYield (%)Reference
TCICADichloromethane, TEMPO (catalyst)-93[5]
NCS---[6][7]
Oxone®/HClDichloromethane, RT--[8]

Reaction Mechanisms and Experimental Workflow

The alpha-chlorination of ketones with these alternative reagents generally proceeds via an acid-catalyzed mechanism, as illustrated below.

Alpha_Chlorination_Mechanism cluster_reagents Source of Electrophilic Chlorine (Cl+) Ketone Ketone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ Enol Enol Intermediate Alpha_Chloro_Ketone α-Chloro Ketone Enol->Alpha_Chloro_Ketone + Cl+ Protonated_Ketone->Enol - H+ H_plus_out H+ Alpha_Chloro_Ketone->H_plus_out - H+ H_plus H+ Cl_plus Cl+ TCICA TCICA NCS NCS Oxone_HCl Oxone/HCl

Caption: General acid-catalyzed alpha-chlorination of a ketone.

The experimental workflow for each reagent system shares common steps but differs in the specific reagents and workup procedures.

Experimental_Workflow cluster_TCICA TCICA Method cluster_NCS NCS Method cluster_Oxone Oxone/HCl Method Start_TCICA Dissolve Ketone in Solvent Add_TCICA Add TCICA (and catalyst if needed) Start_TCICA->Add_TCICA React_TCICA Stir at specified temperature Add_TCICA->React_TCICA Workup_TCICA Filter Cyanuric Acid, Aqueous Wash React_TCICA->Workup_TCICA End_TCICA Purification Workup_TCICA->End_TCICA Start_NCS Dissolve Ketone in Solvent Add_NCS Add NCS (and catalyst if needed) Start_NCS->Add_NCS React_NCS Stir at specified temperature Add_NCS->React_NCS Workup_NCS Aqueous Wash React_NCS->Workup_NCS End_NCS Purification Workup_NCS->End_NCS Start_Oxone Prepare Ketone and Oxone Mixture Add_HCl Add HCl Start_Oxone->Add_HCl React_Oxone Stir at specified temperature Add_HCl->React_Oxone Workup_Oxone Phase Separation, Aqueous Wash React_Oxone->Workup_Oxone End_Oxone Purification Workup_Oxone->End_Oxone

Caption: Comparative experimental workflow for ketone alpha-chlorination.

Detailed Experimental Protocols

The following are representative experimental protocols for the alpha-chlorination of acetophenone and cyclohexanone using the discussed reagents.

Protocol 1: α-Chlorination of Acetophenone using Trichloroisocyanuric Acid (TCICA)

Materials:

  • Acetophenone

  • Trichloroisocyanuric acid (TCICA)

  • p-Toluenesulfonic acid (p-TsOH)

  • Methanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate (B1210297)

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (1.0 eq) in methanol.

  • Add p-toluenesulfonic acid (catalytic amount).

  • Slowly add TCICA (0.35-0.40 eq) in portions to the stirring solution at 30-35 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the cyanuric acid precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude α-chloroacetophenone.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: α-Chlorination of Cyclohexanone using N-Chlorosuccinimide (NCS)

Materials:

  • Cyclohexanone

  • N-Chlorosuccinimide (NCS)

  • Solvent (e.g., Dichloromethane or Acetic Acid)

  • Catalyst (e.g., p-TsOH, optional)

  • Sodium sulfite (B76179) (aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a solution of cyclohexanone (1.0 eq) in the chosen solvent in a round-bottom flask, add NCS (1.1 eq). A catalytic amount of p-TsOH can be added if required.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or Gas Chromatography (GC).

  • After the reaction is complete, quench by adding an aqueous solution of sodium sulfite.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by distillation or column chromatography.

Protocol 3: α-Chlorination of Acetophenone using Oxone® and HCl

Materials:

  • Acetophenone

  • Oxone® (Potassium peroxymonosulfate)

  • Hydrochloric acid (HCl, concentrated)

  • Dichloromethane

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • In a round-bottom flask, prepare a mixture of acetophenone (1.0 eq) and Oxone® (1.2 eq) in dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated hydrochloric acid (2.0 eq) to the stirring mixture via a dropping funnel.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting α-chloroacetophenone by column chromatography.

Conclusion and Reagent Selection

The choice of an alternative reagent for the alpha-chlorination of ketones depends on several factors, including the substrate's reactivity, the desired selectivity, scalability, cost, and safety considerations.

Reagent_Selection_Flowchart decision decision reagent reagent Start Start: Need for α-Chlorination Cost_Safety Is cost and high chlorine atom economy critical? Start->Cost_Safety Substrate_Sensitivity Is the substrate sensitive to harsh conditions? Cost_Safety->Substrate_Sensitivity No TCICA Consider TCICA Cost_Safety->TCICA Yes Mild_Conditions Are mild conditions and good selectivity paramount? Substrate_Sensitivity->Mild_Conditions No NCS Consider NCS Substrate_Sensitivity->NCS Yes Green_Chemistry Are 'green' and inexpensive reagents a priority? Mild_Conditions->Green_Chemistry No Mild_Conditions->NCS Yes Green_Chemistry->Start No, re-evaluate Oxone_HCl Consider Oxone/HCl Green_Chemistry->Oxone_HCl Yes

Caption: Decision-making flowchart for reagent selection.

  • TCICA is an excellent choice for large-scale syntheses where cost and atom economy are primary concerns. Its high reactivity may also be advantageous for less reactive ketones.

  • NCS is a reliable and selective reagent, particularly suitable for laboratory-scale synthesis and for substrates that are sensitive to more aggressive reagents.

  • The Oxone®/HCl system offers a green and cost-effective alternative, although it may require longer reaction times and is best suited for substrates compatible with aqueous conditions.

By carefully considering these factors and the provided experimental data, researchers can select the most appropriate and efficient reagent for their specific alpha-chlorination needs.

References

A Comparative Analysis of 2-Chloropentan-3-one and Other Electrophilic Building Blocks in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of 2-Chloropentan-3-one with other common electrophilic building blocks, supported by experimental data and detailed protocols to aid in making informed decisions for your research.

This compound, an α-haloketone, is a versatile bifunctional molecule possessing two electrophilic centers: the carbonyl carbon and the α-carbon bearing the chlorine atom. This dual reactivity makes it a valuable precursor for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds that form the backbone of many pharmaceutical agents. This guide will compare the performance of this compound against other classes of electrophilic building blocks in two fundamental reaction types: heterocycle synthesis and nucleophilic substitution.

Comparison in Heterocycle Synthesis: The Hantzsch Thiazole (B1198619) Synthesis

The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of the thiazole ring, a common scaffold in medicinal chemistry. The reaction involves the condensation of an α-haloketone with a thioamide. Here, we compare the performance of this compound with the more reactive α-bromoketone, 2-bromoacetophenone (B140003), in the synthesis of a thiazole derivative.

Quantitative Data Summary
Electrophilic Building BlockReactionNucleophileProductReaction TimeYield (%)
2-BromoacetophenoneHantzsch Thiazole SynthesisThiourea (B124793)2-Amino-4-phenylthiazole30 minutes99%[1]
This compoundHantzsch Thiazole SynthesisThiourea2-Amino-4-ethyl-5-methylthiazole~2-4 hours (estimated)~70-80% (estimated)

Note: The reaction time and yield for this compound are estimated based on the general reactivity trend of α-haloketones (Br > Cl) and typical yields for similar reactions.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole from 2-Bromoacetophenone [1]

  • Materials: 2-Bromoacetophenone (5.0 mmol), Thiourea (7.5 mmol), Methanol (B129727) (5 mL), 5% Sodium Carbonate solution.

  • Procedure:

    • Combine 2-bromoacetophenone and thiourea in a 20 mL scintillation vial.

    • Add methanol and a stir bar.

    • Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.

    • Allow the solution to cool to room temperature.

    • Pour the reaction mixture into a beaker containing 20 mL of 5% sodium carbonate solution and swirl.

    • Filter the resulting precipitate through a Büchner funnel, washing the filter cake with water.

    • Air dry the solid product.

Protocol 2: Synthesis of 2-Amino-4-ethyl-5-methylthiazole from this compound (Generalized Protocol)

  • Materials: this compound (1.0 eq.), Thiourea (1.2 eq.), Ethanol (B145695).

  • Procedure:

    • Dissolve thiourea in ethanol in a round-bottom flask.

    • Add this compound to the solution.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, filter, and concentrate to obtain the crude product.

    • Purify the product by column chromatography or recrystallization.

Discussion

The data clearly illustrates the higher reactivity of the α-bromoketone over the α-chloroketone. 2-Bromoacetophenone provides a near-quantitative yield of the thiazole product in a significantly shorter reaction time. While this compound is a viable substrate, its lower reactivity necessitates longer reaction times and likely results in a lower yield. The choice between these building blocks may depend on factors such as cost, availability, and the desired reactivity profile for a specific synthetic strategy.

Comparison in Nucleophilic Substitution: Alkylation of a Secondary Amine

Nucleophilic substitution is a fundamental transformation in organic synthesis. Here, we compare the performance of this compound with a simple primary alkyl halide, methyl iodide, in the N-alkylation of piperidine (B6355638), a secondary amine.

Quantitative Data Summary
Electrophilic Building BlockReactionNucleophileProductReaction TimeYield (%)
Methyl IodideN-AlkylationPiperidineN-Methylpiperidine~1 week (at RT)72-88%[2]
This compoundN-AlkylationPiperidine1-(Pentan-3-one-2-yl)piperidineNot specifiedNot specified
Experimental Protocols

Protocol 3: N-Alkylation of Piperidine with Methyl Iodide [3][4]

  • Materials: Piperidine (1.0 eq.), Methyl Iodide (1.1 eq.), Anhydrous Acetonitrile (B52724), Dry Nitrogen Atmosphere.

  • Procedure:

    • Prepare a 0.1 M solution of piperidine in anhydrous acetonitrile in a dry round-bottom flask under a nitrogen atmosphere.

    • Slowly add methyl iodide (1.1 equivalents) to the stirred solution over several hours at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, remove the acetonitrile and any excess reactants by rotary evaporation to yield the N-methylpiperidinium iodide salt.

    • To obtain the free base, partition the salt between diethyl ether and a saturated aqueous sodium bicarbonate solution.

    • Collect the ethereal layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent.

Protocol 4: N-Alkylation of Piperidine with this compound (Generalized Protocol)

  • Materials: Piperidine (1.0 eq.), this compound (1.1 eq.), Anhydrous Acetonitrile or DMF, Base (e.g., K₂CO₃), Dry Nitrogen Atmosphere.

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add piperidine, the anhydrous solvent, and the base.

    • Slowly add this compound to the stirred mixture.

    • Heat the reaction mixture if necessary and monitor its progress by TLC.

    • Upon completion, filter to remove the base and concentrate the filtrate.

    • Perform an aqueous work-up and purify the crude product by column chromatography.

Discussion

Methyl iodide is a highly reactive and sterically unhindered electrophile, making it a very efficient methylating agent for amines. This compound, being a secondary halide, is sterically more hindered. However, the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it more reactive than a simple secondary alkyl chloride. While a direct quantitative comparison is not available, it is expected that the alkylation with methyl iodide would be significantly faster. The choice of electrophile in this case would depend on the desired substituent to be introduced. This compound allows for the introduction of a functionalized pentanone moiety, which can be a valuable handle for further synthetic transformations.

Visualizing the Chemistry: Workflows and Mechanisms

To further clarify the processes discussed, the following diagrams, created using the DOT language, illustrate the experimental workflows and reaction mechanisms.

Hantzsch_Thiazole_Synthesis_Workflow cluster_start Starting Materials Alpha-Haloketone Alpha-Haloketone Reaction Reaction in Solvent (e.g., Ethanol) Alpha-Haloketone->Reaction Thiourea Thiourea Thiourea->Reaction Workup Aqueous Work-up & Neutralization Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product Thiazole Derivative Purification->Product SN2_Alkylation_Workflow cluster_start Starting Materials Electrophile Electrophilic Building Block Reaction Reaction in Solvent with Base (optional) Electrophile->Reaction Amine Amine Amine->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product N-Alkylated Amine Purification->Product Hantzsch_Mechanism start Thiourea intermediate1 Nucleophilic Attack (SN2) start->intermediate1 + α-Haloketone intermediate2 Intermediate intermediate1->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Cyclic Intermediate cyclization->intermediate3 dehydration Dehydration intermediate3->dehydration product Thiazole dehydration->product

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Chloropentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Chloropentan-3-one, a halogenated ketone with applications in organic synthesis, is crucial for process monitoring, quality control, and research applications. This guide provides a comparative overview of two distinct analytical methods for its quantification: a highly specific chromatographic method, Gas Chromatography-Mass Spectrometry (GC-MS), and a broadly applicable colorimetric method, the 2,4-Dinitrophenylhydrazine (B122626) (2,4-DNPH) Spectrophotometric Assay. This comparison, supported by experimental data from analogous compounds and established methodologies, will assist researchers in selecting the most appropriate technique for their specific needs.

Performance Comparison of Analytical Methods

The selection of an analytical method is often a trade-off between performance characteristics such as sensitivity, specificity, and throughput. The following table summarizes the typical performance of GC-MS and the 2,4-DNPH assay for the quantification of small ketones, providing a basis for comparison.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) 2,4-DNPH Spectrophotometric Assay
Principle Separation by volatility and polarity, followed by mass-based identification and quantification.Colorimetric reaction of the ketone with 2,4-DNPH to form a colored hydrazone, measured by absorbance.[1]
Specificity Very High (mass-selective detection)Moderate (reacts with most aldehydes and ketones)[2]
Linearity Range 10 ppm - 1000 ppm (0.01 - 1 µg/mL)[3]0.2 µg/mL - 100 µg/mL[4]
Limit of Detection (LOD) < 0.1 ng/mL[5]0.07 - 0.2 µg/mL[4]
Limit of Quantification (LOQ) 10 ppm (for similar compounds)[3]0.21 - 0.6 µg/mL[4]
Precision (RSD%) < 10%[5]< 5%
Accuracy (Recovery %) 95% - 105%[5]94.5% - 102.5% (for similar assays)[6]
Throughput ModerateHigh (amenable to 96-well plate format)[2]
Instrumentation GC-MS systemSpectrophotometer (plate reader or cuvette-based)

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are the methodologies for the two compared analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is adapted from validated procedures for the analysis of volatile and halogenated organic compounds.[3][7]

1. Sample Preparation:

  • Accurately weigh a sample containing this compound and dissolve it in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a known final volume in a volumetric flask.

  • Prepare a series of calibration standards by diluting a stock solution of this compound in the same solvent.

  • Prepare a blank sample using only the solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

  • Column: ZB-5MS (30 m x 0.32 mm, 1.0 µm film thickness) or equivalent.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 10:1 ratio) to handle potentially high concentrations and non-volatile residues.[3]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at 10°C/min.

    • Hold: Hold at 200°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for this compound would need to be determined from its mass spectrum (e.g., molecular ion and characteristic fragment ions).

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the target ion against the concentration of the calibration standards.

  • Quantify this compound in the samples by comparing their peak areas to the calibration curve.

2,4-Dinitrophenylhydrazine (2,4-DNPH) Spectrophotometric Assay

This colorimetric assay is a well-established method for the quantification of carbonyl compounds.[1][2]

1. Reagent Preparation (Brady's Reagent):

  • Carefully dissolve 0.2 M of 2,4-dinitrophenylhydrazine in phosphoric acid.[2]

2. Sample and Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare sample solutions by dissolving the substance to be analyzed in the same solvent.

3. Assay Procedure (96-well plate format):

  • To each well of a 96-well microplate, add 195 µL of the sample or standard solution.[2]

  • Add 5 µL of the 0.2 M 2,4-DNPH reagent to each well.[2]

  • Incubate the plate at room temperature for 2 minutes.[2]

  • Measure the absorbance at the wavelength of maximum absorption for the resulting 2,4-dinitrophenylhydrazone derivative (a wavelength scan should be performed to determine the optimal wavelength, which is often around 490 nm for ketones).[2]

4. Data Analysis:

  • Construct a calibration curve by plotting the absorbance values of the standards against their concentrations.

  • Determine the concentration of this compound in the samples from the calibration curve.

Method Validation Workflow

The validation of an analytical method is essential to ensure its suitability for the intended purpose.[8] The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation cluster_3 Documentation MD1 Define Analytical Requirements MD2 Select Method (e.g., GC-MS) MD1->MD2 D1 Validation Protocol MD1->D1 MD3 Optimize Parameters (Column, Temp, Flow Rate) MD2->MD3 V1 Specificity / Selectivity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Limit of Detection (LOD) V2->V3 V4 Limit of Quantification (LOQ) V2->V4 V5 Accuracy (Recovery) V4->V5 V6 Precision (Repeatability & Intermediate Precision) V5->V6 V7 Robustness V6->V7 MI1 Routine Analysis V7->MI1 D2 Validation Report V7->D2 MI2 Quality Control MI1->MI2 D3 Standard Operating Procedure (SOP) MI1->D3

Caption: Workflow for Analytical Method Validation.

Conclusion

The choice between GC-MS and a 2,4-DNPH spectrophotometric assay for the quantification of this compound depends heavily on the specific requirements of the analysis. GC-MS offers superior specificity and sensitivity, making it the ideal choice for regulatory submissions, trace-level quantification, and analysis in complex matrices. In contrast, the 2,4-DNPH assay provides a rapid, high-throughput, and cost-effective method suitable for routine process monitoring or screening applications where the presence of other carbonyl compounds is not a significant concern. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make an informed decision and to properly validate their chosen method for its intended application.

References

A Comparative Guide to Catalysts for the Synthesis of 2-Chloropentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of α-chloroketones, such as 2-Chloropentan-3-one, is a critical step in the production of various fine chemicals and pharmaceutical intermediates. The introduction of a chlorine atom at the α-position of a ketone enhances its synthetic versatility, making it a valuable building block for more complex molecules. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound via the α-chlorination of pentan-3-one. The performance of different catalyst types, including metal-based catalysts, organocatalysts, and phase transfer catalysts, is compared based on available experimental data for similar acyclic ketones.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic systems for the α-chlorination of ketones. While specific data for pentan-3-one is limited in the readily available literature, the data presented for other acyclic and cyclic ketones provides a basis for comparison.

Catalyst TypeCatalyst/ReagentsSubstrateChlorinating AgentReaction ConditionsYield (%)Key Observations
Metal-Based Catalyst Ceric Ammonium (B1175870) Nitrate (B79036) (CAN)Various acyclic and cyclic ketonesAcetyl ChlorideAcetonitrile (B52724), Room Temperature, 4-7 h70-85Mild conditions, good chemo- and regioselectivity, avoids polychlorination.[1][2]
Organocatalyst Chiral 2-Aminobenzimidazole DerivativesCyclic β-ketoesters and 1,3-diketonesN-Chlorosuccinimide (NCS) or HexachlorocyclohexadienoneToluene (B28343), -50 °CHighEnantioselective, moderate to high enantiomeric excess (up to 50% ee).[3]
Organocatalyst Chiral ThioureaRacemic α-keto sulfonium (B1226848) saltsNaCl (aqueous)Phase-transfer systemHighEnantioconvergent, excellent enantioselectivity.[4]
Phase Transfer Catalyst Quaternary Ammonium Salts (e.g., Aliquat 336)KetonesHexachloroethane (B51795) (C2Cl6)Strong base (e.g., NaOH)Not specifiedForms α-chloroketone as an intermediate in α-hydroxylation.[5]
Acid Catalyst Mineral Acids (e.g., HCl) or Acidic Salts (e.g., NH4Cl)Aliphatic ketonesGaseous ChlorineRoom TemperatureGoodReduces induction period and allows for smoother reaction control.[6]

Experimental Protocols

Detailed methodologies for key experimental approaches are provided below. These protocols are based on established literature procedures for the α-chlorination of ketones and can be adapted for the synthesis of this compound from pentan-3-one.

Method 1: Ceric Ammonium Nitrate (CAN) Catalyzed α-Chlorination

This method utilizes a catalytic amount of CAN for the mild and selective α-chlorination of ketones using acetyl chloride as the chlorine source.[1][2]

Materials:

  • Pentan-3-one

  • Acetyl Chloride

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile (CH3CN)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Ethyl acetate (B1210297)

Procedure:

  • To a solution of pentan-3-one (1.0 mmol) in acetonitrile (5 mL), add a catalytic amount of ceric ammonium nitrate (0.1 mmol).

  • To this mixture, add acetyl chloride (1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-7 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Method 2: Phase Transfer Catalyzed α-Chlorination

This protocol describes a general approach for the α-chlorination of ketones under phase transfer conditions, where the α-chloroketone is a key intermediate.[5]

Materials:

  • Pentan-3-one

  • Hexachloroethane (C2Cl6)

  • Sodium Hydroxide (B78521) (NaOH) solution (e.g., 50%)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)

  • Toluene

Procedure:

  • In a round-bottom flask, combine pentan-3-one (1.0 mmol), hexachloroethane (2.2 mmol), and a catalytic amount of the phase transfer catalyst (e.g., 0.05 mmol) in toluene (10 mL).

  • Add the sodium hydroxide solution and stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction by TLC or GC-MS for the formation of this compound.

  • Once the starting material is consumed, carefully separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Method 3: Acid-Catalyzed Direct Chlorination

This method, adapted from a general procedure for aliphatic ketones, uses a catalytic amount of an acid to facilitate the direct chlorination with gaseous chlorine.[6]

Materials:

  • Pentan-3-one

  • Gaseous Chlorine (Cl2)

  • Hydrochloric Acid (HCl, concentrated) or Ammonium Chloride (NH4Cl)

  • Water (if using NH4Cl)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel equipped with a gas inlet tube and a stirrer, place pentan-3-one.

  • Add a small amount of the catalyst (e.g., a few drops of concentrated HCl or a small amount of NH4Cl dissolved in a minimal amount of water).

  • At room temperature, bubble gaseous chlorine through the stirred ketone at a moderate rate.

  • Monitor the reaction progress by observing the disappearance of the chlorine color and by analytical methods (e.g., GC).

  • Upon completion, stop the chlorine flow and purge the system with an inert gas to remove excess chlorine.

  • Wash the reaction mixture with a dilute sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and purify by distillation.

Visualizing the Catalytic Pathways

The following diagrams illustrate the general workflows and proposed catalytic cycles for the synthesis of this compound.

experimental_workflow cluster_start Starting Materials cluster_catalysis Catalytic System cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product pentan_3_one Pentan-3-one reaction_vessel Reaction Vessel (Solvent, Temp, Time) pentan_3_one->reaction_vessel chlorinating_agent Chlorinating Agent (e.g., Acetyl Chloride, Cl2, NCS) chlorinating_agent->reaction_vessel catalyst Catalyst (e.g., CAN, Organocatalyst, PTC, Acid) catalyst->reaction_vessel workup Quenching, Extraction, Washing, Drying reaction_vessel->workup purification Distillation or Chromatography workup->purification product This compound purification->product

Caption: General experimental workflow for the catalytic synthesis of this compound.

can_catalytic_cycle cluster_cycle CAN-Catalyzed α-Chlorination can_iv Ce(IV) can_iii Ce(III) can_iv->can_iii e- can_iii->can_iv Re-oxidation ketone Pentan-3-one enol Enol/Enolate ketone->enol Tautomerization radical_cation Ketone Radical Cation enol->radical_cation Oxidation chloro_ketone This compound radical_cation->chloro_ketone acetyl_chloride Acetyl Chloride cl_radical Cl• acetyl_chloride->cl_radical SET

Caption: Proposed mechanism for CAN-catalyzed α-chlorination of ketones.

ptc_catalytic_cycle cluster_phases Phase Transfer Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase naoh NaOH qoh_org Q+OH- naoh->qoh_org Phase Transfer nacl NaCl qcl_aq Q+Cl- ketone Pentan-3-one enolate Enolate chloro_ketone This compound enolate->chloro_ketone Chlorination chloro_ketone->qcl_aq Anion Exchange chlorinating_agent R-Cl qoh_org->ketone Deprotonation

Caption: Simplified representation of a phase transfer catalytic cycle for α-chlorination.

References

Benchmarking the synthesis of 2-Chloropentan-3-one against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common synthetic methodologies for 2-Chloropentan-3-one, a valuable building block in organic synthesis. The performance of three distinct chlorination methods is evaluated, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.

Executive Summary

The synthesis of this compound from 3-pentanone (B124093) was investigated using three different chlorinating agents: chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). Direct chlorination with chlorine gas offers a high yield of the desired product. Sulfuryl chloride presents a readily available and convenient alternative, while N-chlorosuccinimide provides a milder option, often favored for its selectivity and safer handling. The choice of method will depend on factors such as required yield, purity, available equipment, and safety considerations.

Data Presentation: Comparison of Synthesis Methods

ParameterMethod 1: Direct Chlorination (Cl₂)Method 2: Sulfuryl Chloride (SO₂Cl₂)Method 3: N-Chlorosuccinimide (NCS)
Starting Material 3-Pentanone3-Pentanone3-Pentanone
Chlorinating Agent Chlorine (Cl₂)Sulfuryl Chloride (SO₂Cl₂)N-Chlorosuccinimide (NCS)
Reaction Time Not specified~12 hours (overnight)2-4 hours
Temperature 297 K (24 °C)0-5 °C to Room TemperatureRoom Temperature
Solvent N₂/O₂ diluentTolueneMethanol
Yield of this compound 78%[1]Estimated 70-80%Estimated 60-70%
Major Byproduct 1-Chloropentan-3-one (21%)[1]1-Chloropentan-3-one, Dichlorinated products1-Chloropentan-3-one, Succinimide
Purity (Post-Purification) HighHighHigh
Safety Considerations Use of toxic and corrosive chlorine gas requires specialized equipment and handling.[1]Sulfuryl chloride is corrosive, toxic if inhaled, and reacts violently with water.[2]NCS is a stable solid, but care should be taken to avoid inhalation or contact with skin.

Experimental Protocols

Method 1: Direct Chlorination with Chlorine Gas

This protocol is based on the findings from the gas-phase reaction of chlorine atoms with 3-pentanone.[1]

Materials:

  • 3-Pentanone

  • Chlorine gas (Cl₂)

  • Nitrogen (N₂) or Oxygen (O₂) as a diluent gas

  • Photoreactor equipped with a UV lamp

  • Gas chromatography (GC) system for product analysis

Procedure:

  • A mixture of 3-pentanone and a diluent gas (N₂ or O₂) is introduced into the photoreactor.

  • Chlorine gas is introduced into the reactor at a controlled flow rate.

  • The reaction is initiated by UV irradiation at 297 K.

  • The reaction progress is monitored by GC analysis of the effluent gas stream.

  • The product mixture, consisting primarily of this compound and 1-chloropentan-3-one, is collected and purified by fractional distillation.

Method 2: Chlorination with Sulfuryl Chloride

This protocol is adapted from a general procedure for the α-chlorination of β-keto esters using sulfuryl chloride.[2]

Materials:

  • 3-Pentanone

  • Sulfuryl chloride (SO₂Cl₂)

  • Toluene

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice-salt bath

  • Rotary evaporator

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 0.8 mol of 3-pentanone in 500 ml of toluene.[2]

  • Cool the solution to a temperature between 0 and 5°C using an ice-salt bath.[2]

  • Add 0.8 mol of sulfuryl chloride dropwise to the cooled solution via the dropping funnel, maintaining the temperature of the reaction mixture between 0 and 5°C during the addition.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[2]

  • The reaction mixture is then washed with water, a saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by fractional distillation under reduced pressure.

Method 3: Chlorination with N-Chlorosuccinimide (NCS)

This protocol is a general procedure for the α-chlorination of ketones using N-chlorosuccinimide.

Materials:

  • 3-Pentanone

  • N-Chlorosuccinimide (NCS)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-pentanone in methanol.

  • Add an equimolar amount of N-chlorosuccinimide to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water.

  • The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is evaporated, and the crude product is purified by fractional distillation under reduced pressure to yield this compound.

Visualization of Method Selection Workflow

SynthesisMethodSelection start Start: Need to Synthesize This compound decision1 Primary Objective? start->decision1 highest_yield Highest Yield decision1->highest_yield Yield safer_reagents Safer/Milder Conditions decision1->safer_reagents Safety/Handling method1 Method 1: Direct Chlorination (Cl2) High yield but hazardous reagent. highest_yield->method1 decision2 Equipment Availability? safer_reagents->decision2 end_choice Final Method Selection method1->end_choice method2 Method 2: Sulfuryl Chloride Good yield, convenient but corrosive. method2->end_choice method3 Method 3: N-Chlorosuccinimide Milder conditions, solid reagent. method3->end_choice specialized_setup Specialized Gas Handling decision2->specialized_setup Yes standard_fumehood Standard Fume Hood decision2->standard_fumehood No specialized_setup->method1 standard_fumehood->method2 standard_fumehood->method3

Caption: Logical workflow for selecting a synthesis method for this compound.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Start: 3-Pentanone chlorination Chlorination (Cl2, SO2Cl2, or NCS) start->chlorination quench Quenching/Washing chlorination->quench extraction Extraction quench->extraction drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation distillation Fractional Distillation evaporation->distillation product This compound distillation->product gcms GC-MS Analysis product->gcms nmr NMR Spectroscopy product->nmr

Caption: General experimental workflow for the synthesis and analysis of this compound.

References

Comparative Cross-Reactivity Analysis of 2-Chloropentan-3-one and Structurally Related α-Haloketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cross-reactivity of 2-Chloropentan-3-one, a reactive α-chloroketone. Due to a lack of publicly available cross-reactivity studies specifically on this compound, this document outlines a proposed investigational approach. It includes potential alternative compounds for comparison, detailed hypothetical experimental protocols, and templates for data presentation and visualization to guide future research.

Introduction to this compound and its Potential Reactivity

This compound (C₅H₉ClO) is an α-chloroketone, a class of organic compounds characterized by a chlorine atom attached to the carbon adjacent to a carbonyl group.[1] This structural arrangement confers a high degree of chemical reactivity, with the chlorine atom being a good leaving group and the carbonyl group activating the α-carbon for nucleophilic attack.[1] Consequently, this compound is utilized as a building block in organic synthesis for creating more complex molecules, including intermediates for pharmaceuticals and agrochemicals.[1]

The inherent electrophilicity of α-haloketones suggests a potential for covalent interactions with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. This mode of action is a common mechanism for enzyme inhibition and can lead to off-target effects and cross-reactivity with unintended proteins, a critical consideration in drug development and toxicology. This guide proposes a systematic approach to investigate the cross-reactivity profile of this compound against a panel of structurally related and functionally relevant compounds.

Alternative Compounds for Comparative Analysis

To provide a meaningful comparison, a selection of alternative compounds with varying reactivity and structural features is proposed. These include other α-haloketones and related electrophilic species.

Compound NameCAS NumberMolecular FormulaStructureRationale for Inclusion
This compound 17042-21-6C₅H₉ClOCH₃CH(Cl)C(=O)CH₂CH₃Primary compound of interest.
3-Chloropentan-2-one13280-00-7C₅H₉ClOCH₃C(=O)CH(Cl)CH₂CH₃Isomer of this compound to assess the impact of chlorine position on reactivity.[2]
1-Chloro-2-pentanone615-26-9C₅H₉ClOCH₂ClC(=O)CH₂CH₂CH₃Isomer with terminal chlorine to evaluate steric hindrance effects.
2,3-Pentanedione600-14-6C₅H₈O₂CH₃C(=O)C(=O)CH₂CH₃An α-diketone, known to cause respiratory toxicity, to compare a different type of electrophilic center.[3]
Bromoacetone598-31-2C₃H₅BrOCH₃C(=O)CH₂BrA smaller α-bromoketone, which may exhibit higher reactivity due to the better leaving group nature of bromide.
N-Ethylmaleimide (NEM)128-53-0C₆H₇NO₂A well-characterized thiol-reactive compound used as a positive control for covalent modification.

Proposed Experimental Protocols

The following are detailed, hypothetical protocols designed to assess and compare the cross-reactivity of this compound and the selected alternative compounds.

Protocol 1: In Vitro Thiol Reactivity Assay

Objective: To quantify the intrinsic reactivity of the test compounds towards a model thiol-containing molecule, glutathione (B108866) (GSH).

Materials:

  • Test compounds (this compound and alternatives) dissolved in DMSO.

  • Glutathione (GSH).

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microplate reader.

Procedure:

  • Prepare a stock solution of GSH in PBS.

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, mix the GSH solution with each concentration of the test compound. Include a vehicle control (DMSO) and a no-GSH control.

  • Incubate the plate at room temperature for a defined period (e.g., 30, 60, 120 minutes).

  • After incubation, add DTNB solution to each well. DTNB reacts with remaining free GSH to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm.

  • Measure the absorbance at 412 nm using a microplate reader.

  • Calculate the percentage of GSH depletion for each compound concentration and determine the second-order rate constant for the reaction.

Protocol 2: Competitive Covalent-Probe Activity-Based Protein Profiling (ABPP)

Objective: To identify potential protein targets and assess the selectivity of the test compounds in a complex biological matrix (e.g., cell lysate).

Materials:

  • Cell lysate from a relevant cell line (e.g., HepG2).

  • Broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne).

  • Test compounds dissolved in DMSO.

  • Click chemistry reagents (e.g., azide-biotin, CuSO₄, TBTA).

  • Streptavidin-agarose beads.

  • SDS-PAGE gels and Western blotting reagents.

  • Mass spectrometry instrumentation.

Procedure:

  • Pre-incubate the cell lysate with varying concentrations of each test compound (or DMSO as a vehicle control) for 1 hour at 37°C.

  • Add the cysteine-reactive probe to the lysates and incubate for another hour. The probe will label cysteine residues that have not been modified by the test compound.

  • Perform a click reaction to attach a reporter tag (e.g., biotin) to the probe.

  • Enrich the probe-labeled proteins using streptavidin-agarose beads.

  • Elute the enriched proteins and separate them by SDS-PAGE.

  • Visualize the protein bands by silver staining or Western blotting for a loading control. A decrease in band intensity in the presence of a test compound indicates that the compound has reacted with that protein, preventing probe labeling.

  • For target identification, excised gel bands can be subjected to in-gel digestion and analysis by LC-MS/MS.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables to facilitate comparison.

Table 1: Thiol Reactivity of Test Compounds with Glutathione

CompoundRate Constant (k, M⁻¹s⁻¹)GSH Depletion at 100 µM (%, 60 min)
This compound[Hypothetical Data][Hypothetical Data]
3-Chloropentan-2-one[Hypothetical Data][Hypothetical Data]
1-Chloro-2-pentanone[Hypothetical Data][Hypothetical Data]
2,3-Pentanedione[Hypothetical Data][Hypothetical Data]
Bromoacetone[Hypothetical Data][Hypothetical Data]
N-Ethylmaleimide[Hypothetical Data][Hypothetical Data]

Table 2: IC₅₀ Values for Inhibition of a Model Cysteine Protease (e.g., Papain)

CompoundIC₅₀ (µM)
This compound[Hypothetical Data]
3-Chloropentan-2-one[Hypothetical Data]
1-Chloro-2-pentanone[Hypothetical Data]
2,3-Pentanedione[Hypothetical Data]
Bromoacetone[Hypothetical Data]
N-Ethylmaleimide[Hypothetical Data]

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and molecular mechanisms.

Thiol_Reactivity_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis GSH GSH Solution Mix Mix GSH and Test Compounds GSH->Mix Compounds Test Compounds Compounds->Mix Incubate Incubate Mix->Incubate DTNB Add DTNB Incubate->DTNB Read Measure Absorbance at 412 nm DTNB->Read Calculate Calculate GSH Depletion Read->Calculate

Caption: Workflow for the in vitro thiol reactivity assay.

Covalent_Modification_Pathway Protein Target Protein (with Cysteine-SH) Modified_Protein Covalently Modified Protein (Inactive) Protein->Modified_Protein Nucleophilic Attack Chloroketone This compound (Electrophile) Chloroketone->Modified_Protein HCl HCl Modified_Protein->HCl Release of

Caption: Proposed mechanism of covalent modification of a target protein.

Conclusion

This guide presents a structured and comprehensive approach for investigating the cross-reactivity of this compound. By employing the outlined comparative framework, experimental protocols, and data presentation formats, researchers can generate robust and comparable data to understand the selectivity and potential off-target effects of this and related α-haloketones. Such studies are essential for the rational design of safer chemicals and for elucidating mechanisms of toxicity.

References

Navigating the Reactivity of 2-Chloropentan-3-one: A Comparative Guide to its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of functionalized ketones is paramount for the synthesis of novel molecular architectures. This guide provides a comprehensive comparison of the reaction products of 2-chloropentan-3-one, a versatile α-halo ketone, under various reaction conditions. We present a detailed analysis of nucleophilic substitution, elimination, rearrangement, and reduction pathways, supported by experimental data and detailed protocols to aid in reaction planning and optimization.

Executive Summary

This compound serves as a valuable starting material for a range of chemical transformations. Its reactivity is primarily dictated by the interplay between the electrophilic carbonyl carbon, the adjacent carbon bearing a chlorine leaving group, and the acidic α-protons. This guide elucidates the structures of the major products formed from reactions with common reagents, providing a framework for predicting and controlling the reaction outcomes.

Comparison of Reaction Products

The following table summarizes the expected major products from the reaction of this compound with various reagents, highlighting the competing reaction pathways.

Reagent(s)Predominant Reaction TypeMajor Product(s)Expected Yield
Sodium Hydroxide (B78521) (NaOH) in WaterFavorskii Rearrangement2-Methyl-3-oxopentanoic acidModerate to High
Sodium Methoxide (B1231860) (NaOMe) in Methanol (B129727)Favorskii RearrangementMethyl 2-methyl-3-oxopentanoateModerate to High
Sodium Borohydride (B1222165) (NaBH₄) in MethanolCarbonyl Reduction2-Chloropentan-3-olHigh
Lithium Diisopropylamide (LDA)Enolate FormationLithium enolate of this compoundHigh (as intermediate)
Potassium tert-Butoxide (t-BuOK)Elimination (Hofmann)Pent-1-en-3-oneModerate

In-Depth Analysis of Reaction Pathways

Favorskii Rearrangement: A Pathway to Carboxylic Acid Derivatives

The reaction of this compound with strong, non-hindered bases such as sodium hydroxide or sodium methoxide predominantly leads to a Favorskii rearrangement. This reaction proceeds through a cyclopropanone (B1606653) intermediate to yield a rearranged carboxylic acid or its ester.

Reaction with Sodium Hydroxide:

Treatment of this compound with aqueous sodium hydroxide results in the formation of 2-methyl-3-oxopentanoic acid. The reaction is typically heated to drive the rearrangement to completion.

Reaction with Sodium Methoxide:

In the presence of sodium methoxide in methanol, this compound undergoes a similar rearrangement to yield methyl 2-methyl-3-oxopentanoate.[1]

Favorskii_Rearrangement start This compound intermediate Cyclopropanone Intermediate start->intermediate Base product_acid 2-Methyl-3-oxopentanoic acid intermediate->product_acid product_ester Methyl 2-methyl-3-oxopentanoate intermediate->product_ester reagent_naoh NaOH, H₂O reagent_naome NaOMe, MeOH

  • Preparation of Sodium Methoxide: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), add anhydrous methanol. Carefully add sodium metal in small portions with cooling to control the exothermic reaction. Stir until all the sodium has dissolved.

  • Reaction: Cool the sodium methoxide solution to 0 °C in an ice bath. Add this compound dropwise to the cooled solution with vigorous stirring.

  • Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (monitoring by TLC is recommended). Quench the reaction by carefully adding water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Carbonyl Reduction: Synthesis of 2-Chloropentan-3-ol

The carbonyl group of this compound can be selectively reduced using a mild reducing agent like sodium borohydride (NaBH₄) to yield 2-chloropentan-3-ol.[2] This reaction preserves the chloro-substituent.

Carbonyl_Reduction reactant This compound product 2-Chloropentan-3-ol reactant->product 1. NaBH₄, MeOH 2. H₂O workup

  • Reaction Setup: Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride portion-wise to the cooled solution. The addition should be slow to control the evolution of hydrogen gas.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench it by the slow addition of water or dilute acid (e.g., 1 M HCl) to neutralize the excess borohydride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent under reduced pressure. The resulting 2-chloropentan-3-ol can be purified by distillation or chromatography.

Elimination Reaction: Formation of an α,β-Unsaturated Ketone

In the presence of a strong, sterically hindered base like potassium tert-butoxide (t-BuOK), an elimination reaction is favored.[3] The bulky base preferentially abstracts a proton from the less sterically hindered α'-position (the methyl group), leading to the formation of the Hofmann elimination product, pent-1-en-3-one.

Elimination_Reaction reactant This compound product Pent-1-en-3-one reactant->product t-BuOK

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF).

  • Base Addition: Add a solution of potassium tert-butoxide in THF dropwise to the ketone solution at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction and Workup: Stir the reaction mixture for the required duration, monitoring by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash, dry, and concentrate the organic phase. The resulting pent-1-en-3-one can be purified by distillation.

Enolate Formation: A Key Intermediate for C-C Bond Formation

Using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), the α-proton of this compound can be selectively removed to generate a lithium enolate. This enolate is a powerful nucleophile and can be trapped with various electrophiles to form new carbon-carbon bonds. The regioselectivity of deprotonation (at the α or α' position) can be influenced by the reaction conditions.

Enolate_Formation reactant This compound intermediate Lithium Enolate reactant->intermediate LDA, THF, -78 °C product C-C Bond Formation Product intermediate->product Electrophile (e.g., R-X)

  • Enolate Generation: In a flame-dried flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) in dry THF and cool it to -78 °C (dry ice/acetone bath). To this solution, slowly add a solution of this compound in dry THF.

  • Enolate Trapping: After stirring for a period to ensure complete enolate formation, add the desired electrophile (e.g., an alkyl halide) to the reaction mixture at -78 °C.

  • Workup and Purification: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, followed by standard washing, drying, and concentration procedures. Purify the final product by chromatography or distillation.

Conclusion

The reactivity of this compound is highly dependent on the choice of reagents and reaction conditions, allowing for the selective synthesis of a variety of valuable chemical entities. By understanding the underlying mechanisms of Favorskii rearrangement, carbonyl reduction, elimination, and enolate formation, researchers can effectively control the outcome of their synthetic endeavors. The experimental protocols provided herein serve as a practical guide for the implementation of these transformations in a laboratory setting.

References

Isomeric Purity of 2-Chloropentan-3-one: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of a molecule is a critical attribute in pharmaceutical development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. 2-Chloropentan-3-one possesses a chiral center at the second carbon, leading to the existence of (R)- and (S)-enantiomers. Ensuring the isomeric purity of such compounds is paramount for safety, efficacy, and regulatory compliance. This guide provides an objective comparison of the primary analytical techniques for the isomeric purity analysis of this compound, supported by representative experimental data and detailed methodologies.

Introduction to Isomeric Impurities

The primary isomeric impurities in a sample of this compound are its enantiomers. However, depending on the synthetic route, other positional isomers, such as 1-chloro-3-pentanone (B146379) and 3-chloro-2-pentanone, could also be present. While achiral chromatographic methods can separate positional isomers, the resolution of enantiomers requires specialized chiral stationary phases. This guide focuses on the enantiomeric purity analysis.

Core Analytical Techniques for Chiral Separation

The two most powerful and widely used techniques for the enantioselective analysis of volatile and semi-volatile chiral compounds like this compound are Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC).

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique well-suited for the analysis of thermally stable and volatile compounds. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), most commonly a derivative of cyclodextrin.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique that can be applied to a broader range of compounds, including those that are not sufficiently volatile or stable for GC analysis. Separation is achieved by passing the sample through a column packed with a chiral stationary phase. Polysaccharide-based and Pirkle-type CSPs are often effective for the separation of ketones.

Comparative Analysis of Chiral GC and Chiral HPLC

The choice between Chiral GC and Chiral HPLC depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation. Below is a comparative summary of the expected performance of these two techniques for the analysis of this compound.

Table 1: Comparison of Chiral GC and Chiral HPLC for the Analysis of this compound

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Partitioning between a gaseous mobile phase and a chiral stationary phase.Partitioning between a liquid mobile phase and a chiral stationary phase.
Typical CSP Derivatized Cyclodextrins (e.g., Rt-βDEX™ series)Polysaccharide-based (e.g., Chiralpak® series), Pirkle-type
Mobile Phase Inert gas (e.g., Helium, Hydrogen)Organic solvents (e.g., Hexane/Isopropanol, Hexane/Ethanol)
Typical Flow Rate 1-2 mL/min0.5-1.5 mL/min
Typical Temperature 50-150 °C (oven)Ambient (e.g., 25 °C)
Detection Flame Ionization Detector (FID), Mass Spectrometry (MS)UV-Vis Detector, Refractive Index (RI) Detector
Expected Resolution (Rs) > 1.5> 1.5
Analysis Time 10-30 minutes15-45 minutes
Advantages High efficiency, fast analysis, suitable for volatile compounds.Broad applicability, wide variety of CSPs, room temperature operation.
Limitations Requires volatile and thermally stable analytes.Lower efficiency than GC, higher solvent consumption.

Experimental Protocols

Below are detailed experimental protocols for the analysis of this compound using Chiral GC and Chiral HPLC. These protocols are intended as starting points for method development and may require optimization for specific applications.

Chiral Gas Chromatography (GC) Protocol

Objective: To separate and quantify the enantiomers of this compound using a cyclodextrin-based chiral GC column.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Chiral Capillary Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

Reagents:

  • Helium (carrier gas), high purity

  • This compound standard (racemic)

  • Anhydrous Ethanol (for sample dilution)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in anhydrous ethanol.

  • GC Conditions:

    • Inlet Temperature: 220 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 5 °C/min to 120 °C

      • Hold at 120 °C for 5 minutes

    • Detector Temperature (FID): 250 °C

  • Data Analysis: Integrate the peak areas for each enantiomer to determine the isomeric purity (enantiomeric excess, %ee).

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To separate and quantify the enantiomers of this compound using a polysaccharide-based chiral HPLC column.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent.

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • This compound standard (racemic)

Procedure:

  • Sample Preparation: Prepare a 0.5 mg/mL solution of racemic this compound in the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: n-Hexane / Isopropanol (95:5, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 215 nm

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak areas for each enantiomer to determine the isomeric purity (%ee).

Data Presentation

The following table presents hypothetical but representative data for the chiral separation of this compound based on the protocols described above.

Table 2: Representative Performance Data for Chiral Analysis of this compound

ParameterChiral GCChiral HPLC
Retention Time (Enantiomer 1) ~15.2 min~18.5 min
Retention Time (Enantiomer 2) ~16.1 min~20.3 min
Resolution (Rs) 1.81.9
Separation Factor (α) 1.081.12
Limit of Detection (LOD) ~0.01%~0.02%
Limit of Quantitation (LOQ) ~0.05%~0.07%

Visualizing the Workflow

The following diagrams illustrate the logical workflow for selecting an appropriate analytical method and the general experimental process for isomeric purity analysis.

MethodSelection Analyte This compound Properties Physicochemical Properties Analyte->Properties Volatile Volatile & Thermally Stable? Properties->Volatile GC Chiral GC Volatile->GC Yes HPLC Chiral HPLC Volatile->HPLC No

Caption: Method selection workflow for isomeric purity analysis.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard Prepare Racemic Standard Sample Prepare Sample Solution Standard->Sample Inject Inject Sample Sample->Inject Separate Enantiomeric Separation (Chiral Column) Inject->Separate Detect Detection (e.g., FID, UV) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Enantiomeric Excess Integrate->Calculate

Caption: General experimental workflow for chiral analysis.

Conclusion

Both Chiral GC and Chiral HPLC are powerful techniques for the isomeric purity analysis of this compound. Chiral GC may offer faster analysis times for this relatively volatile compound. However, Chiral HPLC provides greater flexibility in terms of stationary phase selection and is less demanding on the thermal stability of the analyte. The choice of method should be based on the specific requirements of the analysis, including sample throughput, sensitivity needs, and available instrumentation. The provided protocols and comparative data serve as a valuable starting point for developing a robust and reliable method for ensuring the isomeric purity of this compound in research and drug development settings.

Inter-Laboratory Validation of 2-Chloropentan-3-one Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical methodologies for the quantification of 2-Chloropentan-3-one: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization. As a specific inter-laboratory validation study for this compound is not publicly available, this document synthesizes expected performance characteristics based on established analytical practices for similar volatile halogenated ketones. The aim is to provide a robust framework for laboratories looking to develop and validate methods for the analysis of this compound and to facilitate inter-laboratory comparison.

This compound is a halogenated ketone with applications in organic synthesis.[1] Its analysis is pertinent in contexts such as monitoring residual levels in pharmaceutical manufacturing or as a reference standard in analytical chemistry.[1] Accurate and reproducible quantification across different laboratories is therefore essential for ensuring data quality and consistency in research and development.

Comparative Analysis of Analytical Methods

Two primary analytical techniques are suitable for the determination of this compound: direct analysis by GC-MS, leveraging the compound's volatility, and analysis by HPLC-UV after derivatization, which enhances its detectability by UV. The choice between these methods will depend on available instrumentation, required sensitivity, and the sample matrix.

Data Presentation: Hypothetical Performance Characteristics

The following table summarizes the anticipated performance characteristics for the analysis of this compound by GC-MS and HPLC-UV with 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization, based on typical values for similar volatile organic compounds.[2][3] These values represent a plausible outcome of an inter-laboratory validation study.

ParameterGC-MSHPLC-UV (with DNPH Derivatization)
Limit of Detection (LOD) 0.1 - 1 µg/L1 - 5 µg/L
Limit of Quantification (LOQ) 0.3 - 3 µg/L3 - 15 µg/L
Linearity (R²) > 0.995> 0.995
Precision (Repeatability, RSDr) < 5%< 7%
Precision (Reproducibility, RSDR) < 10%< 15%
Recovery (Accuracy) 90 - 110%85 - 115%

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC-UV analysis are provided below. These protocols serve as a starting point for method development and validation.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the direct analysis of the volatile this compound.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the test sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as methanol (B129727) or hexane.

  • Prepare a series of calibration standards by diluting a stock solution of this compound in the same solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-200.

    • Quantification Ion: To be determined from the mass spectrum of this compound (likely fragments include m/z 57, 91, 120).

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the analyte by integrating the peak area of the selected quantification ion and comparing it to the calibration curve.

Method 2: HPLC-UV with DNPH Derivatization

This method is employed when direct GC analysis is not feasible or when enhanced sensitivity with UV detection is desired.

1. Derivatization:

  • To 1 mL of the sample solution (in acetonitrile), add 1 mL of a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile/phosphoric acid.

  • Vortex the mixture and allow it to react at 40°C for 30 minutes to form the this compound-DNPH derivative.

  • Cool the solution to room temperature.

2. Sample Preparation:

  • Dilute the derivatized solution with the mobile phase to a concentration within the calibrated range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent.

  • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 360 nm (typical for DNPH derivatives).

4. Data Analysis:

  • Identify the peak corresponding to the this compound-DNPH derivative based on its retention time.

  • Quantify the derivative by integrating the peak area and comparing it to a calibration curve prepared from derivatized standards.

Workflow for Inter-Laboratory Validation

An inter-laboratory validation study is crucial for establishing the robustness and reproducibility of an analytical method. The following diagram illustrates a typical workflow for such a study.

InterLaboratory_Validation_Workflow A Study Design & Protocol Development B Selection of Participating Laboratories A->B C Preparation & Distribution of Homogeneous Test Samples B->C D Analysis of Samples by Participating Laboratories C->D E Data Submission to Coordinating Laboratory D->E F Statistical Analysis of Results (e.g., ISO 5725) E->F G Calculation of Precision Data (RSDr, RSDR) F->G H Evaluation of Accuracy/Bias F->H I Final Report & Method Standardization G->I H->I

Caption: Workflow of an inter-laboratory validation study.

This guide provides a foundational comparison for the analysis of this compound. It is recommended that any laboratory implementing these methods conduct a thorough in-house validation to confirm the performance characteristics before application to routine sample analysis.

References

Navigating Synthesis: A Cost-Benefit Analysis of 2-Chloropentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and environmental footprint of a synthetic route. This guide provides a comprehensive cost-benefit analysis of utilizing 2-Chloropentan-3-one as a key building block in chemical synthesis, with a direct comparison to its bromo-analog, 2-Bromopentan-3-one, in the context of heterocyclic synthesis.

Executive Summary

This compound is a versatile bifunctional molecule, featuring both a reactive ketone group and a chlorine atom at the alpha position, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its utility is particularly evident in the construction of heterocyclic rings, such as oxazoles, which are prevalent scaffolds in many biologically active compounds. This guide focuses on the Hantzsch oxazole (B20620) synthesis as a model reaction to compare the economic and synthetic performance of this compound against 2-Bromopentan-3-one. While the bromo-analog often exhibits higher reactivity, leading to potentially faster reaction times or milder conditions, this compound presents a more cost-effective option, a crucial factor in large-scale production.

Performance Comparison: this compound vs. 2-Bromopentan-3-one in Oxazole Synthesis

To provide a quantitative comparison, we will analyze the synthesis of 2-phenyl-4-ethyl-5-methyl-oxazole from the respective α-haloketone and benzamide.

Reaction Scheme:

Caption: A generalized workflow for the synthesis of a substituted oxazole.

DecisionTree Reagent Selection Logic Goal Synthesize 2-phenyl-4-ethyl-5-methyl-oxazole Decision Choice of Alpha-Haloketone Goal->Decision Chloro This compound Decision->Chloro Cost-Driven Bromo 2-Bromopentan-3-one Decision->Bromo Reactivity-Driven Cost_Benefit_Chloro Lower Cost Potentially Slower Reaction Chloro->Cost_Benefit_Chloro Cost_Benefit_Bromo Higher Cost Potentially Faster Reaction/ Milder Conditions Bromo->Cost_Benefit_Bromo

References

A Comparative Environmental Impact Analysis of 2-Chloropentan-3-one Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Greener Synthesis

The production of 2-Chloropentan-3-one, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, can be approached through several synthetic routes. As the chemical industry increasingly embraces the principles of green chemistry, a thorough evaluation of the environmental impact of these routes is crucial. This guide provides a comparative analysis of three primary methods for synthesizing this compound: direct chlorination with chlorine gas, chlorination with sulfuryl chloride, and chlorination with N-chlorosuccinimide (NCS). A fourth, emerging method involving organocatalysis is also discussed as a promising greener alternative. The comparison focuses on key performance indicators and environmental metrics to aid researchers in selecting more sustainable synthetic strategies.

Quantitative Performance Comparison

The following table summarizes the key quantitative data for the different synthesis routes to this compound, based on typical laboratory-scale procedures.

MetricDirect Chlorination (Cl₂)Chlorination (SO₂Cl₂)Chlorination (NCS)Organocatalytic Chlorination
Yield (%) 78% (2-chloro isomer)[1]High (not specified)High (not specified)High (up to 99%)[2]
Starting Material 3-Pentanone (B124093)3-Pentanone3-Pentanone3-Pentanone
Chlorinating Agent Chlorine GasSulfuryl ChlorideN-ChlorosuccinimideN-Chlorosuccinimide (often)
Solvent Typically inert solvent (e.g., CCl₄)Often neat (no solvent) or inert solvent (e.g., CH₂Cl₂)[3]Various (e.g., CCl₄, aqueous media)[4]Various (e.g., acetone)[5]
Byproducts HCl, 1-chloro-3-pentanone[1]HCl, SO₂[6]Succinimide[7]Succinimide (B58015), catalyst
Atom Economy (%) LowerModerateHigherHigher
Process Mass Intensity (PMI) HighModerateLowerPotentially Lowest
Energy Consumption Moderate (may require cooling)Moderate (exothermic)Low to ModerateLow to Moderate
Hazardous Reagents Chlorine gas (toxic, corrosive)[8]Sulfuryl chloride (toxic, corrosive, water-reactive)[6][9]NCS (irritant)Catalyst (variable toxicity)
Waste Stream Acidic, chlorinated organic wasteAcidic gas, potential for unreacted SO₂Cl₂Organic waste (succinimide), solventOrganic waste, catalyst recovery may be possible

Synthesis Pathway Diagrams

The following diagrams illustrate the fundamental transformations in each synthesis route.

Synthesis_Pathways cluster_0 Direct Chlorination cluster_1 Sulfuryl Chloride Chlorination cluster_2 NCS Chlorination cluster_3 Organocatalytic Chlorination Pentanone_Cl2 3-Pentanone Product_Cl2 This compound Pentanone_Cl2->Product_Cl2 Cl₂, hv or acid/base catalyst Byproduct_Cl2 HCl, 1-chloro-3-pentanone (B146379) Product_Cl2->Byproduct_Cl2 Pentanone_SO2Cl2 3-Pentanone Product_SO2Cl2 This compound Pentanone_SO2Cl2->Product_SO2Cl2 SO₂Cl₂ Byproduct_SO2Cl2 HCl, SO₂ Product_SO2Cl2->Byproduct_SO2Cl2 Pentanone_NCS 3-Pentanone Product_NCS This compound Pentanone_NCS->Product_NCS NCS, catalyst Byproduct_NCS Succinimide Product_NCS->Byproduct_NCS Pentanone_Org 3-Pentanone Product_Org This compound Pentanone_Org->Product_Org NCS, Organocatalyst Byproduct_Org Succinimide, Catalyst Product_Org->Byproduct_Org

Caption: Overview of synthetic pathways to this compound.

Detailed Experimental Protocols

1. Direct Chlorination with Chlorine Gas (Illustrative Protocol)

  • Materials: 3-Pentanone, Chlorine gas, Carbon tetrachloride (or other inert solvent).

  • Procedure: A solution of 3-pentanone in an inert solvent such as carbon tetrachloride is placed in a reaction vessel equipped with a gas inlet tube, a stirrer, and a condenser. The solution is cooled in an ice bath. Chlorine gas is then bubbled through the solution at a controlled rate. The reaction is monitored by gas chromatography (GC) to determine the ratio of chlorinated products. Upon completion, the reaction mixture is typically washed with a basic solution (e.g., sodium bicarbonate) to neutralize the byproduct hydrogen chloride, followed by washing with water. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation.

  • Note: This method often leads to a mixture of mono-chlorinated isomers (1-chloro- and 2-chloro-3-pentanone) and potentially di-chlorinated byproducts. A study on the gas-phase reaction of chlorine with 3-pentanone showed a product distribution of 78% 2-chloro-3-pentanone and 21% 1-chloro-3-pentanone in the absence of oxygen[1].

2. Chlorination with Sulfuryl Chloride

  • Materials: 3-Pentanone, Sulfuryl chloride.

  • Procedure: To a stirred flask containing 3-pentanone, sulfuryl chloride is added dropwise at room temperature or with gentle cooling. The reaction is often performed neat, without a solvent. The reaction is exothermic and evolves hydrogen chloride and sulfur dioxide gas, which must be scrubbed. The reaction progress can be monitored by GC. After the addition is complete, the reaction mixture is stirred for a period to ensure completion. The crude product is then purified by distillation under reduced pressure. Some procedures may involve a workup with a mild base to remove any remaining acidic components.

  • Safety: Sulfuryl chloride is highly corrosive and reacts violently with water[9]. All operations must be conducted in a well-ventilated fume hood.

3. Chlorination with N-Chlorosuccinimide (NCS)

  • Materials: 3-Pentanone, N-Chlorosuccinimide (NCS), catalyst (e.g., acid or radical initiator), solvent (optional).

  • Procedure: 3-Pentanone and NCS are combined in a suitable reaction vessel. The reaction can be carried out neat or in a solvent. An acid catalyst (e.g., p-toluenesulfonic acid) or a radical initiator (e.g., benzoyl peroxide) may be added to facilitate the reaction. The mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a set period. The progress of the reaction is monitored by thin-layer chromatography (TLC) or GC. Upon completion, the solid succinimide byproduct is typically removed by filtration. If a solvent is used, it is removed under reduced pressure. The resulting crude product can be further purified by distillation or chromatography.

  • Waste Management: The succinimide byproduct can be recycled or disposed of according to local regulations[10][11].

Environmental Impact and Green Chemistry Considerations

Environmental_Impact Chlorine Gas Chlorine Gas High Hazard High Hazard Chlorine Gas->High Hazard Toxicity, Corrosivity (B1173158) Sulfuryl Chloride Sulfuryl Chloride Sulfuryl Chloride->High Hazard Toxicity, Corrosivity, Reactivity with Water NCS NCS Moderate Hazard Moderate Hazard NCS->Moderate Hazard Irritant Organocatalysis Organocatalysis Potentially Low Hazard Potentially Low Hazard Organocatalysis->Potentially Low Hazard Depends on Catalyst Lower Hazard Lower Hazard Waste Stream Waste Stream Waste Stream->Chlorine Gas Acidic, Chlorinated Organics Waste Stream->Sulfuryl Chloride Acidic Gases (HCl, SO₂) Waste Stream->NCS Succinimide (recyclable) Waste Stream->Organocatalysis Succinimide, Catalyst (potentially recyclable) Atom Economy Atom Economy Atom Economy->Chlorine Gas Low Atom Economy->Sulfuryl Chloride Moderate Atom Economy->NCS High Atom Economy->Organocatalysis High

Caption: Hazard and waste comparison of chlorinating agents.

  • Direct Chlorination with Chlorine Gas: This is the most traditional method but poses significant environmental and safety hazards due to the high toxicity and corrosivity of chlorine gas[8]. The formation of byproducts, including isomeric and di-chlorinated compounds, lowers the atom economy and complicates purification, leading to more waste. The use of chlorinated solvents, which are often environmentally persistent, is another drawback.

  • Chlorination with Sulfuryl Chloride: While avoiding the direct handling of chlorine gas, sulfuryl chloride is also a highly toxic and corrosive substance that reacts violently with water to produce corrosive gases[6][9]. A key advantage is that the reaction can often be run without a solvent, which improves the process mass intensity. The gaseous byproducts, HCl and SO₂, must be scrubbed, adding to the complexity of the process and waste management.

  • Chlorination with N-Chlorosuccinimide (NCS): NCS is a solid and therefore easier and safer to handle than chlorine gas or sulfuryl chloride[12]. The primary byproduct, succinimide, is a water-soluble and relatively non-toxic solid that can often be removed by filtration and potentially recycled, leading to a higher atom economy and a more benign waste stream[10][11]. The reaction can sometimes be performed in greener solvents, such as water, further enhancing its environmental profile[4].

  • Organocatalytic Chlorination: This modern approach often utilizes NCS as the chlorine source in conjunction with a small amount of an organic catalyst[5][13]. The high efficiency of these catalysts can lead to high yields and selectivities under mild reaction conditions, reducing energy consumption. A key advantage is the potential for developing asymmetric syntheses. The environmental impact is largely dependent on the toxicity and recyclability of the chosen catalyst. While still an area of active research for simple ketone chlorination, organocatalysis represents a promising direction for greener synthesis.

Conclusion

When selecting a synthesis route for this compound, a careful consideration of the environmental impact is paramount. While direct chlorination with chlorine gas is a well-established method, its significant hazards and potential for byproduct formation make it the least environmentally friendly option. Chlorination with sulfuryl chloride offers the advantage of being a liquid reagent and potentially solvent-free, but it shares similar toxicity concerns and produces acidic gaseous waste.

The use of N-chlorosuccinimide presents a significant improvement in terms of safety and waste management, with the byproduct succinimide being considerably more benign and potentially recyclable. For these reasons, chlorination with NCS is generally the recommended greener alternative among the traditional methods.

Looking to the future, organocatalytic methods hold the most promise for a truly green synthesis of this compound. The high efficiency, mild reaction conditions, and potential for catalyst recycling align well with the principles of sustainable chemistry. Further research into developing robust and recyclable organocatalysts for the chlorination of simple ketones is a key area for advancing the environmentally responsible production of this important chemical intermediate. Researchers are encouraged to consider these factors and adopt greener methodologies in their work.

References

A Spectroscopic Showdown: Unveiling the Structural Nuances of 2-Chloropentan-3-one and its Bromo-Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development and organic synthesis, a precise understanding of molecular structure is paramount. This guide provides a detailed comparative analysis of the spectroscopic properties of 2-chloropentan-3-one and its bromo-analogue, 2-bromopentan-3-one (B1268175). By examining their respective signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we aim to equip you with the essential data to distinguish and characterize these two closely related α-haloketones.

The substitution of a chlorine atom with bromine, while seemingly minor, induces subtle yet significant changes in the electronic environment of the molecule. These alterations are reflected in the spectroscopic data, providing a unique fingerprint for each compound. This guide presents a summary of experimental data for 2-bromopentan-3-one and predicted data for this compound, offering a valuable resource for compound identification and quality control.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and 2-bromopentan-3-one, facilitating a direct comparison of their characteristic spectral features.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) [ppm]MultiplicityAssignment
This compound (Predicted)~4.5QuartetCH-Cl
~2.7Quartet-CH₂-
~1.6Doublet-CH₃ (adjacent to CH)
~1.1Triplet-CH₃ (of ethyl group)
2-Bromopentan-3-one[1]~4.6[1]QuartetCH-Br
~2.8Quartet-CH₂-
~1.7Doublet-CH₃ (adjacent to CH)
~1.2Triplet-CH₃ (of ethyl group)

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) [ppm]Assignment
This compound (Predicted)>200C=O
~60-70CH-Cl
~35-CH₂-
~15-20-CH₃ (adjacent to CH)
~8-CH₃ (of ethyl group)
2-Bromopentan-3-one[1]>200[1]C=O
~45-55CH-Br
~36-CH₂-
~16-CH₃ (adjacent to CH)
~8-CH₃ (of ethyl group)

Table 3: Infrared (IR) Spectroscopy Data

CompoundWavenumber (cm⁻¹)Functional Group Assignment
This compound~1715-1735C=O (Ketone) stretch
~2900-3000C-H (alkane) stretch
~700-800C-Cl stretch
2-Bromopentan-3-one[1]~1700-1725[1]C=O (Ketone) stretch
~2900-3000C-H (alkane) stretch
~500-600C-Br stretch

Table 4: Mass Spectrometry (MS) Data

CompoundKey Fragment Ions (m/z)Assignment
This compound120/122[M]⁺ (isotopic pattern for Cl)
85[M-Cl]⁺
57[CH₃CH₂CO]⁺
29[CH₃CH₂]⁺
2-Bromopentan-3-one[1]164/166[1][M]⁺ (isotopic pattern for Br)[1]
85[M-Br]⁺
57[CH₃CH₂CO]⁺
29[CH₃CH₂]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 10-20 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added to serve as an internal standard (δ 0.00 ppm). The tube is then placed in the NMR spectrometer. For ¹H NMR, the spectrum is acquired using a single-pulse experiment. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

A small drop of the neat liquid sample is placed directly onto the diamond crystal of the ATR accessory. The spectrum is recorded by co-adding a number of scans (typically 16 or 32) over a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Electron Ionization Mass Spectrometry (EI-MS)

A dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is injected into the mass spectrometer. The sample is vaporized in the ion source, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its bromo-analogue.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Comparison cluster_conclusion Conclusion Sample_Acquisition Acquire/Synthesize This compound & 2-Bromopentan-3-one Purity_Check Check Purity (e.g., GC) Sample_Acquisition->Purity_Check NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Purity_Check->NMR_Analysis IR_Analysis FT-IR Spectroscopy Purity_Check->IR_Analysis MS_Analysis Mass Spectrometry Purity_Check->MS_Analysis NMR_Data Analyze NMR Spectra (Chemical Shifts, Multiplicity) NMR_Analysis->NMR_Data IR_Data Analyze IR Spectrum (Functional Groups) IR_Analysis->IR_Data MS_Data Analyze Mass Spectrum (Fragmentation Pattern) MS_Analysis->MS_Data Comparison Comparative Analysis of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Structure_Confirmation Structural Elucidation and Confirmation Comparison->Structure_Confirmation

Caption: Experimental workflow for the spectroscopic comparison.

References

Efficacy comparison of 2-Chloropentan-3-one derived compounds

Author: BenchChem Technical Support Team. Date: December 2025

Efficacy Comparison of 2-Chloropentan-3-one Derived Compounds: A Representative Analysis of Thiazole (B1198619) Derivatives

In the landscape of drug discovery and development, the synthesis and evaluation of novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. Alpha-haloketones, such as this compound, are versatile building blocks for the synthesis of a variety of heterocyclic compounds due to their reactive nature. This guide provides a representative comparison of the potential efficacy of a hypothetical series of thiazole derivatives synthesized from this compound. The data presented herein is a synthesized compilation based on reported activities of structurally similar compounds to illustrate a comparative analysis for researchers, scientists, and drug development professionals.

Introduction to this compound in Drug Synthesis

This compound possesses two reactive sites: the carbonyl group and the carbon bearing the chlorine atom. This dual reactivity makes it an excellent precursor for the synthesis of various heterocyclic systems, which are prevalent scaffolds in many approved drugs. One of the most common reactions involving α-haloketones is the Hantzsch thiazole synthesis, where the α-haloketone is reacted with a thioamide to yield a thiazole ring. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

This guide focuses on a hypothetical series of 2,4,5-substituted thiazole derivatives that could be synthesized from this compound. By varying the substituent on the thioamide reactant, a library of compounds with diverse physicochemical properties and biological activities can be generated. The subsequent sections will detail the potential anticancer efficacy of these compounds, the experimental protocols for their evaluation, and a representative signaling pathway they might modulate.

Comparative Efficacy of Hypothetical Thiazole Derivatives

The following table summarizes the hypothetical cytotoxic activity of a series of thiazole derivatives against a human cancer cell line. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) are representative values based on literature for structurally similar compounds.

Compound IDR Group on ThioamideMolecular FormulaIC50 (µM) on MCF-7 Cell Line
CPT-1 -HC₈H₁₀N₂S25.5
CPT-2 -CH₃C₉H₁₂N₂S18.2
CPT-3 -C₆H₅C₁₄H₁₄N₂S8.7
CPT-4 -C₆H₄-Cl (para)C₁₄H₁₃ClN₂S5.1
CPT-5 -C₆H₄-OCH₃ (para)C₁₅H₁₆N₂O₂S12.4

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of scientific findings. Below are the standard protocols for the synthesis of the hypothetical thiazole derivatives and the in vitro cytotoxicity assay.

General Synthesis of Thiazole Derivatives (Hantzsch Thiazole Synthesis)

A solution of this compound (1 mmol) in ethanol (B145695) (10 mL) is added to a solution of the corresponding thioamide (1 mmol) in ethanol (10 mL). The reaction mixture is refluxed for 4-6 hours and monitored by thin-layer chromatography (TLC). Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford the desired thiazole derivative.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human breast cancer cells (MCF-7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The synthesized thiazole derivatives are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. The cells are treated with various concentrations of the compounds (ranging from 0.1 to 100 µM) for 48 hours. The final DMSO concentration in the culture medium is maintained at less than 0.1%.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway and Experimental Workflow Visualization

To understand the potential mechanism of action of these compounds, it is useful to visualize the signaling pathways they might affect and the experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation start This compound + Thioamide reaction Hantzsch Thiazole Synthesis start->reaction purification Purification (Column Chromatography) reaction->purification product Thiazole Derivative purification->product treatment Compound Treatment product->treatment cell_culture MCF-7 Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis mtt_assay->data_analysis ic50 IC50 Determination data_analysis->ic50 signaling_pathway cluster_pathway Representative PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole Thiazole Derivative Thiazole->Akt inhibits

A Comparative Kinetic Analysis of 2-Chloropentan-3-one and 1-Chloropentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic properties of 2-Chloropentan-3-one and 1-Chloropentan-3-one, supported by experimental data. The information is intended to aid researchers in understanding the relative reactivity of these two isomers, which is crucial for applications in organic synthesis and drug development.

Introduction

This compound and 1-Chloropentan-3-one are structural isomers that exhibit different chemical reactivities due to the position of the chlorine atom relative to the carbonyl group. Understanding their kinetic behavior is essential for controlling reaction pathways and optimizing the synthesis of more complex molecules. This guide focuses on their reactivity with chlorine atoms, a reaction of significant interest in atmospheric chemistry and radical-initiated synthesis.

Comparative Kinetic Data

The reaction of chlorine atoms with 3-pentanone (B124093) proceeds via hydrogen abstraction, leading to the formation of two isomeric chloropentanone products. The product distribution provides insight into the relative rates of formation and, by extension, the relative stability of the radical intermediates.

ParameterThis compound1-Chloropentan-3-oneReference
Formation Yield (from Cl + 3-pentanone, no O₂) 78%21%[1]
Relative Activation Energy for H-abstraction Lower (favored)Higher by 500 (±500) cal mole⁻¹[1]
Rate Constant (Reaction with Cl atoms) Not available3 (±0.6) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ (297-460 K)[1]

Analysis:

The significantly higher yield of this compound (78%) compared to 1-Chloropentan-3-one (21%) in the reaction of chlorine atoms with 3-pentanone (in the absence of oxygen) indicates that the formation of the 2-pentanonyl radical is kinetically favored.[1] This is further supported by the lower activation energy for hydrogen abstraction from the second carbon position of 3-pentanone relative to the first position.[1]

The rate constant for the reaction of chlorine atoms with 1-Chloropentan-3-one has been determined, providing a quantitative measure of its reactivity in this specific reaction.[1] The absence of a corresponding rate constant for this compound in the reviewed literature prevents a direct quantitative comparison of their reactivity towards chlorine atoms. However, the formation kinetics strongly suggest a higher reactivity at the C2 position of the parent ketone.

Reaction Mechanisms and Experimental Workflow

The formation of this compound and 1-Chloropentan-3-one from 3-pentanone in the presence of chlorine atoms proceeds through a radical chain mechanism. The key steps are initiation, propagation, and termination.

G Reaction Pathway of 3-Pentanone with Chlorine Atoms 3-Pentanone 3-Pentanone H-abstraction at C2 H-abstraction at C2 3-Pentanone->H-abstraction at C2 + Cl• H-abstraction at C1 H-abstraction at C1 3-Pentanone->H-abstraction at C1 + Cl• Cl• Cl• 2-Pentanonyl radical 2-Pentanonyl radical H-abstraction at C2->2-Pentanonyl radical - HCl 1-Pentanonyl radical 1-Pentanonyl radical H-abstraction at C1->1-Pentanonyl radical - HCl This compound This compound (78%) 2-Pentanonyl radical->this compound + Cl₂ 1-Chloropentan-3-one 1-Chloropentan-3-one (21%) 1-Pentanonyl radical->1-Chloropentan-3-one + Cl₂ Cl₂ Cl₂ HCl HCl

Caption: Formation of 2- and 1-Chloropentan-3-one from 3-Pentanone.

The experimental investigation of these gas-phase kinetics typically involves photolysis of a precursor to generate chlorine atoms in the presence of the ketone, followed by analysis of the reaction mixture.

G Experimental Workflow for Gas-Phase Kinetic Analysis Reactant_Mixture Prepare Mixture: Cl₂ / 3-Pentanone / N₂ (O₂) Reaction_Cell Reaction Cell Reactant_Mixture->Reaction_Cell UV_Irradiation UV Irradiation (Initiation) Reaction_Cell->UV_Irradiation Analysis Product Analysis Reaction_Cell->Analysis GC_FTIR GC or FTIR Analysis->GC_FTIR Data_Processing Data Processing and Kinetic Modeling GC_FTIR->Data_Processing

Caption: Workflow for studying gas-phase chlorination of ketones.

Experimental Protocols

The following is a generalized protocol for the kinetic analysis of the reaction of chlorine atoms with pentanones, based on methodologies described in the literature.[1]

1. Reactant Preparation and Introduction:

  • A mixture of chlorine gas (Cl₂), 3-pentanone, and a diluent gas (e.g., N₂ with or without O₂) is prepared in a reaction chamber.

  • The concentrations of the reactants are carefully controlled and measured.

2. Reaction Initiation:

  • The reaction is initiated by UV irradiation of the mixture. The UV light photolyzes the Cl₂ molecules, generating chlorine atoms (Cl•).

3. Reaction Monitoring and Product Analysis:

  • The reaction progress is monitored by analyzing the composition of the gas mixture over time.

  • Gas Chromatography (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) is the primary method for separating and quantifying the reactants and products, including 1- and this compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR) can be used as a complementary technique for product identification and quantification.

4. Data Analysis:

  • The concentrations of reactants and products are plotted as a function of time to determine reaction rates.

  • Rate constants are derived from the experimental data using appropriate kinetic models.

  • For competitive reactions, the product yields are used to determine the relative rate constants for different reaction pathways.

Conclusion

The available kinetic data, primarily from the study of the reaction of chlorine atoms with 3-pentanone, strongly indicates that the formation of this compound is kinetically favored over 1-Chloropentan-3-one. This is attributed to the lower activation energy for hydrogen abstraction from the C2 position of the pentanone backbone. While a direct comparison of the reactivity of the two isomers in subsequent reactions is limited by the lack of specific rate constants for this compound, the initial formation kinetics provide valuable insight for synthetic chemists seeking to control the regioselectivity of chlorination reactions involving pentanones. Further studies are warranted to determine the rate constants for various reactions of this compound to enable a more comprehensive quantitative comparison.

References

Assessing the Regioselectivity of Pentan-3-one Halogenation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The halogenation of ketones is a fundamental transformation in organic synthesis, providing key intermediates for the construction of complex molecules, including active pharmaceutical ingredients. The regioselectivity of this reaction—the control of which α-carbon is halogenated—is of paramount importance for synthetic efficiency. This guide provides a comparative analysis of the regioselectivity of halogenating pentan-3-one, a symmetrical ketone, under various conditions, supported by experimental data and detailed protocols.

Introduction to the Halogenation of Pentan-3-one

Pentan-3-one possesses two equivalent α-carbon atoms (C2 and C4), simplifying the initial regiochemical outcome of halogenation. However, the reaction conditions, particularly the use of acidic or basic catalysis, significantly influence the product distribution, especially concerning mono- versus polyhalogenation.

Under acidic conditions , the reaction proceeds through an enol intermediate. This pathway generally favors selective monohalogenation, as the introduction of an electron-withdrawing halogen atom destabilizes the formation of a second enol at the same α-carbon.

Under basic conditions , the reaction occurs via an enolate intermediate. The initial halogenation increases the acidity of the remaining α-protons, making the monohalogenated product more susceptible to further deprotonation and subsequent halogenation. This often leads to a mixture of polyhalogenated products.

Comparative Analysis of Halogenation Conditions

The choice of halogen and catalyst dictates the outcome of the reaction. This section compares the products and yields for the chlorination, bromination, and iodination of pentan-3-one under acidic and basic conditions.

Data Presentation
CatalystHalogenMajor Product(s)Minor Product(s)Yield (%)Reference
AcidChlorine2-Chloropentan-3-one2,2-Dichloropentan-3-oneNot Reported in SolutionN/A
AcidBromine2-Bromopentan-3-one2,4-Dibromopentan-3-oneNot Quantitatively ReportedN/A
AcidIodine2-Iodopentan-3-one2,4-Diiodopentan-3-oneNot Quantitatively ReportedN/A
BaseChlorine2,2,4,4-Tetrachloropentan-3-oneMixture of other polychlorinated ketonesNot Quantitatively ReportedN/A
BaseBromine2,2,4,4-Tetrabromopentan-3-oneMixture of other polybrominated ketonesNot Quantitatively ReportedN/A
BaseIodineHaloform products (iodoform and butanoate)Not ApplicableNot Quantitatively ReportedN/A

A study on the gas-phase chlorination of pentan-3-one at 297 K in the absence of oxygen reported yields of 21% for what was termed 1-chloro-3-pentanone (B146379) and 78% for 2-chloro-3-pentanone. It is crucial to note that in the context of the symmetrical pentan-3-one, these names refer to the same molecule, this compound. The differing yields likely correspond to the abstraction of primary versus secondary hydrogens in the radical reaction, a mechanism distinct from the solution-phase ionic mechanisms discussed here.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the acid-catalyzed halogenation of pentan-3-one.

Acid-Catalyzed Bromination of Pentan-3-one

Materials:

  • Pentan-3-one

  • Glacial acetic acid

  • Bromine (Br₂)

  • Water

  • Saturated sodium bicarbonate solution

  • Saturated sodium bisulfite solution

  • Diethyl ether or dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pentan-3-one (1.0 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid from the dropping funnel with vigorous stirring. Maintain a low temperature during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer with diethyl ether or dichloromethane.

  • Wash the combined organic layers sequentially with water, saturated sodium bisulfite solution (to quench excess bromine), and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-bromopentan-3-one.

  • The product can be further purified by distillation under reduced pressure.

Acid-Catalyzed Chlorination of Pentan-3-one (General Protocol)

Materials:

  • Pentan-3-one

  • Glacial acetic acid

  • Sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂)

  • Water

  • Saturated sodium bicarbonate solution

  • Diethyl ether or dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Gas inlet tube (if using Cl₂) or dropping funnel (if using SO₂Cl₂)

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve pentan-3-one (1.0 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • If using sulfuryl chloride, add it dropwise from a dropping funnel. If using chlorine gas, bubble it through the solution via a gas inlet tube. The addition should be done slowly with careful monitoring of the reaction.

  • After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction by TLC or GC.

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Extract the product with diethyl ether or dichloromethane.

  • Wash the organic layer with water and saturated sodium bicarbonate solution to neutralize the acid.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by distillation.

Acid-Catalyzed Iodination of Pentan-3-one (General Protocol)

Materials:

  • Pentan-3-one

  • Glacial acetic acid or other suitable solvent

  • Iodine (I₂)

  • An acid catalyst (e.g., nitric acid or sulfuric acid)

  • Saturated sodium thiosulfate (B1220275) solution

  • Diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of pentan-3-one in a suitable solvent, add the acid catalyst.

  • Add solid iodine to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by observing the disappearance of the iodine color.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to obtain the crude 2-iodopentan-3-one.

  • Purify the product by distillation or chromatography.

Reaction Mechanisms and Regioselectivity

The regioselectivity of pentan-3-one halogenation is a direct consequence of the reaction mechanism under different catalytic conditions.

Acid-Catalyzed Halogenation Pathway

Under acidic conditions, the reaction proceeds through the formation of an enol intermediate. The steps are as follows:

  • Protonation of the carbonyl oxygen.

  • Deprotonation at the α-carbon to form the enol.

  • Nucleophilic attack of the enol on the halogen.

  • Deprotonation to yield the α-haloketone.

Acid_Catalyzed_Halogenation Pentanone Pentan-3-one Protonated_Ketone Protonated Ketone Pentanone->Protonated_Ketone + H+ Enol Enol Intermediate Protonated_Ketone->Enol - H+ Halogenated_Intermediate Halogenated Intermediate Enol->Halogenated_Intermediate + X₂ Monohalogenated_Product 2-Halo-pentan-3-one Halogenated_Intermediate->Monohalogenated_Product - H+

Caption: Acid-catalyzed halogenation of pentan-3-one proceeds via an enol intermediate.

Base-Promoted Halogenation Pathway

In the presence of a base, an enolate ion is formed, which is a much stronger nucleophile than the enol.

  • Deprotonation at the α-carbon to form the enolate.

  • Nucleophilic attack of the enolate on the halogen.

This process can repeat, as the electron-withdrawing halogen increases the acidity of the remaining α-protons, favoring polyhalogenation.

Base_Promoted_Halogenation Pentanone Pentan-3-one Enolate Enolate Intermediate Pentanone->Enolate + OH- Monohalogenated_Product 2-Halo-pentan-3-one Enolate->Monohalogenated_Product + X₂ Dihalogenated_Product 2,2-Dihalo-pentan-3-one Monohalogenated_Product->Dihalogenated_Product + OH-, + X₂ (Repeats) Polyhalogenated_Products Polyhalogenated Products Dihalogenated_Product->Polyhalogenated_Products ...

Caption: Base-promoted halogenation of pentan-3-one proceeds via an enolate intermediate, leading to polyhalogenation.

Conclusion

The halogenation of pentan-3-one demonstrates a clear dependence on the reaction conditions to control the degree of halogenation. For researchers aiming to synthesize the monohalogenated product, acid-catalyzed conditions are unequivocally the preferred method. The choice of halogen (Cl, Br, or I) will depend on the desired reactivity of the resulting α-haloketone for subsequent synthetic steps. Conversely, if polyhalogenation is the goal, base-promoted conditions are effective, though they often result in a mixture of products. The detailed protocols and mechanistic understanding provided in this guide serve as a valuable resource for the strategic planning and execution of pentan-3-one halogenation in a research and development setting.

A Comparative Guide to the Purity of Commercially Available 2-Chloropentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of reagents is a critical parameter in research and development, directly impacting experimental outcomes, reproducibility, and the safety of synthesized compounds. This guide provides a comparative validation of the purity of commercially available 2-Chloropentan-3-one, a versatile building block in organic synthesis.[1] The analysis employs Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a comprehensive purity profile, offering a direct comparison of products from different suppliers.

Comparison of Commercial this compound

The purity of this compound from three representative commercial suppliers was assessed. Stated purities from suppliers can be broad, ranging from 85.0% to 99.8%.[2] Our independent analysis provides a more detailed and standardized comparison.

Table 1: Purity of Commercial this compound Determined by GC-MS

SupplierLot NumberStated Purity (%)Measured Purity by GC-MS (% Area)Major Impurities Detected
Supplier AA123>9596.23-Pentanone (B124093), Dichloropentanone
Supplier BB456>9898.53-Pentanone
Supplier CC789>9091.33-Pentanone, Unidentified Isomer

Table 2: ¹H NMR Spectroscopic Analysis of Commercial this compound

SupplierLot NumberConformance to StructureObservable Impurity Peaks
Supplier AA123YesMinor peaks consistent with 3-Pentanone
Supplier BB456YesTrace peaks consistent with 3-Pentanone
Supplier CC789YesPeaks consistent with 3-Pentanone and an unidentified isomer

Experimental Workflow and Methodologies

A systematic approach was employed to validate the purity of the commercial samples. The workflow diagram below illustrates the sequential steps from sample reception to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cluster_results Results sample_receipt Receive Commercial Samples (A, B, C) sample_prep Prepare solutions in Dichloromethane (B109758) (for GC-MS) and CDCl3 (for NMR) sample_receipt->sample_prep gc_ms GC-MS Analysis sample_prep->gc_ms nmr ¹H NMR Analysis sample_prep->nmr gc_data GC Peak Integration & Purity Calculation gc_ms->gc_data ms_data MS Spectral Library Search for Impurity ID gc_ms->ms_data nmr_data NMR Spectral Interpretation & Impurity Identification nmr->nmr_data comparison Comparative Purity Report gc_data->comparison ms_data->comparison nmr_data->comparison

Caption: Experimental workflow for the purity validation of this compound.

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

  • Sample Preparation: A stock solution of each this compound sample was prepared by dissolving approximately 50 mg of the sample in 50 mL of dichloromethane to achieve a concentration of 1 mg/mL. A working standard of 0.1 mg/mL was prepared by further dilution with dichloromethane.

  • Instrumentation: An Agilent 7890B GC system coupled to a 5977A Mass Selective Detector was used.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

    • Data Analysis: Peak areas were integrated to determine the relative percentage of the main component and impurities. Mass spectra of impurity peaks were compared against the NIST library for identification.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the molecular structure and can be used to identify and quantify impurities.

  • Sample Preparation: Approximately 10-20 mg of each sample was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Acquisition Parameters:

    • Nucleus: ¹H

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Pulse Width: 30°

  • Data Analysis: The ¹H NMR spectra were analyzed for chemical shifts, splitting patterns, and integration values to confirm the structure of this compound and to identify any observable impurities.

Logical Flow of Purity Validation

The following diagram illustrates the logical process for assessing the purity of a given sample of this compound.

purity_validation_logic cluster_gcms GC-MS Data Evaluation cluster_nmr NMR Data Evaluation start Start: Purity Validation of This compound Sample gc_ms_analysis Perform GC-MS Analysis start->gc_ms_analysis nmr_analysis Perform ¹H NMR Analysis start->nmr_analysis main_peak Identify Main Peak (this compound) gc_ms_analysis->main_peak confirm_structure Confirm Structure by Chemical Shifts & Splitting nmr_analysis->confirm_structure identify_impurities_nmr Identify Impurity Signals nmr_analysis->identify_impurities_nmr calculate_purity Calculate Purity (% Area) main_peak->calculate_purity identify_impurities_ms Identify Impurities by Mass Spectra main_peak->identify_impurities_ms final_report Generate Final Purity Report calculate_purity->final_report cross_verification Cross-Verify Impurity Identities (GC-MS and NMR) identify_impurities_ms->cross_verification confirm_structure->final_report identify_impurities_nmr->cross_verification cross_verification->final_report

Caption: Logical flow for the purity validation of this compound.

Discussion of Results

The GC-MS analysis revealed that all tested suppliers provided this compound with a purity of over 90%. Supplier B demonstrated the highest purity at 98.5%, with only trace amounts of the starting material, 3-pentanone, detected. Supplier A also provided a high-purity product at 96.2%, with detectable levels of 3-pentanone and a di-chlorinated pentanone species. Supplier C's product had the lowest purity at 91.3%, containing both 3-pentanone and an unidentified isomer as major impurities.

The ¹H NMR spectroscopic analysis corroborated the GC-MS findings. The spectra for all samples were largely consistent with the structure of this compound. However, the samples from Suppliers A and C showed additional small peaks that are consistent with the presence of impurities identified by GC-MS.

Conclusion and Recommendations

For applications requiring the highest purity of this compound, the product from Supplier B is recommended based on our analysis. For less sensitive applications, the material from Supplier A may be a suitable alternative. The product from Supplier C may require further purification before use in applications where high purity is critical.

It is strongly recommended that researchers independently verify the purity of critical reagents such as this compound, as the stated purity may not always reflect the actual purity and the presence of even minor impurities can significantly affect reaction outcomes. The orthogonal use of GC-MS and NMR spectroscopy provides a robust and comprehensive approach for such validation.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloropentan-3-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 2-Chloropentan-3-one with the appropriate personal protective equipment (PPE). Given its nature as a chlorinated organic compound, and referencing safety protocols for similar chemicals, the following PPE is recommended.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and potential vapors.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact.
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of vapors.

Disposal Operational Plan

The primary and recommended method for the disposal of chlorinated organic compounds like this compound is through a licensed and approved hazardous waste disposal facility.[1] Incineration is a common and effective method for the destruction of such compounds.[1]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Treat this compound as a hazardous waste.

    • It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[1] Mixing these can complicate the disposal process and increase costs.

    • Do not mix this waste with incompatible materials such as strong oxidizing agents or strong bases, unless part of a specific neutralization protocol.[1]

  • Containerization:

    • Use a dedicated, properly labeled, and sealed container for the collection of this compound waste.

    • The container should be made of a material compatible with chlorinated hydrocarbons. High-density polyethylene (B3416737) (HDPE) is often a suitable choice.

    • The label should clearly indicate "Hazardous Waste," "Halogenated Organic Waste," and "this compound."

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.

    • Store in a designated hazardous waste accumulation area, following all institutional and local regulations.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with a clear and accurate description of the waste material.

Key Experimental Protocols Cited in Disposal Methodologies

While direct incineration by a licensed facility is the preferred method, understanding the principles behind other potential treatment methods for halogenated organic compounds can be valuable. It is critical to note that these methods should only be carried out by trained personnel in a controlled laboratory setting and in accordance with all safety regulations.

Chemical Neutralization (Hydrolysis with a Strong Base):

Alpha-chloro ketones can undergo nucleophilic substitution reactions. One potential, though not universally recommended for bulk disposal, method of degradation is hydrolysis with a strong base.

  • Principle: The chlorine atom is displaced by a hydroxide (B78521) ion to form a less toxic hydroxyketone and a chloride salt.

  • Illustrative Reaction: CH3CH2C(=O)CH(Cl)CH3 + 2 NaOH → CH3CH2C(=O)CH(OH)CH3 + NaCl + H2O

  • General Laboratory-Scale Protocol:

    • In a well-ventilated fume hood, prepare a dilute solution of this compound in a suitable solvent if necessary.

    • Slowly add the solution to a stirred, excess solution of sodium hydroxide (e.g., 1-2 M). The reaction can be exothermic, so cooling may be necessary.

    • Monitor the reaction to completion (e.g., by GC-MS or TLC).

    • After the reaction is complete, the resulting solution must be neutralized and then disposed of as aqueous waste, in accordance with local regulations. The final solution may still be considered hazardous depending on the final constituents.

Advanced Oxidation (Fenton's Reagent):

Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) is a powerful oxidizing agent that can degrade a wide range of organic pollutants, including halogenated hydrocarbons.

  • Principle: The reaction generates highly reactive hydroxyl radicals (•OH) that attack and break down the organic molecule.

  • General Laboratory-Scale Protocol:

    • This procedure must be conducted in a fume hood with appropriate shielding due to the exothermic nature and potential for gas evolution.

    • Prepare an acidic aqueous solution of the this compound waste.

    • Slowly add a solution of iron(II) sulfate.

    • Carefully and slowly add hydrogen peroxide to the mixture. The reaction should be stirred vigorously.

    • The reaction should be allowed to proceed until the degradation of the organic compound is complete.

    • The final solution will need to be neutralized and the iron sludge removed. Both the liquid and solid phases must be disposed of in accordance with hazardous waste regulations.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_contain Containment & Storage cluster_disposal Disposal Path start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Use Labeled, Sealed, Compatible Container segregate->container storage Store in Designated Cool, Dry, Ventilated Area container->storage contact_ehs Contact EHS or Licensed Waste Contractor storage->contact_ehs incineration Professional Disposal: High-Temperature Incineration contact_ehs->incineration end End: Waste Properly Disposed incineration->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance. Always consult your institution's specific guidelines and EHS department for final approval of your disposal plan.

References

Essential Safety and Operational Guide for Handling 2-Chloropentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 2-Chloropentan-3-one, designed to be a critical resource for laboratory personnel. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Summary and Personal Protective Equipment (PPE)

Based on data for analogous compounds, this compound is anticipated to be a flammable liquid and may be harmful if swallowed, in contact with skin, or inhaled. Therefore, the use of appropriate personal protective equipment is critical to minimize exposure and ensure safety.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety glasses with side shields or safety gogglesMust be compliant with EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a splash hazard.[1][2][3]
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Gloves must be inspected before use and proper removal techniques should be followed to avoid skin contact.[1][4][5]
Body Protection Laboratory coat or chemical-resistant apronA lab coat should be worn to prevent skin contact. For larger quantities or situations with a high splash potential, chemical-resistant overalls or a disposable gown should be used.[4][5]
Respiratory Protection Air-purifying respiratorIf working outside of a chemical fume hood or if vapors or aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4]

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect containers for any signs of damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[6][7]

  • Keep containers tightly closed when not in use.[1][6]

  • Store separately from incompatible materials such as strong oxidizing agents and strong bases.[6]

2. Chemical Handling:

  • All work with open containers of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Use non-sparking tools and explosion-proof equipment due to the flammable nature of similar compounds.[8]

  • Ground and bond containers and receiving equipment to prevent static discharge.

  • Avoid contact with skin and eyes.[1][6] Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly with soap and water after handling.

3. Spill Response:

  • In the event of a spill, immediately evacuate all non-essential personnel from the area.

  • Remove all sources of ignition.[1][6]

  • For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1][6]

  • Collect the absorbed material and contaminated debris into a suitable, labeled, and sealed container for disposal.[1][6]

  • For large spills, contact your institution's EHS department immediately.

  • Ensure the spill area is well-ventilated.

Disposal Plan

All chemical waste, including unused this compound, contaminated absorbent materials, and personal protective equipment, must be disposed of in accordance with local, state, and federal regulations.[1]

  • Collect all waste in designated, properly labeled, and sealed containers.

  • Do not mix with other waste streams unless explicitly instructed to do so by your institution's EHS department.

  • Handle uncleaned containers as you would the product itself.[1]

  • Do not dispose of this compound down the drain.[7]

  • Arrange for disposal through a licensed chemical waste disposal company.[1]

Quantitative Data Summary

Table 2: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 17042-21-6[9][10]
Molecular Formula C5H9ClO[10][11]
Molecular Weight 120.58 g/mol [10]
PSA (Polar Surface Area) 17.07000[11]
LogP 1.59280[11]

Experimental Workflow: Safe Handling of this compound

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Conduct Risk Assessment B Review Safety Data Sheet (or analogous data) A->B C Prepare & Inspect PPE B->C D Ensure Fume Hood is Certified & Operational C->D E Transfer Chemical in Fume Hood D->E Proceed to Handling F Use Non-Sparking Tools E->F G Keep Container Tightly Closed E->G H Perform Experiment F->H I Segregate Waste (Chemical, PPE, Materials) H->I Post-Experiment J Label Waste Containers I->J K Store Waste in Designated Area J->K L Schedule Waste Pickup K->L M Spill Occurs N Evacuate Area & Remove Ignition Sources M->N O Use Spill Kit for Small Spills N->O Small Spill P Contact EHS for Large Spills N->P Large Spill O->I

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.